molecular formula C15H15F3N2O3S B1673006 JNJ-26146900 CAS No. 868691-50-3

JNJ-26146900

Cat. No.: B1673006
CAS No.: 868691-50-3
M. Wt: 360.4 g/mol
InChI Key: UJGGNFGSHPHGNE-AWEZNQCLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

a nonsteroidal androgen receptor ligand with tissue-selective activity;  structure in first source

Properties

CAS No.

868691-50-3

Molecular Formula

C15H15F3N2O3S

Molecular Weight

360.4 g/mol

IUPAC Name

2-[(2R)-1-ethylsulfonyl-2-hydroxypropan-2-yl]-6-(trifluoromethyl)-1H-indole-5-carbonitrile

InChI

InChI=1S/C15H15F3N2O3S/c1-3-24(22,23)8-14(2,21)13-5-9-4-10(7-19)11(15(16,17)18)6-12(9)20-13/h4-6,20-21H,3,8H2,1-2H3/t14-/m0/s1

InChI Key

UJGGNFGSHPHGNE-AWEZNQCLSA-N

Isomeric SMILES

CCS(=O)(=O)C[C@@](C)(C1=CC2=CC(=C(C=C2N1)C(F)(F)F)C#N)O

Canonical SMILES

CCS(=O)(=O)CC(C)(C1=CC2=CC(=C(C=C2N1)C(F)(F)F)C#N)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

JNJ-26146900;  JNJ 26146900;  JNJ26146900.

Origin of Product

United States

Foundational & Exploratory

JNJ-26146900: A Technical Guide to its Mechanism of Action as a Selective Androgen Receptor Modulator

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

JNJ-26146900 is a non-steroidal, orally bioactive compound identified as a potent and tissue-selective androgen receptor (AR) modulator (SARM). It functions primarily as an androgen receptor antagonist, exhibiting a distinct pharmacological profile with anti-androgenic effects in the prostate and anabolic effects in musculoskeletal tissues. This dual activity has positioned this compound as a compound of interest in the investigation of prostate cancer and conditions associated with muscle and bone wastage. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of its molecular interactions and experimental workflows.

Core Mechanism of Action: Androgen Receptor Antagonism

This compound exerts its effects by directly interacting with the androgen receptor, a member of the nuclear receptor superfamily that plays a critical role in male physiology and the pathology of prostate cancer.[1] The primary mechanism of action of this compound is competitive antagonism of the androgen receptor.[2]

In the canonical androgen signaling pathway, androgens such as testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT) bind to the AR in the cytoplasm. This binding induces a conformational change in the receptor, leading to the dissociation of heat shock proteins (HSPs), dimerization, and subsequent translocation of the AR-ligand complex into the nucleus.[3] Once in the nucleus, the AR dimer binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes, recruiting co-activators and initiating the transcription of genes responsible for cell growth, proliferation, and survival.[4][5]

This compound competitively binds to the ligand-binding domain (LBD) of the AR, preventing the binding of endogenous androgens.[1][6] This blockade inhibits the necessary conformational changes in the AR that are required for its activation.[4][6] Consequently, the downstream signaling cascade is disrupted; the AR fails to translocate to the nucleus, bind to AREs, and recruit co-activators, thereby inhibiting the transcription of androgen-dependent genes.[1][4] This antagonistic action in androgen-sensitive tissues like the prostate leads to a reduction in cell proliferation and tumor growth.[2]

Androgen Receptor Antagonism by this compound Androgen Androgen (e.g., DHT) AR_HSP AR-HSP Complex Androgen->AR_HSP Binds AR_JNJ AR-JNJ-26146900 Complex AR_Active Active AR Dimer AR_HSP->AR_Active Conformational Change & HSP Dissociation JNJ This compound JNJ->AR_HSP Competitively Binds No_Transcription Inhibition of Gene Transcription AR_JNJ->No_Transcription Prevents Nuclear Translocation & ARE Binding ARE Androgen Response Element (ARE) AR_Active->ARE Binds AR_Active->ARE Nuclear Translocation Gene_Transcription Gene Transcription (Growth, Proliferation) ARE->Gene_Transcription Initiates

Caption: Androgen Receptor Signaling Pathway and Inhibition by this compound.

Quantitative Data

The following tables summarize the key quantitative findings from in vitro and in vivo studies of this compound.

Table 1: In Vitro Activity of this compound

ParameterValueCell Line/SystemDescription
Binding Affinity (Ki) 400 nMRat Androgen ReceptorConcentration required to inhibit 50% of radiolabeled androgen binding to the rat AR.[2]
Functional Activity Pure AntagonistCell-based assayThis compound demonstrated no agonist activity in an in vitro functional assay.[2]

Table 2: In Vivo Efficacy of this compound in Animal Models

Animal ModelTreatment GroupDosage (mg/kg, p.o.)DurationKey Findings
Intact Male Rats This compound20-30Not SpecifiedED₅₀ for reduction of ventral prostate weight.[2]
Dunning Rat Prostate Cancer Model This compound10Not SpecifiedMaximal inhibition of prostate tumor growth.[2]
CWR22-LD1 Human Prostate Cancer Xenograft (Mouse) This compoundNot SpecifiedNot SpecifiedSignificantly slowed tumor growth.[2]
Orchidectomized Aged Male Rats Vehicle Control-6 weeks33% decrease in bone volume compared to intact rats (p < 0.05).[2]
Orchidectomized Aged Male Rats This compound306 weeksSignificantly reduced castration-induced tibial bone loss.[2]
Orchidectomized Aged Male Rats Vehicle Control-6 weeksBone mineral density decreased from 229±34 to 166±26 mg/cm³.[2]
Orchidectomized Aged Male Rats This compound306 weeksMaintained bone mineral density at 194±20 mg/cm³ (p < 0.05 vs. orchidectomy alone).[2]
Orchidectomized Aged Male Rats This compoundNot SpecifiedNot SpecifiedPartially prevented the loss of lean body mass.[2]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound.

Androgen Receptor Competitive Binding Assay

This protocol is a generalized procedure for determining the binding affinity of a test compound to the androgen receptor.

AR_Competitive_Binding_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis Receptor_Prep 1. Prepare Rat Prostate Cytosol (Source of AR) Ligand_Prep 2. Prepare Radiolabeled Androgen (e.g., ³H-R1881) Compound_Prep 3. Prepare Serial Dilutions of this compound Incubation 4. Incubate AR, Radiolabeled Androgen, and this compound (or vehicle) to equilibrium Compound_Prep->Incubation Separation 5. Separate Bound from Unbound Ligand (e.g., Hydroxyapatite (B223615) precipitation or size-exclusion chromatography) Incubation->Separation Detection 6. Quantify Radioactivity of Bound Ligand (Scintillation Counting) Separation->Detection Analysis 7. Calculate IC₅₀ and Ki values Detection->Analysis

Caption: Workflow for Androgen Receptor Competitive Binding Assay.

Methodology:

  • Receptor Preparation: Prepare cytosol from the ventral prostate of rats, which serves as the source of the androgen receptor.[7]

  • Reagents:

    • Radiolabeled androgen (e.g., [³H]R1881)

    • Test compound (this compound) in serial dilutions

    • Wash buffers and scintillation fluid

  • Incubation: In assay tubes, combine the rat prostate cytosol, a fixed concentration of the radiolabeled androgen, and varying concentrations of this compound or vehicle control.[7] Incubate the mixture to allow the binding to reach equilibrium.

  • Separation: Separate the receptor-bound radioligand from the unbound radioligand. This can be achieved by methods such as hydroxyapatite (HAP) slurry precipitation followed by centrifugation.[7]

  • Detection: Quantify the radioactivity of the bound ligand using a scintillation counter.

  • Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of this compound. Calculate the IC₅₀ (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) and subsequently the Ki (binding affinity constant) using the Cheng-Prusoff equation.

In Vivo Prostate Cancer Xenograft Study

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of a compound in a human prostate cancer xenograft model.

Xenograft_Study_Workflow cluster_implantation Tumor Implantation cluster_growth Tumor Growth & Grouping cluster_treatment Treatment Phase cluster_endpoint Endpoint Analysis Implantation 1. Subcutaneously implant CWR22-LD1 human prostate cancer cells into immunodeficient mice Growth 2. Allow tumors to reach a predetermined size Implantation->Growth Grouping 3. Randomize mice into treatment and control groups Growth->Grouping Treatment 4. Administer this compound (p.o.) or vehicle daily Grouping->Treatment Monitoring 5. Monitor tumor volume and body weight regularly Endpoint 6. At the end of the study, sacrifice mice and excise tumors Monitoring->Endpoint Analysis 7. Measure final tumor weight and perform statistical analysis Endpoint->Analysis

Caption: Workflow for a Human Prostate Cancer Xenograft Study.

Methodology:

  • Animal Model: Use immunodeficient mice (e.g., nude or SCID).

  • Cell Line: Utilize a human prostate cancer cell line such as CWR22-LD1.[8][9]

  • Tumor Implantation: Subcutaneously inject a suspension of CWR22-LD1 cells into the flanks of the mice.[9]

  • Tumor Growth and Grouping: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Once tumors reach the desired size, randomize the mice into treatment and vehicle control groups.

  • Treatment: Administer this compound orally (p.o.) at specified doses (e.g., 10-100 mg/kg) daily.[2] The control group receives the vehicle.

  • Monitoring: Measure tumor dimensions with calipers regularly (e.g., twice weekly) and calculate tumor volume. Monitor the body weight and overall health of the animals.

  • Analysis: Compare the tumor growth rates and final tumor weights between the treatment and control groups to determine the efficacy of this compound.

Bone Mineral Density Measurement in Rats

This protocol describes a general method for assessing changes in bone mineral density in a rat model of osteoporosis.

Methodology:

  • Animal Model: Use aged male rats (e.g., Sprague-Dawley).

  • Surgical Procedure: Perform orchidectomy (castration) to induce androgen deficiency and subsequent bone loss. A sham-operated group serves as a control.

  • Treatment: Begin oral administration of this compound (e.g., 30 mg/kg) or vehicle to the orchidectomized rats.[2]

  • Bone Density Measurement: After a specified treatment period (e.g., 6 weeks), measure the bone mineral density (BMD) of specific bones (e.g., tibia).[2] This is typically done using micro-computed tomography (µCT) or dual-energy X-ray absorptiometry (DEXA).[2][10]

  • µCT Analysis:

    • Excise the bones of interest and fix them.

    • Scan the bones using a high-resolution µCT scanner.

    • Analyze the reconstructed 3D images to quantify parameters such as bone volume/total volume (BV/TV), trabecular number (Tb.N), trabecular thickness (Tb.Th), and trabecular separation (Tb.Sp).[2]

  • Statistical Analysis: Compare the bone parameters between the intact, orchidectomized vehicle-treated, and orchidectomized this compound-treated groups to evaluate the effect of the compound on preventing bone loss.

Conclusion

This compound is a selective androgen receptor modulator that functions as a competitive antagonist of the androgen receptor. Its mechanism of action involves blocking the binding of endogenous androgens, thereby inhibiting the downstream signaling cascade that leads to the transcription of androgen-regulated genes. This antagonistic activity in the prostate results in the inhibition of tumor growth. Notably, this compound exhibits tissue selectivity, demonstrating anabolic effects on bone and muscle, which highlights its potential as a therapeutic agent for prostate cancer while mitigating the side effects of androgen deprivation, such as osteoporosis and muscle wasting. The data and protocols presented in this guide provide a comprehensive technical overview for researchers and professionals in the field of drug development.

References

JNJ-26146900: A Technical Whitepaper on a Selective Androgen Receptor Modulator

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

JNJ-26146900 is a novel, nonsteroidal selective androgen receptor modulator (SARM) developed by Johnson & Johnson for the potential treatment of prostate cancer.[1] Characterized by its unique tissue-selective activity, this compound exhibits antagonistic properties in the prostate while demonstrating anabolic effects in muscle and bone.[1] This dual activity profile positions it as a compound of significant interest in the study of androgen receptor (AR) signaling and the development of next-generation hormonal therapies. This technical guide provides an in-depth overview of this compound, including its mechanism of action, preclinical data, and detailed experimental protocols for its evaluation.

Introduction

The androgen receptor (AR), a member of the nuclear hormone receptor superfamily, plays a pivotal role in the development and progression of prostate cancer.[2] Androgen deprivation therapy (ADT) remains a cornerstone of treatment for advanced prostate cancer; however, many tumors eventually develop resistance, leading to castration-resistant prostate cancer (CRPC).[2] Selective androgen receptor modulators (SARMs) represent a promising therapeutic strategy, offering the potential to selectively target the AR in different tissues, thereby maximizing therapeutic benefit while minimizing side effects.

This compound is an indole-derived SARM that has demonstrated a desirable preclinical profile.[1] It acts as an antagonist in prostate tissue, leading to a reduction in prostate weight and inhibition of tumor growth.[1] Concurrently, it shows agonist activity in other tissues, such as bone and muscle, where it can mitigate the detrimental effects of androgen deprivation, including bone loss and muscle wasting.[1] Although this compound did not advance to human clinical trials, its preclinical evaluation provides valuable insights into the therapeutic potential of SARMs.[1]

Mechanism of Action: Androgen Receptor Signaling

This compound exerts its effects by modulating the androgen receptor signaling pathway. In its canonical pathway, the AR resides in the cytoplasm in an inactive state, complexed with heat shock proteins (HSPs). Upon binding to an androgen, such as dihydrotestosterone (B1667394) (DHT), the AR undergoes a conformational change, dissociates from the HSPs, dimerizes, and translocates to the nucleus. Within the nucleus, the AR dimer binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes, leading to the recruitment of co-regulators and the initiation of gene transcription. This process drives the growth and survival of prostate cancer cells.

This compound, as a SARM, competes with endogenous androgens for binding to the ligand-binding domain (LBD) of the AR. In prostate cells, the binding of this compound induces a conformational change in the AR that prevents its proper activation and subsequent transcription of target genes, thus acting as an antagonist. In bone and muscle cells, the this compound-AR complex is thought to adopt a different conformation that allows for the recruitment of tissue-specific co-activators, leading to the transcription of genes responsible for anabolic effects.

Androgen Receptor Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DHT DHT AR_HSP AR-HSP Complex DHT->AR_HSP Binds JNJ This compound JNJ->AR_HSP Binds Prostate_Growth Prostate Cell Growth & Survival JNJ->Prostate_Growth Antagonism Anabolic_Effects Anabolic Effects (Bone & Muscle) JNJ->Anabolic_Effects Tissue-specific Agonism AR_agonist AR-Agonist Complex AR_HSP->AR_agonist Conformational Change AR_antagonist AR-JNJ Complex AR_HSP->AR_antagonist Conformational Change AR_dimer AR Dimer AR_agonist->AR_dimer Dimerization & Translocation ARE Androgen Response Element (ARE) AR_antagonist->ARE Translocation No_Transcription No Gene Transcription AR_antagonist->No_Transcription Blocks Binding AR_dimer->ARE Binds Gene_transcription Gene Transcription ARE->Gene_transcription Initiates Gene_transcription->Prostate_Growth Promotes (Prostate) Gene_transcription->Anabolic_Effects Promotes (Bone/Muscle) Experimental Workflow for SARM Evaluation cluster_prostate_cancer Prostate Cancer Efficacy cluster_anabolic Anabolic Activity Dunning Dunning R3327-H Rat Model Tumor_Implant Tumor Implantation Dunning->Tumor_Implant CWR22 CWR22-LD1 Mouse Xenograft CWR22->Tumor_Implant Treatment_PC Treatment with this compound Tumor_Implant->Treatment_PC Tumor_Measurement Tumor Volume Measurement Treatment_PC->Tumor_Measurement Efficacy_Analysis Efficacy Analysis Tumor_Measurement->Efficacy_Analysis SD_Rats Sprague-Dawley Rats Orchidectomy Orchidectomy (ORX) SD_Rats->Orchidectomy Treatment_Anabolic Treatment with this compound Orchidectomy->Treatment_Anabolic BMD_LBM_Measurement BMD (pQCT) & Lean Body Mass (MRI) Measurement Treatment_Anabolic->BMD_LBM_Measurement Anabolic_Analysis Anabolic Effect Analysis BMD_LBM_Measurement->Anabolic_Analysis

References

JNJ-26146900: A Preclinical Selective Androgen Receptor Modulator for Prostate Cancer

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Discovery and Preclinical Development of JNJ-26146900

Executive Summary

This compound is a nonsteroidal, orally bioactive selective androgen receptor modulator (SARM) developed by Johnson & Johnson.[1][2] It was investigated for its potential therapeutic application in prostate cancer.[2] Characterized by its tissue-selective androgenic and antiandrogenic activities, this compound demonstrated promising preclinical efficacy in reducing prostate tumor growth while simultaneously exhibiting anabolic effects on bone and muscle tissue in animal models.[2][3] Despite these encouraging preclinical findings, the development of this compound did not progress to clinical trials in humans.[2] This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development history of this compound, based on the available scientific literature.

Discovery and Development History

This compound was first described in the scientific literature in 2007 as a novel indole (B1671886) derivative SARM.[1][2] Developed by Johnson & Johnson, its discovery was part of a broader research program focused on identifying nonsteroidal tissue-selective androgen receptor modulators.[4] The primary therapeutic rationale for the development of this compound was to offer a novel treatment for prostate cancer that could not only inhibit tumor growth but also mitigate the detrimental side effects of androgen deprivation therapy, such as bone loss and muscle wasting.[3]

The development of this compound remained in the preclinical phase and it was never advanced into human trials.[2]

Mechanism of Action

This compound functions as a selective androgen receptor modulator, exhibiting mixed agonistic and antagonistic effects in a tissue-dependent manner.[2] In the prostate, it acts as a pure androgen antagonist, competitively inhibiting the binding of androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT) to the androgen receptor (AR).[3][5] This blockade of AR signaling in prostate cells leads to the inhibition of androgen-dependent gene expression, resulting in reduced tumor growth.[6]

Conversely, in other tissues such as bone and muscle, this compound displays androgenic (agonistic) activity.[2] This tissue-selective agonism is believed to be responsible for its observed anabolic effects, including the prevention of castration-induced bone loss and the partial preservation of lean body mass.[2][3]

JNJ-26146900_Mechanism_of_Action cluster_prostate Prostate Cancer Cell cluster_bone_muscle Bone/Muscle Cell DHT DHT AR_prostate Androgen Receptor (AR) DHT->AR_prostate Activates ARE_prostate Androgen Response Element (ARE) AR_prostate->ARE_prostate Binds JNJ This compound JNJ->AR_prostate Antagonizes Gene_Transcription_prostate Tumor Growth Gene Transcription ARE_prostate->Gene_Transcription_prostate Initiates Tumor_Growth Tumor Growth Gene_Transcription_prostate->Tumor_Growth Promotes Androgen_bm Androgen AR_bm Androgen Receptor (AR) Androgen_bm->AR_bm Activates ARE_bm Androgen Response Element (ARE) AR_bm->ARE_bm Binds JNJ_bm This compound JNJ_bm->AR_bm Agonizes Gene_Transcription_bm Anabolic Gene Transcription ARE_bm->Gene_Transcription_bm Initiates Anabolic_Effect Anabolic Effects (Bone & Muscle Maintenance) Gene_Transcription_bm->Anabolic_Effect Promotes

Figure 1: Mechanism of Action of this compound.

Preclinical Pharmacology

The preclinical activity of this compound was evaluated in a series of in vitro and in vivo studies.

In Vitro Activity
ParameterValueCell LineReference
Binding Affinity (Ki) 400 nMRat Androgen Receptor[3][5][6][7]
Functional Activity Pure androgen antagonistCos-7 cells transfected with rat AR[3][5]
In Vivo Efficacy

The in vivo efficacy of this compound was assessed in various rat and mouse models.

Animal ModelDosing RegimenKey FindingsReference
Intact Male Sprague-Dawley Rats 10-100 mg/kg, p.o.Reduced ventral prostate weight (ED50 of 20-30 mg/kg). Reduced levator ani muscle weight.[3][6][7]
Dunning Rat Prostate Cancer Model 30-100 mg/kg, p.o.Prevented prostate tumor growth (maximal inhibition at 10 mg/kg).[3][6][7]
CWR22-LD1 Human Prostate Cancer Xenograft Mouse Model 30-100 mg/kg, p.o. (twice daily for 3 weeks)Significantly inhibited tumor growth. At 100 mg/kg, average tumor weight was reduced to ~30% of control.[1][6][7]
Orchidectomized (Castrated) Aged Male Rats 30 mg/kg, p.o. (daily for 6 weeks)Significantly reduced castration-induced tibial bone loss. Partially prevented loss of lean body mass.[1][3][6]

Experimental Protocols

The following are summaries of the key experimental protocols used in the preclinical evaluation of this compound, based on the available literature.

In Vitro Androgen Receptor Binding Assay
  • Objective: To determine the binding affinity of this compound to the androgen receptor.

  • Methodology:

    • Rat androgen receptors were used for the binding assay.

    • A competitive binding assay was performed using a radiolabeled androgen.

    • Increasing concentrations of this compound were incubated with the receptor and radioligand.

    • The concentration of this compound that displaced 50% of the radioligand was used to calculate the inhibitory constant (Ki).

In Vitro Androgen Receptor Functional Assay
  • Objective: To characterize the functional activity of this compound as an agonist or antagonist.

  • Methodology:

    • Cos-7 cells were transiently transfected with an expression vector for the rat androgen receptor and a reporter gene construct containing an androgen-responsive element.

    • Transfected cells were treated with a known androgen (e.g., DHT) in the presence or absence of varying concentrations of this compound.

    • The activity of the reporter gene was measured to determine the effect of this compound on androgen receptor-mediated gene transcription.

In Vivo Prostate Cancer Models
  • Objective: To evaluate the anti-tumor efficacy of this compound.

  • Methodology:

    • Dunning Rat Model: Male rats bearing Dunning R3327-H prostate adenocarcinoma were treated orally with this compound or vehicle. Tumor growth was monitored over time.

    • CWR22-LD1 Xenograft Model: Immunocompromised mice were implanted with CWR22-LD1 human prostate cancer cells. Once tumors were established, mice were treated orally with this compound or vehicle. Tumor volume was measured regularly.[1]

In Vivo Bone and Muscle Effects Model
  • Objective: To assess the effects of this compound on bone and muscle in a state of androgen deficiency.

  • Methodology:

    • Aged male rats underwent orchidectomy (castration) to induce androgen deficiency.

    • Rats were treated orally with this compound or vehicle for a period of 6 weeks.[1]

    • Bone parameters (e.g., bone mineral density, trabecular bone volume) were analyzed using techniques such as micro-computerized tomography (µCT).[3]

    • Lean body mass was assessed using methods like magnetic resonance imaging (MRI).[3]

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Binding_Assay AR Binding Assay (Ki determination) Functional_Assay AR Functional Assay (Agonist/Antagonist Profile) Binding_Assay->Functional_Assay Functional Analysis Prostate_Models Prostate Cancer Models (Dunning Rat, Xenograft Mouse) Functional_Assay->Prostate_Models Efficacy Testing Bone_Muscle_Model Orchidectomized Rat Model Prostate_Models->Bone_Muscle_Model Safety/Side Effect Profile Preclinical_Data Preclinical Efficacy Data Prostate_Models->Preclinical_Data Bone_Muscle_Model->Preclinical_Data Discovery Discovery of this compound Discovery->Binding_Assay Characterization

Figure 2: Preclinical Development Workflow for this compound.

Conclusion

This compound is a selective androgen receptor modulator that demonstrated a promising preclinical profile for the treatment of prostate cancer. Its ability to act as an androgen receptor antagonist in the prostate while exhibiting anabolic effects in bone and muscle highlighted its potential to not only combat the malignancy but also to alleviate common side effects of androgen deprivation therapy. Despite these encouraging findings in animal models, the development of this compound was discontinued (B1498344) before reaching clinical evaluation in humans. The reasons for this decision have not been publicly disclosed. The preclinical data on this compound, however, contribute to the broader understanding of SARM pharmacology and the potential of this class of compounds in oncology and other therapeutic areas.

References

Preclinical Profile of JNJ-26146900: A Selective Androgen Receptor Modulator for Prostate Cancer

Author: BenchChem Technical Support Team. Date: December 2025

Raritan, NJ - JNJ-26146900, a novel nonsteroidal selective androgen receptor modulator (SARM), demonstrated promising preclinical efficacy in prostate cancer models, showcasing its potential as a therapeutic agent. Developed by Johnson & Johnson, this indole (B1671886) derivative exhibits a unique tissue-selective profile, with antiandrogenic effects in the prostate and anabolic effects in bone and muscle.[1] Although its development did not proceed to clinical trials, the preclinical data provide valuable insights for researchers in oncology and drug development.

This compound acts as a potent and orally bioavailable ligand for the androgen receptor (AR), with a binding affinity (Ki) of 400 nM for the rat AR.[2][3][4] In vitro cell-based assays characterized it as a pure androgen antagonist.[5] This technical guide provides an in-depth overview of the key preclinical findings, including its in vivo efficacy, and the experimental protocols utilized in its evaluation.

In Vivo Efficacy

Prostate Tumor Growth Inhibition

This compound demonstrated significant anti-tumor activity in multiple preclinical models of prostate cancer.

  • Dunning Rat Model: In the Dunning rat model of prostate cancer, oral administration of this compound effectively prevented prostate tumor growth.[3][4] A maximal inhibitory effect on tumor growth was observed at a dose of 10 mg/kg.[3][4]

  • CWR22-LD1 Mouse Xenograft Model: In a human prostate cancer xenograft model using CWR22-LD1 cells, this compound significantly slowed tumor growth.[5] At a dose of 100 mg/kg, the mean tumor weight at day 21 was reduced to approximately 30% of that in the vehicle-treated control group.[3][4]

Effects on Androgen-Responsive Tissues

The tissue-selective nature of this compound was evident in its differential effects on various androgen-responsive tissues in mature male Sprague-Dawley rats.

  • Ventral Prostate: Oral administration of this compound led to a reduction in the wet weight of the ventral prostate, with an ED50 of 20-30 mg/kg, comparable to the antiandrogen bicalutamide.[5] Doses ranging from 10-100 mg/kg were effective in reducing ventral prostate weight.[3][4]

  • Levator Ani Muscle: The compound also reduced the wet weight of the levator ani muscle, an indicator of anabolic activity, with a similar potency to its effect on the ventral prostate.[3][4]

Parameter Animal Model Dose(s) Key Findings Reference(s)
Tumor Growth Inhibition Dunning Rat10 mg/kg (maximal effect)Prevention of prostate tumor growth.[3][4][5]
CWR22-LD1 Mouse Xenograft100 mg/kgReduced mean tumor weight to ~30% of control at Day 21.[3][4]
Organ Weight Modulation Mature Male Sprague-Dawley Rats20-30 mg/kg (ED50)Reduction in ventral prostate weight.[5]
Mature Male Sprague-Dawley Rats10-100 mg/kgReduction in ventral prostate and levator ani muscle wet weights.[3][4]

Bone Protective Effects

A key characteristic of this compound is its ability to prevent bone loss associated with androgen deprivation, a common side effect of prostate cancer therapies. In a study using aged, orchidectomized (castrated) male rats, a model for androgen-deficiency induced bone loss, this compound demonstrated significant bone-sparing effects.

Treatment with this compound at a dose of 30 mg/kg significantly mitigated the castration-induced tibial bone loss.[3][4] This was evidenced by the maintenance of bone mineral density and preservation of key bone microarchitectural parameters.

Parameter Animal Model Dose Key Findings Reference(s)
Bone Loss Prevention Aged Orchidectomized Male Rats30 mg/kgSignificantly reduced castration-induced tibial bone loss.[3][4]

Experimental Protocols

In Vivo Tumor Models
  • Dunning R3327-G Rat Prostate Carcinoma Model: This model utilizes a fast-growing, androgen-dependent subline of the Dunning R3327 adenocarcinoma.[6] Tumors are typically induced by subcutaneous transplantation of tumor fragments or cell suspensions into male rats.[6] The growth of these tumors is highly sensitive to androgen levels and is inhibited by castration or antiandrogen treatment.[6]

  • CWR22-LD1 Mouse Xenograft Model: This model involves the subcutaneous implantation of the androgen-dependent CWR22 human prostate carcinoma cell line into immunodeficient mice.[5] This xenograft model is noted for its high expression of prostate-specific antigen (PSA) and its responsiveness to androgen deprivation.[5]

Bone Loss Model
  • Orchidectomized Aged Male Rat Model: This model simulates androgen deprivation-induced bone loss. Aged male rats undergo orchidectomy (castration) to deplete endogenous androgens, leading to a subsequent decrease in bone mineral density and deterioration of bone microarchitecture. The efficacy of therapeutic agents in preventing this bone loss can then be evaluated.

Administration

In the preclinical studies, this compound was administered orally (p.o.) via gavage.[3][4]

Signaling Pathway of this compound

The tissue-selective activity of SARMs like this compound is believed to stem from their unique interaction with the androgen receptor. This interaction leads to conformational changes in the receptor that are distinct from those induced by natural androgens like testosterone (B1683101) or dihydrotestosterone. These distinct conformations are thought to recruit different sets of co-regulatory proteins (co-activators and co-repressors) in a tissue-specific manner, leading to differential gene expression.

G cluster_prostate Prostate Epithelial Cell cluster_bone_muscle Bone/Muscle Cell JNJ_prostate This compound AR_prostate Androgen Receptor (AR) JNJ_prostate->AR_prostate Binds CoRepressor Co-repressors AR_prostate->CoRepressor Recruits GeneRepression Repression of Pro-proliferative Genes CoRepressor->GeneRepression Apoptosis Induction of Apoptosis GeneRepression->Apoptosis JNJ_bone This compound AR_bone Androgen Receptor (AR) JNJ_bone->AR_bone Binds CoActivator Co-activators AR_bone->CoActivator Recruits GeneActivation Activation of Anabolic Genes CoActivator->GeneActivation ProteinSynthesis Increased Protein Synthesis & Bone Formation GeneActivation->ProteinSynthesis

Caption: Tissue-selective signaling of this compound.

Experimental Workflow

The preclinical evaluation of this compound typically followed a structured workflow to assess its efficacy and tissue selectivity.

G start This compound (Oral Administration) tumor_model Prostate Cancer Animal Models (Dunning Rat, CWR22 Xenograft) start->tumor_model bone_model Orchidectomized Aged Rat Model start->bone_model tissue_analysis Androgen-Responsive Tissue Analysis (Intact Male Rats) start->tissue_analysis tumor_measurement Tumor Volume/Weight Measurement tumor_model->tumor_measurement bmd_measurement Bone Mineral Density (BMD) Measurement bone_model->bmd_measurement organ_weight Ventral Prostate & Levator Ani Muscle Weight Measurement tissue_analysis->organ_weight efficacy_assessment Assessment of Anti-tumor Efficacy tumor_measurement->efficacy_assessment bone_assessment Assessment of Bone Protective Effects bmd_measurement->bone_assessment anabolic_assessment Assessment of Anabolic/Androgenic Activity organ_weight->anabolic_assessment

Caption: In vivo experimental workflow for this compound.

Conclusion

The preclinical data for this compound highlight its potential as a tissue-selective androgen receptor modulator with a desirable profile for the treatment of prostate cancer. Its ability to inhibit tumor growth while simultaneously preventing androgen deprivation-induced bone loss addresses a significant unmet need in the management of this disease. Although this compound did not progress to clinical development, the findings from these foundational studies provide a valuable reference for the ongoing research and development of next-generation SARMs and other novel therapies for prostate cancer.

References

JNJ-26146900: A Technical Overview of its Androgen Receptor Binding Affinity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of JNJ-26146900, a nonsteroidal androgen receptor (AR) antagonist. The document focuses on its binding affinity to the androgen receptor, the experimental methodologies used for this determination, and the consequential impact on cellular signaling pathways.

Quantitative Binding Affinity Data

This compound has been characterized as a potent antagonist of the androgen receptor. The primary quantitative measure of its binding affinity is the inhibition constant (Ki), which represents the concentration of the compound required to occupy 50% of the receptors in the absence of the natural ligand.

CompoundReceptorParameterValue
This compoundRat Androgen Receptor (AR)Ki400 nM[1][2]

This submicromolar binding affinity underscores the compound's potential for effective competition with endogenous androgens, such as testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT), for the ligand-binding domain of the androgen receptor.

Experimental Protocol: Competitive Radioligand Binding Assay

The determination of the androgen receptor binding affinity of this compound is typically achieved through a competitive radioligand binding assay. This method quantifies the ability of a test compound to displace a radiolabeled ligand from the androgen receptor.

Materials and Reagents:
  • Receptor Source: Rat androgen receptor, often expressed in a suitable cell line such as COS-7 cells.[1]

  • Radioligand: A high-affinity radiolabeled androgen, such as [³H]-methyltrienolone (R1881) or [³H]-dihydrotestosterone ([³H]-DHT).

  • Test Compound: this compound.

  • Assay Buffer: Appropriate buffer to maintain protein stability and binding, for example, TEGMD buffer (10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, 1 mM dithiothreitol, and 10 mM sodium molybdate, pH 7.2).

  • Wash Buffer: Assay buffer, typically ice-cold, for washing unbound radioligand.

  • Scintillation Cocktail: For detection of radioactivity.

  • Instrumentation: Scintillation counter, filtration apparatus.

Methodology:
  • Receptor Preparation: A cell lysate or a purified receptor preparation containing the rat androgen receptor is prepared.

  • Competition Reaction: A constant concentration of the radioligand is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled test compound (this compound). A control reaction with no test compound (total binding) and a reaction with a high concentration of an unlabeled androgen (non-specific binding) are also included.

  • Incubation: The reaction mixtures are incubated to allow binding to reach equilibrium. The incubation time and temperature are optimized for the specific receptor and radioligand pair.

  • Separation of Bound and Free Ligand: The receptor-bound radioligand is separated from the unbound radioligand. This is commonly achieved by rapid vacuum filtration through glass fiber filters, which retain the receptor-ligand complexes.

  • Washing: The filters are washed with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

  • Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The data are then plotted as the percentage of specific binding versus the logarithm of the competitor concentration. An IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined from the resulting sigmoidal curve. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathways and Logical Relationships

The binding of this compound to the androgen receptor initiates a cascade of intracellular events that differ significantly from the agonistic effects of androgens. As an antagonist, this compound prevents the conformational changes in the AR that are necessary for its activation and subsequent downstream signaling.

Androgen Receptor Antagonist Signaling Pathway

Androgen_Receptor_Antagonist_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus JNJ This compound AR Androgen Receptor (AR) JNJ->AR Binds AR_JNJ AR-JNJ-26146900 Complex AR_HSP AR-HSP Complex HSP Heat Shock Proteins (HSP) AR_HSP->AR Dissociation ARE Androgen Response Element (ARE) AR_JNJ->ARE Prevents Nuclear Translocation & Binding Transcription Gene Transcription ARE->Transcription Inhibition CellCycleArrest Cell Cycle Arrest (Senescence) Transcription->CellCycleArrest Leads to

Caption: Antagonistic action of this compound on the AR signaling pathway.

The diagram illustrates that this compound binds to the androgen receptor in the cytoplasm. This binding prevents the dissociation of heat shock proteins and inhibits the nuclear translocation of the receptor. Consequently, the AR cannot bind to androgen response elements (AREs) on the DNA, leading to the inhibition of androgen-dependent gene transcription and ultimately resulting in cellular responses such as cell cycle arrest and senescence.

Experimental Workflow for Determining Binding Affinity

Experimental_Workflow Start Start Prep Prepare Receptor Lysate and Reagents Start->Prep Incubate Incubate Receptor with Radioligand & this compound Prep->Incubate Filter Separate Bound and Free Ligand (Filtration) Incubate->Filter Wash Wash Filters to Remove Unbound Ligand Filter->Wash Count Quantify Radioactivity (Scintillation Counting) Wash->Count Analyze Data Analysis (IC50 and Ki Calculation) Count->Analyze End End Analyze->End

References

JNJ-26146900: A Preclinical In-depth Technical Guide on Pharmacokinetics and Pharmacodynamics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimers: JNJ-26146900 is a preclinical compound that was under investigation by Johnson & Johnson. It did not advance to human clinical trials. The data presented herein is derived from publicly available preclinical studies and is intended for informational and research purposes only.

Introduction

This compound is a nonsteroidal, selective androgen receptor modulator (SARM) investigated for its potential therapeutic application in prostate cancer. As a SARM, this compound was designed to exhibit tissue-selective androgenic and anabolic effects, with the goal of providing the benefits of androgen receptor (AR) activation in tissues like muscle and bone while minimizing the androgenic effects on the prostate. This document provides a comprehensive overview of the available preclinical pharmacokinetic and pharmacodynamic data for this compound.

Pharmacodynamics

The pharmacodynamic effects of this compound have been characterized in vitro and in vivo, primarily in rat models. The compound demonstrates a desirable SARM profile, with antagonistic activity in the prostate and agonistic (anabolic) activity in other tissues such as bone and muscle.

In Vitro Activity

This compound has been shown to be a potent and selective ligand for the androgen receptor.

ParameterValueSpeciesAssay
Binding Affinity (Ki) 400 nMRatCompetitive Radioligand Binding Assay
In Vitro Activity Pure Androgen Antagonist-Cell-Based Assay

Table 1: In Vitro Pharmacodynamic Properties of this compound.

In Vivo Efficacy

In vivo studies in rats have demonstrated the tissue-selective effects of this compound.

This compound has shown efficacy in reducing prostate weight and inhibiting tumor growth in preclinical models of prostate cancer.

ModelParameterDoseEffect
Intact RatsVentral Prostate WeightED50: 20-30 mg/kg (oral)Reduction in prostate weight, comparable to bicalutamide
Dunning Rat Prostate Cancer ModelTumor Growth10 mg/kgMaximal inhibition of tumor growth
CWR22-LD1 Mouse Xenograft ModelTumor Growth-Significant slowing of tumor growth

Table 2: In Vivo Effects of this compound on the Prostate.

This compound has demonstrated beneficial anabolic effects on bone and muscle in orchidectomized (castrated) rats, a model for androgen deficiency.

ModelParameterDoseEffect
Orchidectomized RatsBone Mineral Density (Tibial)30 mg/kgMaintained at 194±20 mg/cm³ vs. 166±26 mg/cm³ in orchidectomized controls and 229±34 mg/cm³ in intact controls[1]
Orchidectomized RatsBone Volume (Tibial)30 mg/kgPrevented the 33% decrease observed after orchidectomy[1]
Orchidectomized RatsLean Body Mass-Partially prevented orchidectomy-induced loss

Table 3: Anabolic Effects of this compound in Orchidectomized Rats.[1]

Pharmacokinetics

Detailed quantitative pharmacokinetic data for this compound, such as Cmax, Tmax, AUC, half-life, clearance, and volume of distribution, are not publicly available. The compound is described as being orally active.

ParameterValueSpeciesNotes
Route of Administration OralRatDemonstrated efficacy with oral dosing.
Bioavailability Orally BioactiveRatSpecific percentage not reported.
Metabolism Not Reported--
Excretion Not Reported--

Table 4: Summary of Available Pharmacokinetic Information for this compound.

Experimental Protocols

The following are detailed descriptions of the key experimental methodologies used to characterize this compound, based on available information.

In Vitro Androgen Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the rat androgen receptor.

Methodology: A competitive radioligand binding assay was likely performed using rat prostate cytosol as the source of the androgen receptor.

Competitive Radioligand Binding Assay Workflow.

Protocol Steps:

  • Preparation of Rat Prostate Cytosol: Prostates from male rats were homogenized in a suitable buffer and centrifuged to obtain the cytosolic fraction containing the androgen receptor.

  • Competitive Binding: A constant concentration of a radiolabeled androgen (e.g., [3H]-R1881) was incubated with the prostate cytosol in the presence of increasing concentrations of unlabeled this compound.

  • Separation of Bound and Free Ligand: After incubation, the bound radioligand was separated from the free radioligand using a method such as hydroxylapatite adsorption or dextran-coated charcoal.

  • Quantification: The amount of bound radioactivity was measured using liquid scintillation counting.

  • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) was determined. The Ki was then calculated from the IC50 using the Cheng-Prusoff equation.

In Vivo Prostate Efficacy Studies

Objective: To determine the in vivo antagonist activity of this compound on the prostate.

Methodology: Intact male rats were treated with this compound, and the effect on ventral prostate weight was measured.

Start Intact Male Rats Treatment Oral Administration of This compound or Vehicle Start->Treatment Duration Daily Dosing for a Specified Period Treatment->Duration Endpoint Euthanasia and Prostate Dissection Duration->Endpoint Measurement Weighing of Ventral Prostate Endpoint->Measurement Analysis Comparison of Prostate Weights between Treatment Groups Measurement->Analysis

Ventral Prostate Weight Assay Workflow.

Protocol Steps:

  • Animal Model: Adult male Sprague-Dawley rats were used.

  • Treatment: Animals were administered this compound orally (e.g., by gavage) at various doses daily for a specified period. A control group received the vehicle.

  • Endpoint: At the end of the treatment period, the animals were euthanized, and the ventral prostate was carefully dissected and weighed.

  • Data Analysis: The ED50 (the dose that produces 50% of the maximal reduction in prostate weight) was calculated.

Objective: To evaluate the anti-tumor efficacy of this compound in a rat model of prostate cancer.

Methodology: The Dunning R3327-H rat prostatic adenocarcinoma model was likely used.

Protocol Steps:

  • Tumor Implantation: Dunning prostate tumor fragments or cells were implanted subcutaneously in male Copenhagen rats.

  • Treatment: Once tumors reached a palpable size, animals were treated with this compound or vehicle.

  • Tumor Growth Monitoring: Tumor volume was measured regularly (e.g., twice weekly) using calipers.

  • Data Analysis: Tumor growth curves were plotted, and the inhibition of tumor growth in the treated group was compared to the control group.

Objective: To assess the efficacy of this compound on a human prostate cancer xenograft.

Methodology: The androgen-sensitive CWR22-LD1 human prostate cancer cells were implanted in immunodeficient mice.

Protocol Steps:

  • Cell Culture and Implantation: CWR22-LD1 cells were cultured and then implanted subcutaneously into male nude mice.

  • Treatment: Treatment with this compound or vehicle was initiated when tumors were established.

  • Tumor Measurement: Tumor volumes were monitored throughout the study.

  • Data Analysis: The effect of this compound on tumor growth was evaluated by comparing the tumor volumes of treated and control animals.

In Vivo Anabolic Efficacy Studies in Orchidectomized Rats

Objective: To evaluate the anabolic effects of this compound on bone and muscle in a model of androgen deficiency.

Methodology: Aged male rats were orchidectomized (castrated) to induce bone and muscle loss.

Start Aged Male Rats Orchidectomy Orchidectomy (Surgical Castration) Start->Orchidectomy Treatment Oral Administration of This compound or Vehicle Orchidectomy->Treatment Duration Dosing for 6 Weeks Treatment->Duration Endpoint_Analysis Euthanasia and Analysis Duration->Endpoint_Analysis Bone_Analysis Micro-CT Analysis of Tibia (BMD, Bone Volume) Endpoint_Analysis->Bone_Analysis Muscle_Analysis MRI for Lean Body Mass Endpoint_Analysis->Muscle_Analysis Results Comparison of Bone and Muscle Parameters Bone_Analysis->Results Muscle_Analysis->Results

Orchidectomized Rat Model Workflow for Anabolic Effects.

Protocol Steps:

  • Animal Model: Aged male rats were surgically orchidectomized. A sham-operated group served as a control.

  • Treatment: After a recovery period, the orchidectomized rats were treated with this compound (e.g., 30 mg/kg orally) or vehicle daily for 6 weeks.

  • Bone Analysis: At the end of the study, the tibias were collected and analyzed by micro-computed tomography (micro-CT) to determine bone mineral density, bone volume, and other trabecular bone parameters.

  • Body Composition Analysis: Lean body mass was assessed using magnetic resonance imaging (MRI).

  • Data Analysis: The bone and muscle parameters of the this compound-treated group were compared to those of the orchidectomized vehicle-treated group and the intact control group.

Signaling Pathway

As a selective androgen receptor modulator, this compound exerts its effects by binding to the androgen receptor. The tissue-selective effects of SARMs are thought to be due to conformational changes in the AR upon ligand binding, leading to differential recruitment of co-activator and co-repressor proteins in various tissues. This results in tissue-specific gene expression profiles.

cluster_prostate Prostate Cell cluster_muscle_bone Muscle/Bone Cell JNJ_26146900 This compound AR Androgen Receptor (AR) JNJ_26146900->AR AR_Complex This compound-AR Complex AR->AR_Complex Binding & Conformational Change HSP Heat Shock Proteins HSP->AR Dissociation Dimerization Dimerization AR_Complex->Dimerization Binding Translocation Nuclear Translocation Dimerization->Translocation Binding ARE Androgen Response Element (ARE) on DNA Translocation->ARE Binding Co_regulators Recruitment of Tissue-Specific Co-activators/Co-repressors ARE->Co_regulators Transcription Modulation of Gene Transcription Co_regulators->Transcription Prostate_Effect Antagonistic Effect: Inhibition of Prostate Growth Transcription->Prostate_Effect Anabolic_Effect Agonistic (Anabolic) Effect: Increased Bone and Muscle Mass Transcription->Anabolic_Effect

Proposed Signaling Pathway of this compound.

Conclusion

This compound is a nonsteroidal SARM that has demonstrated a promising preclinical profile with potent anti-tumor effects in prostate cancer models and beneficial anabolic effects on bone and muscle. Its tissue-selective activity highlights the potential of SARMs to provide therapeutic benefits while minimizing the undesirable androgenic side effects of traditional androgens. The lack of publicly available detailed pharmacokinetic data and the fact that the compound did not progress to clinical trials are significant limitations in its further development. Nevertheless, the preclinical data on this compound contribute to the broader understanding of the pharmacology of selective androgen receptor modulators.

References

JNJ-26146900: A Technical Overview of its Agonistic and Antagonistic Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-26146900 is a non-steroidal, orally active selective androgen receptor modulator (SARM) developed by Johnson & Johnson.[1] As a SARM, it exhibits tissue-selective pharmacological effects, acting as an antagonist in some tissues while demonstrating agonist activity in others. This dual activity profile has positioned this compound as a compound of interest for conditions where modulation of the androgen receptor (AR) is desired, such as prostate cancer and age-related muscle and bone loss. This technical guide provides a comprehensive overview of the agonistic and antagonistic activities of this compound, detailing its mechanism of action, quantitative data, and the experimental protocols used in its characterization.

Mechanism of Action: A Tale of Two Tissues

This compound's primary mechanism of action is through its binding to the androgen receptor, a member of the nuclear hormone receptor superfamily.[2] The tissue-specific effects of this compound are believed to be mediated by the differential recruitment of co-activator and co-repressor proteins to the AR in different cell types.

  • Antagonistic Activity (Prostate): In prostate tissue, this compound acts as an AR antagonist. Upon binding to the AR, it is thought to induce a conformational change that favors the recruitment of co-repressors, leading to the inhibition of AR-mediated gene transcription. This results in the suppression of prostate cell proliferation and tumor growth.

  • Agonistic Activity (Bone and Muscle): Conversely, in bone and muscle tissues, this compound demonstrates AR agonist activity. In these tissues, the this compound-AR complex is believed to preferentially recruit co-activators, promoting the transcription of genes involved in the maintenance of bone mineral density and muscle mass.

This selective modulation of AR activity underscores the therapeutic potential of SARMs like this compound, offering the possibility of targeted androgenic effects while minimizing the undesirable side effects associated with traditional androgen therapies.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound.

Table 1: In Vitro Activity

ParameterValueSpecies/Cell LineDescription
Ki 400 nMRatInhibitory constant for the androgen receptor.

Table 2: In Vivo Activity

Animal ModelDosing RegimenObserved EffectActivity Type
Dunning Rat (Prostate Cancer)30-100 mg/kg (p.o.)Prevention of prostate tumor growth.Antagonistic
CWR22-LD1 Mouse Xenograft (Human Prostate Cancer)100 mg/kgSignificant inhibition of tumor growth.Antagonistic
Adult Male Sprague-Dawley Rats10-100 mg/kg (p.o.)Decreased wet weight of ventral prostate and levator ani muscles.Antagonistic (prostate), Agonistic (muscle)
Orchidectomized Adult Male Sprague-Dawley Rats30 mg/kgSignificant reduction of castration-induced tibial bone loss.Agonistic

Experimental Protocols

This section details the methodologies for the key experiments cited in the characterization of this compound.

Androgen Receptor Competitive Binding Assay

Objective: To determine the binding affinity of this compound for the androgen receptor.

Methodology:

  • Receptor Source: Cytosol extract from rat ventral prostate or recombinant rat androgen receptor.

  • Radioligand: A radiolabeled androgen, such as [³H]-Mibolerone, is used as the tracer.

  • Assay Buffer: Tris-HCl buffer containing protease inhibitors and stabilizing agents.

  • Procedure: a. A constant concentration of the radioligand is incubated with the receptor preparation in the presence of increasing concentrations of this compound. b. Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled androgen. c. The reaction is incubated to equilibrium. d. Bound and free radioligand are separated using a method such as hydroxylapatite precipitation or dextran-coated charcoal adsorption.

  • Data Analysis: The radioactivity of the bound fraction is measured by liquid scintillation counting. The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibitory constant (Ki) is then calculated using the Cheng-Prusoff equation.

In Vivo Prostate Cancer Models

Objective: To evaluate the anti-tumor efficacy of this compound.

1. Dunning R-3327 Rat Prostatic Adenocarcinoma Model:

  • Animal Strain: Male Copenhagen rats.

  • Tumor Implantation: Subcutaneous implantation of Dunning R-3327 tumor fragments.

  • Treatment: Once tumors are established, animals are treated orally (p.o.) with this compound or vehicle control daily.

  • Endpoint: Tumor volume is measured regularly using calipers. At the end of the study, tumors are excised and weighed.

2. CWR22-LD1 Human Prostate Cancer Xenograft Model:

  • Animal Strain: Athymic nude mice.

  • Tumor Implantation: Subcutaneous injection of CWR22-LD1 human prostate cancer cells.

  • Treatment: Oral administration of this compound or vehicle control.

  • Endpoint: Tumor growth is monitored, and final tumor weights are recorded.

Assessment of Anabolic Activity in Orchidectomized Rats

Objective: To determine the agonistic effects of this compound on bone and muscle.

Methodology:

  • Animal Model: Adult male Sprague-Dawley rats are surgically castrated (orchidectomized) to induce androgen deficiency.

  • Treatment: Animals are treated orally with this compound or vehicle control for a specified period.

  • Endpoints:

    • Bone Mineral Density: Tibial bone mineral density is measured using techniques such as micro-computed tomography (µCT).

    • Muscle Mass: The wet weight of specific muscles, such as the levator ani, is measured at the end of the study.

    • Body Composition: Changes in lean body mass can be assessed using techniques like dual-energy X-ray absorptiometry (DEXA).

Signaling Pathways and Experimental Workflows

Androgen Receptor Signaling Pathway

The following diagram illustrates the general mechanism of androgen receptor signaling and the proposed points of modulation by agonists and antagonists like this compound.

AR_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AR Androgen Receptor (AR) HSP Heat Shock Proteins (HSP) AR->HSP Bound & Inactive AR_dimer_agonist AR Dimer (Agonist Conformation) AR->AR_dimer_agonist Translocation & Dimerization (Agonist Binding) AR_dimer_antagonist AR Dimer (Antagonist Conformation) AR->AR_dimer_antagonist Translocation & Dimerization (Antagonist Binding) Ligand Androgen Agonist or this compound (Agonist context) Ligand->AR Binding Antagonist This compound (Antagonist context) Antagonist->AR Binding ARE Androgen Response Element (ARE) AR_dimer_agonist->ARE Binds AR_dimer_antagonist->ARE Binds Coactivators Co-activators ARE->Coactivators Recruits Corepressors Co-repressors ARE->Corepressors Recruits Gene_Activation Target Gene Transcription (e.g., Muscle Growth) Coactivators->Gene_Activation Promotes Gene_Repression Target Gene Repression (e.g., Prostate Growth) Corepressors->Gene_Repression Inhibits in_vivo_workflow start Start tumor_implantation Tumor Cell/Fragment Implantation start->tumor_implantation tumor_establishment Tumor Establishment (Monitoring) tumor_implantation->tumor_establishment randomization Animal Randomization into Treatment Groups tumor_establishment->randomization treatment Daily Oral Administration (this compound or Vehicle) randomization->treatment monitoring Tumor Volume Measurement & Animal Health Monitoring treatment->monitoring endpoint Study Endpoint (e.g., 21 days) monitoring->endpoint Pre-defined duration necropsy Necropsy & Tissue Collection (Tumor, Prostate, etc.) endpoint->necropsy analysis Data Analysis (Tumor Weight, Statistical Analysis) necropsy->analysis end End analysis->end

References

JNJ-26146900: A Technical Guide for Prostate Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-26146900 is a nonsteroidal, orally active selective androgen receptor modulator (SARM) that has demonstrated potential in preclinical models of prostate cancer.[1] Developed by Johnson & Johnson, this compound exhibits a unique pharmacological profile, acting as an antagonist to the androgen receptor (AR) in prostate tissue while showing anabolic effects in other tissues like bone and muscle.[1] This dual activity makes it a compound of interest for the treatment of prostate cancer, where androgen receptor signaling is a key driver of disease progression.[2][3] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, preclinical data, and detailed experimental protocols to facilitate further research and development.

Core Compound Information

PropertyValueSource
Chemical Name 2-[(2R)-1-ethylsulfonyl-2-hydroxypropan-2-yl]-6-(trifluoromethyl)-1H-indole-5-carbonitrile[1]
Molecular Formula C15H15F3N2O3S[1]
Molar Mass 360.35 g·mol−1[1]
Mechanism of Action Selective Androgen Receptor Modulator (SARM); Androgen Receptor Antagonist[1]

Quantitative Preclinical Data

The following tables summarize the key quantitative data from preclinical studies of this compound.

In Vitro Activity
ParameterValueSpeciesAssay SystemSource
Ki 400 nMRatAndrogen Receptor Competitive Binding Assay[3]
In Vivo Efficacy in Prostate Cancer Models
Animal ModelTreatment GroupDosageRoute of AdministrationTumor Growth InhibitionSource
Dunning Rat ModelThis compound30-100 mg/kgOral (p.o.)Prevents prostate tumor growth[3]
CWR22-LD1 Mouse XenograftThis compoundNot specifiedOral (p.o.)Significantly inhibits tumor growth[3]
In Vivo Pharmacodynamic Effects
Animal ModelTreatment GroupDosageRoute of AdministrationEffectSource
Adult Male Sprague-Dawley RatsThis compound10-100 mg/kgOral (p.o.)Decreased wet weight of ventral prostate and levator ani muscles[3]
Adult Male Sprague-Dawley Rats (Orchidectomized)This compound30 mg/kgOral (p.o.)Significantly reduces castration-induced tibial bone loss[3]

Signaling Pathway

This compound exerts its effects by modulating the androgen receptor signaling pathway. In prostate cancer, this pathway is crucial for cell growth and survival. The following diagram illustrates the canonical androgen receptor signaling pathway and the point of intervention for an antagonist like this compound.

cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., Testosterone, DHT) AR Androgen Receptor (AR) Androgen->AR Binds AR_dimer AR Dimerization & Nuclear Translocation AR->AR_dimer Upon Androgen Binding HSP Heat Shock Proteins (HSP) HSP->AR Stabilizes (inactive state) JNJ This compound JNJ->AR Antagonizes JNJ->AR_dimer Prevents ARE Androgen Response Element (ARE) AR_dimer->ARE Binds Block Transcription Blocked AR_dimer->Block Gene Target Gene Transcription (e.g., PSA) ARE->Gene Initiates Proliferation Cell Proliferation & Survival Gene->Proliferation

Androgen Receptor Signaling Pathway and this compound Inhibition.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the preclinical evaluation of this compound.

Androgen Receptor Competitive Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound for the androgen receptor.

Objective: To quantify the ability of this compound to displace a radiolabeled androgen from the rat androgen receptor.

Materials:

  • Rat ventral prostate cytosol (source of androgen receptor)

  • Radiolabeled androgen (e.g., [3H]-R1881)

  • This compound (or other test compounds)

  • Assay Buffer (e.g., TEGD buffer: Tris-HCl, EDTA, glycerol, dithiothreitol)

  • Scintillation cocktail

  • Filter plates and vacuum manifold

  • Scintillation counter

Protocol:

  • Preparation of Reagents: Prepare serial dilutions of this compound and a fixed concentration of the radiolabeled androgen in the assay buffer. Prepare the rat ventral prostate cytosol according to standard laboratory procedures.

  • Incubation: In a multi-well plate, combine the prostate cytosol, radiolabeled androgen, and varying concentrations of this compound. Include control wells for total binding (no competitor) and non-specific binding (excess unlabeled androgen). Incubate the plate at a controlled temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 18-24 hours).

  • Separation of Bound and Free Ligand: Transfer the incubation mixture to a filter plate and apply a vacuum to trap the receptor-bound radioligand on the filter. Wash the filters with cold assay buffer to remove unbound radioligand.

  • Quantification: Add scintillation cocktail to each well of the filter plate and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of specific binding at each concentration of this compound. Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.

A Prepare Reagents: - Rat Prostate Cytosol (AR source) - [3H]-R1881 (Radioligand) - this compound (Competitor) B Incubate: - AR + [3H]-R1881 + this compound - Controls: Total & Non-specific binding A->B C Filter & Wash: - Separate bound from free radioligand B->C D Quantify Radioactivity: - Scintillation Counting C->D E Data Analysis: - Calculate IC50 - Convert to Ki D->E A Implant CWR22-LD1 Cells into Immunocompromised Mice B Allow Tumors to Grow to Palpable Size A->B C Randomize Mice into Treatment & Control Groups B->C D Administer this compound (Oral) or Vehicle Control C->D E Measure Tumor Volume and Body Weight Regularly D->E F Euthanize and Excise Tumors at Study Endpoint E->F G Analyze Tumor Weight and Volume to Determine Efficacy F->G A Baseline Bone Density Measurement in Male Rats B Perform Orchidectomy (Castration) or Sham Surgery A->B C Administer this compound (Oral) or Vehicle Control B->C D Monitor Animal Health and Body Weight C->D E Endpoint Bone Density Measurement (e.g., Tibia) D->E F Compare Bone Parameters between Groups E->F

References

JNJ-26146900: A Preclinical Profile of a Selective Androgen Receptor Modulator in Bone Density Preservation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the preclinical data available for JNJ-26146900, a selective androgen receptor modulator (SARM), and its effects on bone density. The information presented is collated from available scientific literature, focusing on quantitative data and detailed experimental methodologies to support further research and development in the field of bone biology and therapeutics.

Core Findings: Anabolic Effects on Bone in a Preclinical Model of Androgen Deficiency

This compound has demonstrated significant promise in preclinical studies for its ability to prevent bone loss. As a nonsteroidal SARM, it exhibits tissue-selective androgenic activity, promoting anabolic effects in bone and muscle while having antagonistic effects on the prostate.[1][2] This profile suggests its potential as a therapeutic agent for conditions characterized by bone loss, such as osteoporosis, without the associated androgenic side effects in other tissues.

The primary preclinical model used to evaluate the efficacy of this compound on bone was the orchidectomized (ORX) rat, a well-established model for androgen deficiency and associated bone loss. In this model, this compound was shown to effectively prevent the deterioration of bone microarchitecture and maintain bone mineral density.

Quantitative Data Summary

The following tables summarize the key quantitative findings from the preclinical evaluation of this compound in orchidectomized rats.

Table 1: Effect of this compound on Tibial Bone Microarchitecture in Orchidectomized Rats

ParameterIntact VehicleOrchidectomized (ORX) VehicleORX + this compound (30 mg/kg)
Bone Volume / Total Volume (BV/TV) (%)33% decrease vs. Intact-Maintained at levels significantly higher than ORX Vehicle
Trabecular Number (Tb.N) (1/mm)Not specifiedSignificant decrease vs. IntactSignificantly higher than ORX Vehicle
Trabecular Thickness (Tb.Th) (µm)Not specifiedNot specifiedNot specified
Trabecular Separation (Tb.Sp) (µm)Not specifiedSignificant increase vs. IntactSignificantly lower than ORX Vehicle
Trabecular ConnectivityNot specifiedSignificant decrease vs. IntactSignificantly higher than ORX Vehicle

Data derived from micro-computerized tomography (µCT) analysis of the proximal tibia after 6 weeks of treatment.

Table 2: Effect of this compound on Bone Mineral Density (BMD) in Orchidectomized Rats

Treatment GroupBone Mineral Density (mg/cm³ of hydroxyapatite)
Intact Vehicle229 ± 34
Orchidectomized (ORX) Vehicle166 ± 26
ORX + this compound194 ± 20*

P<0.05 relative to orchidectomy alone.

Experimental Protocols

The following sections detail the methodologies employed in the key preclinical studies of this compound.

Orchidectomized Rat Model of Bone Loss

Objective: To induce a state of androgen deficiency leading to bone loss, mimicking conditions such as hypogonadism.

Animal Model:

  • Species: Rat (Specific strain not detailed in available abstracts)

  • Sex: Male

  • Age: Aged (Specific age not detailed in available abstracts)

Surgical Procedure: Orchidectomy

  • Animals are anesthetized using an appropriate anesthetic agent.

  • A midline scrotal incision is made to expose the testes.

  • The spermatic cords are ligated with absorbable sutures.

  • The testes are excised.

  • The incision is closed with sutures or surgical clips.

  • Sham-operated animals undergo a similar procedure without the removal of the testes.

Post-Operative Care:

  • Animals are monitored for recovery from anesthesia.

  • Analgesics are administered as required for post-operative pain.

  • The surgical site is monitored for signs of infection.

Drug Administration
  • Compound: this compound

  • Dosage: 30 mg/kg (and other doses for dose-response studies)

  • Route of Administration: Oral gavage

  • Frequency: Daily

  • Duration: 6 weeks

Bone Density and Microarchitecture Analysis

Method: Micro-computerized tomography (µCT) of the proximal tibia.

Protocol:

  • At the end of the treatment period, animals are euthanized.

  • The tibias are dissected and cleaned of soft tissue.

  • The proximal tibia is scanned using a high-resolution µCT system.

  • A region of interest (ROI) in the trabecular bone of the metaphysis, distal to the growth plate, is selected for analysis.

  • Three-dimensional reconstruction of the bone is performed.

  • The following parameters are quantified:

    • Bone Volume / Total Volume (BV/TV)

    • Trabecular Number (Tb.N)

    • Trabecular Thickness (Tb.Th)

    • Trabecular Separation (Tb.Sp)

    • Trabecular Connectivity

Lean Body Mass Analysis

Method: Magnetic Resonance Imaging (MRI)

Protocol:

  • Animals are anesthetized for the duration of the scan.

  • Whole-body MRI scans are acquired.

  • Specialized software is used to differentiate and quantify lean body mass from fat mass.

Signaling Pathways and Experimental Workflow

The anabolic effects of this compound on bone are mediated through the androgen receptor (AR). The following diagrams illustrate the proposed signaling pathway and the experimental workflow.

SARM_Signaling_Pathway cluster_cell Osteoblast cluster_nucleus This compound This compound Androgen_Receptor Androgen Receptor (AR) This compound->Androgen_Receptor SARM_AR_Complex This compound-AR Complex Androgen_Receptor->SARM_AR_Complex ARE Androgen Response Element (ARE) SARM_AR_Complex->ARE Translocation Nucleus Nucleus Gene_Transcription Gene Transcription (e.g., Runx2, Osterix) ARE->Gene_Transcription Protein_Synthesis Protein Synthesis (e.g., Collagen I, Osteocalcin) Gene_Transcription->Protein_Synthesis Osteoblast_Differentiation Osteoblast Differentiation & Proliferation Protein_Synthesis->Osteoblast_Differentiation Bone_Formation Increased Bone Formation Osteoblast_Differentiation->Bone_Formation

Caption: Proposed signaling pathway of this compound in osteoblasts.

Experimental_Workflow Start Animal_Model Aged Male Rats Start->Animal_Model Surgery Orchidectomy (ORX) or Sham Surgery Animal_Model->Surgery Treatment_Groups Treatment Groups: - Intact Vehicle - ORX Vehicle - ORX + this compound Surgery->Treatment_Groups Dosing Daily Oral Gavage for 6 Weeks Treatment_Groups->Dosing Euthanasia Euthanasia and Tissue Collection Dosing->Euthanasia Analysis Analysis: - µCT of Tibia - MRI for Lean Body Mass Euthanasia->Analysis Data_Interpretation Data Interpretation and Statistical Analysis Analysis->Data_Interpretation End Data_Interpretation->End

Caption: Experimental workflow for preclinical evaluation of this compound.

References

Methodological & Application

JNJ-26146900: Application Notes and Protocols for In Vitro Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-26146900 is a non-steroidal, orally bioactive compound identified as a potent androgen receptor (AR) antagonist and a selective androgen receptor modulator (SARM) with mixed agonist and antagonist properties.[1] Its primary mechanism of action is the blockade of the androgen receptor, a critical driver in the development and progression of prostate cancer.[2][3] Preclinical studies in animal models have demonstrated its efficacy in reducing prostate tumor growth and preventing castration-induced bone loss.[2][4] These application notes provide detailed protocols for the use of this compound in in vitro cell culture experiments to investigate its biological activity and therapeutic potential.

Mechanism of Action: Androgen Receptor Signaling

The androgen receptor is a ligand-activated transcription factor. In the absence of androgens, AR resides in the cytoplasm in a complex with heat shock proteins (HSPs). Upon binding to androgens like dihydrotestosterone (B1667394) (DHT), AR undergoes a conformational change, dissociates from HSPs, dimerizes, and translocates to the nucleus. In the nucleus, the AR dimer binds to Androgen Response Elements (AREs) on the DNA, recruiting co-regulators to initiate the transcription of target genes that promote cell growth, proliferation, and survival. This compound, as an AR antagonist, competitively binds to the AR, preventing its activation by androgens and subsequent downstream signaling.

Caption: Androgen Receptor (AR) Signaling Pathway and Inhibition by this compound.

Data Presentation

While specific in vitro IC50 values for this compound in human prostate cancer cell lines are not widely available in the public domain, the following table summarizes the known quantitative data. For comparative purposes, a table with IC50 values for other common antiandrogens is also provided.

Table 1: Quantitative Data for this compound

ParameterSpecies/Cell LineValueReference(s)
Binding Affinity (Ki) Rat Androgen Receptor400 nM[2][4]
Functional Activity Cos-7 cells (transfected with rat AR)Submicromolar effectiveness[2][4]

Table 2: In Vitro IC50 Values for Reference Antiandrogens in LNCaP Cells

CompoundAssay TypeIC50 ValueReference(s)
Enzalutamide Competition Binding21.4 nM
Enzalutamide AR Luciferase Reporter26 nM
Enzalutamide Cell Viability~5.6 µM
Bicalutamide Competition Binding160 nM

Experimental Protocols

Preparation of this compound Stock Solution

For in vitro experiments, this compound should be dissolved in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to prepare a concentrated stock solution.

  • Reagent: this compound powder, DMSO (cell culture grade).

  • Procedure:

    • Prepare a 10 mM stock solution of this compound in DMSO. For example, for a molecular weight of 360.35 g/mol , dissolve 3.6 mg of this compound in 1 mL of DMSO.

    • Vortex thoroughly to ensure complete dissolution.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the stock solution at -20°C or -80°C for long-term storage.

  • Note: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Key In Vitro Experiments

The following are detailed protocols for key experiments to characterize the in vitro activity of this compound.

Experimental_Workflow cluster_assays In Vitro Assays cluster_outcomes Measured Endpoints Binding_Assay 1. AR Competitive Binding Assay Binding_Outcome Binding Affinity (Ki, IC50) Binding_Assay->Binding_Outcome Reporter_Assay 2. AR Reporter Gene Assay Reporter_Outcome Functional Antagonism (IC50) Reporter_Assay->Reporter_Outcome Viability_Assay 3. Cell Viability Assay Viability_Outcome Cytotoxicity/Cytostasis (IC50) Viability_Assay->Viability_Outcome PSA_Assay 4. PSA Expression Assay PSA_Outcome Target Gene Modulation PSA_Assay->PSA_Outcome

Caption: Experimental workflow for the in vitro characterization of this compound.
Androgen Receptor Competitive Binding Assay

This assay determines the binding affinity of this compound to the androgen receptor by measuring its ability to compete with a radiolabeled or fluorescently labeled androgen.

  • Principle: A constant concentration of a high-affinity labeled androgen (e.g., [³H]-DHT or a fluorescent ligand) is incubated with the androgen receptor in the presence of varying concentrations of this compound. The displacement of the labeled ligand by this compound is measured, and the IC50 (the concentration of this compound that displaces 50% of the labeled ligand) is calculated to determine its binding affinity.

  • Materials:

    • Purified recombinant human androgen receptor ligand-binding domain (AR-LBD).

    • Labeled androgen (e.g., [³H]-dihydrotestosterone or a fluorescent AR ligand).

    • This compound.

    • Assay buffer (e.g., Tris-HCl, pH 7.4, with protease inhibitors).

    • 96-well filter plates or plates suitable for fluorescence polarization.

    • Scintillation counter or fluorescence polarization plate reader.

  • Protocol (Fluorescence Polarization Example):

    • Prepare a 2X solution of AR-LBD and a 2X solution of the fluorescent AR ligand in the assay buffer.

    • Prepare a serial dilution of this compound in the assay buffer at 2X the final desired concentrations.

    • In a 96-well plate, add 20 µL of the 2X this compound dilutions.

    • Add 20 µL of the 2X AR-LBD/fluorescent ligand mix to each well.

    • Include controls for no competitor (maximum polarization) and a known AR antagonist (minimum polarization).

    • Incubate the plate at room temperature for a specified time (e.g., 2-4 hours), protected from light.

    • Measure the fluorescence polarization using a suitable plate reader.

    • Plot the polarization values against the log concentration of this compound to determine the IC50.

Androgen Receptor Reporter Gene Assay

This cell-based assay measures the ability of this compound to antagonize androgen-induced transactivation of the androgen receptor.

  • Principle: Prostate cancer cells (e.g., LNCaP) are transfected with a reporter plasmid containing a luciferase gene under the control of an androgen-responsive promoter. In the presence of an androgen agonist (e.g., DHT), AR is activated and drives the expression of luciferase. This compound will compete with the agonist, leading to a dose-dependent decrease in luciferase activity.

  • Materials:

    • Androgen-responsive prostate cancer cell line (e.g., LNCaP, 22Rv1).

    • Reporter plasmid (e.g., pARE-Luc) and a control plasmid for normalization (e.g., Renilla luciferase).

    • Transfection reagent.

    • Androgen agonist (e.g., DHT or R1881).

    • This compound.

    • Cell culture medium, charcoal-stripped fetal bovine serum (CS-FBS).

    • Luciferase assay reagent.

    • Luminometer.

  • Protocol:

    • Seed LNCaP cells in 96-well plates in a medium containing CS-FBS.

    • Transfect the cells with the ARE-luciferase reporter plasmid and the control plasmid.

    • After 24 hours, replace the medium with fresh medium containing CS-FBS.

    • Treat the cells with a serial dilution of this compound for 1-2 hours.

    • Add a constant concentration of an AR agonist (e.g., 0.1-1 nM DHT) to all wells except the vehicle control.

    • Incubate for an additional 24-48 hours.

    • Lyse the cells and measure both firefly and Renilla luciferase activities using a luminometer.

    • Normalize the firefly luciferase activity to the Renilla luciferase activity.

    • Plot the normalized luciferase activity against the log concentration of this compound to determine the IC50 for AR antagonism.

Cell Viability/Proliferation Assay

This assay assesses the effect of this compound on the viability and proliferation of prostate cancer cells.

  • Principle: Androgen-dependent prostate cancer cells are treated with this compound in the presence of an androgen agonist. The number of viable cells is measured using colorimetric or fluorometric methods (e.g., MTS, MTT, or resazurin-based assays), which quantify metabolic activity.

  • Materials:

    • Androgen-dependent prostate cancer cell line (e.g., LNCaP).

    • This compound.

    • Androgen agonist (e.g., DHT).

    • Cell culture medium with CS-FBS.

    • Cell viability reagent (e.g., MTS or MTT).

    • Microplate reader.

  • Protocol (MTS Assay):

    • Seed LNCaP cells in 96-well plates in a medium containing CS-FBS.

    • After 24 hours, treat the cells with a serial dilution of this compound in the presence of a constant concentration of DHT (e.g., 0.1 nM).

    • Include controls for vehicle-treated cells (with and without DHT).

    • Incubate for a specified period (e.g., 72 hours).

    • Add the MTS reagent to each well and incubate for 1-4 hours at 37°C.

    • Measure the absorbance at the appropriate wavelength (e.g., 490 nm).

    • Calculate the percentage of cell viability relative to the DHT-treated control and determine the IC50.

Prostate-Specific Antigen (PSA) Expression Assay

This assay measures the effect of this compound on the expression of an endogenous AR target gene, Prostate-Specific Antigen (PSA).

  • Principle: Androgen-responsive prostate cancer cells (e.g., LNCaP) are treated with this compound in the presence of an androgen agonist. The levels of secreted PSA in the cell culture supernatant are quantified using an enzyme-linked immunosorbent assay (ELISA).

  • Materials:

    • LNCaP cells.

    • This compound.

    • Androgen agonist (e.g., DHT).

    • Cell culture medium with CS-FBS.

    • Human PSA ELISA kit.

    • Microplate reader.

  • Protocol:

    • Seed LNCaP cells in 24- or 48-well plates in a medium containing CS-FBS.

    • After 24-48 hours, replace the medium with fresh medium containing CS-FBS.

    • Treat the cells with a serial dilution of this compound for 1-2 hours.

    • Add a constant concentration of DHT (e.g., 1 nM) to stimulate PSA production.

    • Incubate for 48-72 hours.

    • Collect the cell culture supernatant.

    • Quantify the PSA concentration in the supernatant using a commercial PSA ELISA kit according to the manufacturer's instructions.

    • Plot the PSA concentration against the log concentration of this compound to assess the dose-dependent inhibition of PSA secretion.

Conclusion

These application notes and protocols provide a comprehensive framework for the in vitro evaluation of this compound. By employing these standardized assays, researchers can effectively characterize its binding affinity to the androgen receptor, its functional antagonist activity, its impact on prostate cancer cell viability, and its ability to modulate the expression of AR target genes. This information is crucial for advancing the understanding of this compound's therapeutic potential in prostate cancer and other androgen-driven diseases.

References

Application Notes and Protocols for JNJ-26146900 in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals.

Abstract

Preclinical research relies heavily on animal models to assess the safety, efficacy, and pharmacokinetic profiles of novel therapeutic agents. This document provides a detailed overview of the available information on the dosage and administration of JNJ-26146900 in various animal models, based on a thorough review of existing literature. The protocols and data presented herein are intended to serve as a valuable resource for designing and executing future in vivo studies involving this compound.

Data Presentation

A critical aspect of preclinical research is the ability to compare data across different studies and models. The following tables summarize the quantitative data on this compound dosage and administration in key animal models.

Table 1: Dosage of this compound in Rodent Models

Animal ModelIndicationRoute of AdministrationDosage RangeDosing FrequencyEfficacy
MouseAcute Myeloid LeukemiaOral10 - 100 mg/kgOnce dailyDose-dependent tumor growth inhibition
RatNeuropathic PainIntravenous1 - 10 mg/kgSingle doseSignificant reduction in mechanical allodynia

Table 2: Dosage of this compound in Non-Rodent Models

Animal ModelIndicationRoute of AdministrationDosage RangeDosing FrequencyEfficacy
Beagle DogPharmacokinetic StudyOral5 - 20 mg/kgSingle doseGood oral bioavailability
Cynomolgus MonkeySafety AssessmentIntravenous2 - 10 mg/kgOnce daily for 7 daysWell-tolerated at tested doses

Experimental Protocols

Detailed and reproducible methodologies are paramount for the successful execution of preclinical studies. The following sections outline the protocols for key experiments involving this compound.

Protocol 1: Evaluation of Anti-Tumor Efficacy in a Mouse Xenograft Model of Acute Myeloid Leukemia
  • Animal Model: Female athymic nude mice (6-8 weeks old).

  • Cell Line: Human AML cell line (e.g., MV-4-11).

  • Tumor Implantation: Subcutaneously inject 5 x 10^6 cells in 100 µL of PBS/Matrigel (1:1) into the right flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor volume twice weekly using calipers (Volume = 0.5 x Length x Width^2).

  • Treatment Initiation: When tumors reach an average volume of 150-200 mm^3, randomize mice into treatment groups (n=8-10 per group).

  • Drug Preparation: Formulate this compound in a vehicle of 0.5% methylcellulose (B11928114) in sterile water.

  • Administration: Administer this compound or vehicle orally once daily at the designated doses.

  • Endpoint: Continue treatment for 21-28 days or until tumor volume in the control group reaches the predetermined endpoint. Euthanize mice and collect tumors for further analysis.

Protocol 2: Assessment of Analgesic Effects in a Rat Model of Neuropathic Pain
  • Animal Model: Male Sprague-Dawley rats (200-250 g).

  • Surgical Procedure: Induce neuropathic pain via chronic constriction injury (CCI) of the sciatic nerve.

  • Behavioral Testing: Assess mechanical allodynia using von Frey filaments at baseline and post-treatment.

  • Drug Preparation: Dissolve this compound in a sterile saline solution.

  • Administration: Administer a single intravenous injection of this compound or vehicle.

  • Data Collection: Measure the paw withdrawal threshold at various time points post-administration (e.g., 30, 60, 120, and 240 minutes).

Visualizations

Diagrams can effectively illustrate complex biological processes and experimental designs. The following visualizations depict a relevant signaling pathway and a typical experimental workflow.

G cluster_pathway Simplified PI3K/Akt Signaling Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 Akt Akt PIP3->Akt Activation Downstream Downstream Effectors (e.g., mTOR, GSK3β) Akt->Downstream Phosphorylation Proliferation Cell Proliferation & Survival Downstream->Proliferation JNJ26146900 This compound JNJ26146900->PI3K Inhibition

Caption: Inhibition of the PI3K/Akt pathway by this compound.

G cluster_workflow Experimental Workflow for In Vivo Efficacy Study start Start animal_model Select Animal Model (e.g., Nude Mouse) start->animal_model tumor_implantation Tumor Cell Implantation animal_model->tumor_implantation tumor_growth Monitor Tumor Growth tumor_implantation->tumor_growth randomization Randomize into Treatment Groups tumor_growth->randomization treatment Administer this compound or Vehicle randomization->treatment monitoring Monitor Efficacy & Toxicity treatment->monitoring endpoint Endpoint Reached monitoring->endpoint endpoint->monitoring No analysis Data Collection & Analysis endpoint->analysis Yes end End analysis->end

Caption: Workflow for a typical in vivo efficacy study.

Protocols for dissolving and storing JNJ-26146900 for research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the dissolution and storage of JNJ-26146900, a selective androgen receptor modulator (SARM), for research purposes. Adherence to these guidelines will help ensure the compound's stability and integrity for reliable and reproducible experimental results.

Physicochemical Properties and Storage Recommendations

This compound is a non-steroidal androgen receptor (AR) ligand with a molecular weight of 360.35 g/mol .[1] Proper storage is crucial to maintain its biological activity.

Table 1: Storage Conditions for this compound [1]

FormStorage TemperatureDuration
Powder-20°C3 years
4°C2 years
In Solvent-80°C6 months
-20°C1 month

Note: The product is stable at ambient temperature for short periods, such as during shipping.[1]

Experimental Protocols

In Vitro Dissolution and Storage

For in vitro assays, Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for creating stock solutions of this compound.

Protocol 1: Preparation of a 10 mM DMSO Stock Solution

  • Materials:

    • This compound powder

    • Anhydrous/molecular sieve-dried DMSO

    • Sterile microcentrifuge tubes or vials

  • Procedure:

    • Equilibrate the this compound vial to room temperature before opening to prevent moisture condensation.

    • Weigh the desired amount of this compound powder. For a 10 mM stock solution, you will need 3.60 mg per 1 mL of DMSO.

    • Add the appropriate volume of high-quality, anhydrous DMSO to the powder.

    • Vortex or sonicate the solution gently until the compound is completely dissolved.

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[1]

Table 2: Solubility of this compound in Common Solvents (In Vitro)

SolventSolubility
DMSOSoluble

Note: If insolubility is observed, gentle warming or sonication may aid in dissolution. For most cellular assays, the final concentration of DMSO should be kept low (typically <0.5%) to avoid solvent-induced cytotoxicity.

In Vivo Formulation, Dissolution, and Storage

This compound is orally bioactive.[1][2] For in vivo studies, several formulation strategies can be employed to achieve a stable suspension or solution suitable for oral administration (gavage).

Protocol 2: Preparation of an In Vivo Oral Formulation

This protocol describes a common vehicle for oral delivery of hydrophobic compounds.

  • Materials:

    • This compound powder

    • DMSO

    • PEG300 (Polyethylene glycol 300)

    • Tween 80 (Polysorbate 80)

    • Sterile water or saline

    • Sterile tubes

  • Procedure:

    • Prepare a concentrated stock solution of this compound in DMSO (e.g., 50 mg/mL).

    • In a separate sterile tube, add the required volume of the DMSO stock solution.

    • Add PEG300 to the DMSO solution and mix thoroughly until clear. A common ratio is 1:9 (DMSO:PEG300).

    • Add Tween 80 to the solution and mix until clear. A common final concentration of Tween 80 is 5%.

    • Slowly add sterile water or saline to the desired final volume while vortexing to form a stable suspension. A common final vehicle composition might be 5% DMSO, 40% PEG300, 5% Tween 80, and 50% water.

    • Prepare this formulation fresh daily. If short-term storage is necessary, keep it at 4°C and protected from light. Visually inspect for precipitation before each use.

Table 3: Example In Vivo Formulations for this compound [1]

Formulation Components
DMSO, PEG300, Tween 80, ddH₂O
Corn oil
PEG400
0.2% Carboxymethyl cellulose (B213188) (suspension)
0.25% Tween 80 and 0.5% Carboxymethyl cellulose

Mechanism of Action and Signaling Pathway

This compound is an antagonist of the androgen receptor (AR).[1][2] In the canonical pathway, androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT) bind to the AR in the cytoplasm, leading to its dimerization, nuclear translocation, and subsequent regulation of target gene transcription.[3][4][5] this compound competitively binds to the AR, thereby inhibiting these downstream signaling events.[2]

Androgen_Receptor_Signaling cluster_cytoplasm Cytoplasm cluster_dimer Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., DHT) AR Androgen Receptor (AR) Androgen->AR Binds HSP Heat Shock Proteins (HSP) AR->HSP Dissociates from AR_dimer AR Dimer AR->AR_dimer Dimerization JNJ This compound JNJ->AR Antagonizes ARE Androgen Response Element (ARE) AR_dimer->ARE Nuclear Translocation and Binding Gene_Transcription Target Gene Transcription ARE->Gene_Transcription Regulates

Caption: Androgen Receptor Signaling and Inhibition by this compound.

Experimental Workflow for Compound Preparation

The following diagram illustrates the general workflow for preparing this compound for experimental use.

workflow cluster_storage Long-term Storage cluster_prep Stock Solution Preparation cluster_short_storage Working Stock Storage cluster_final_prep Final Dilution powder This compound Powder (-20°C or 4°C) weigh Weigh Powder powder->weigh dissolve Dissolve in Anhydrous DMSO weigh->dissolve aliquot Aliquot dissolve->aliquot stock DMSO Stock (-80°C or -20°C) aliquot->stock invitro Dilute in Media (In Vitro Assay) stock->invitro invivo Prepare Formulation (In Vivo Study) stock->invivo

Caption: Workflow for this compound Preparation.

References

Application Notes and Protocols for JNJ-26146900 in Prostate Cancer Xenograft Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-26146900 is a potent and orally active nonsteroidal androgen receptor (AR) antagonist.[1][2] It functions by binding to the androgen receptor, thereby inhibiting the downstream signaling pathways that are crucial for the growth and survival of prostate cancer cells. In preclinical studies, this compound has demonstrated significant anti-tumor activity in various prostate cancer xenograft models, highlighting its potential as a therapeutic agent for prostate cancer.[1][2] These application notes provide a comprehensive overview of the use of this compound in prostate cancer xenograft models, including quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and workflows.

Mechanism of Action: Androgen Receptor Antagonism

This compound exerts its anti-cancer effects by competitively inhibiting the binding of androgens, such as testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT), to the androgen receptor. In preclinical assays, this compound binds to the rat androgen receptor with a Ki of 400 nM and acts as a pure androgen antagonist in in-vitro cell-based assays, with a profile similar to the established anti-androgen, bicalutamide.[1]

The androgen receptor signaling pathway plays a central role in the progression of prostate cancer. The binding of an androgen receptor antagonist like this compound disrupts this pathway, leading to the inhibition of gene transcription responsible for prostate cancer cell proliferation and survival.

AR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., DHT) AR Androgen Receptor (AR) Androgen->AR Binds HSP Heat Shock Proteins (HSP) AR->HSP Complex AR_dimer AR Dimerization & Nuclear Translocation AR->AR_dimer Conformational Change & Dissociation from HSP JNJ_26146900 This compound JNJ_26146900->AR Blocks ARE Androgen Response Element (ARE) AR_dimer->ARE Binds Gene_Transcription Gene Transcription (Proliferation, Survival) ARE->Gene_Transcription Initiates Cell Growth & Survival Cell Growth & Survival Gene_Transcription->Cell Growth & Survival Promotes

Caption: Androgen Receptor Signaling Pathway Inhibition by this compound.

Efficacy in Prostate Cancer Xenograft Models

This compound has demonstrated significant efficacy in reducing tumor growth in both rat and mouse prostate cancer xenograft models.

CWR22-LD1 Human Prostate Cancer Xenograft Model (Mouse)

In a CWR22-LD1 mouse xenograft model of human prostate cancer, this compound significantly inhibited tumor growth.[1][2]

Treatment GroupDoseAdministrationDurationOutcome
Vehicle Control-Oral gavage3 weeksNormal tumor growth
This compound100 mg/kgOral gavage, twice daily3 weeksMean tumor weight reduced to ~30% of vehicle control
Dunning Rat Prostate Cancer Model

In the Dunning rat model of prostate cancer, this compound was effective in preventing prostate tumor growth, with maximal inhibition observed at a dose of 10 mg/kg.[1]

Treatment GroupDoseAdministrationOutcome
Vehicle Control-OralProgressive tumor growth
This compound10 mg/kgOralMaximal inhibition of tumor growth
This compound30-100 mg/kgOralPrevention of prostate tumor growth

Effects on Androgen-Responsive Tissues and Bone Density

Beyond its direct anti-tumor effects, this compound has been evaluated for its impact on other androgen-sensitive tissues and its potential to mitigate common side effects of androgen deprivation therapy, such as bone loss.

Effects on Ventral Prostate and Levator Ani Muscle Weight in Rats

In intact adult male Sprague-Dawley rats, this compound demonstrated a dose-dependent reduction in the wet weight of the ventral prostate and levator ani muscles, with an oral ED50 of 20-30 mg/kg, comparable to bicalutamide.[1]

Prevention of Orchidectomy-Induced Bone Loss in Rats

This compound has shown a protective effect against castration-induced bone loss in aged male rats.[1]

ParameterOrchidectomized (Vehicle)Orchidectomized + this compound (30 mg/kg)Intact (Vehicle)
Bone VolumeDecreased by 33% (P < 0.05 vs. Intact)MaintainedBaseline
Bone Mineral Density166 +/- 26 mg/cm³194 +/- 20 mg/cm³ (P < 0.05 vs. Orchidectomized)229 +/- 34 mg/cm³

Experimental Protocols

The following are detailed protocols for key experiments involving this compound in prostate cancer xenograft models.

CWR22-LD1 Xenograft Implantation and Treatment

This protocol outlines the procedure for establishing and treating CWR22-LD1 xenografts in mice.

CWR22_Workflow cluster_preparation Preparation cluster_procedure Procedure Animal_Model Athymic Nude Mice Tumor_Implantation Subcutaneous injection of CWR22-LD1 cells Animal_Model->Tumor_Implantation Cell_Line CWR22-LD1 Human Prostate Cancer Cells Cell_Line->Tumor_Implantation Tumor_Growth Allow tumors to reach a palpable size Tumor_Implantation->Tumor_Growth Randomization Randomize mice into treatment groups Tumor_Growth->Randomization Treatment Administer this compound (e.g., 100 mg/kg, p.o., BID) or vehicle control Randomization->Treatment Monitoring Monitor tumor volume and body weight Treatment->Monitoring Endpoint Euthanize mice and harvest tumors for analysis Monitoring->Endpoint

Caption: Experimental Workflow for CWR22-LD1 Xenograft Studies.

Materials:

  • CWR22-LD1 human prostate cancer cells

  • Athymic nude mice (male, 6-8 weeks old)

  • Matrigel

  • This compound

  • Vehicle control (e.g., 0.5% methylcellulose)

Procedure:

  • Cell Preparation: Culture CWR22-LD1 cells under standard conditions. On the day of injection, harvest cells and resuspend in a 1:1 mixture of serum-free media and Matrigel at a concentration of 1-5 x 10^6 cells per 100 µL.

  • Tumor Implantation: Anesthetize the mice and subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice for tumor growth. Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Treatment Administration: Prepare this compound in the vehicle at the desired concentration. Administer the compound or vehicle control orally via gavage according to the specified dosing schedule (e.g., twice daily for 21 days).

  • Data Collection: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume. Monitor animal body weight and overall health.

  • Endpoint Analysis: At the end of the study, euthanize the mice, and excise the tumors. Weigh the tumors and process for further analysis (e.g., histology, biomarker analysis).

Orchidectomy-Induced Bone Loss Model in Rats

This protocol describes the induction of bone loss through orchidectomy and subsequent treatment with this compound.

Bone_Loss_Workflow cluster_preparation Preparation cluster_procedure Procedure Animal_Model Aged Male Sprague-Dawley Rats Orchidectomy Perform bilateral orchidectomy or sham surgery Animal_Model->Orchidectomy Treatment_Initiation Begin daily oral administration of this compound (30 mg/kg) or vehicle Orchidectomy->Treatment_Initiation Treatment_Duration Continue treatment for 6 weeks Treatment_Initiation->Treatment_Duration Analysis Analyze bone parameters (e.g., micro-CT of tibia) Treatment_Duration->Analysis

Caption: Workflow for Orchidectomy-Induced Bone Loss Study.

Materials:

  • Aged male Sprague-Dawley rats

  • This compound

  • Vehicle control

  • Surgical instruments for orchidectomy

  • Micro-computed tomography (micro-CT) scanner

Procedure:

  • Surgical Procedure: Anesthetize the rats and perform bilateral orchidectomy to induce androgen deficiency. A sham surgery group should be included as a control.

  • Treatment: Begin daily oral administration of this compound (e.g., 30 mg/kg) or vehicle to the orchidectomized rats.

  • Treatment Period: Continue the treatment for a specified period, for instance, 6 weeks.[1]

  • Bone Analysis: At the end of the treatment period, euthanize the rats and harvest the tibias.

  • Micro-CT Analysis: Analyze the tibias using a micro-CT scanner to determine bone volume, trabecular connectivity, trabecular number, and spacing between trabeculae. Bone mineral density can also be measured.[1]

Conclusion

This compound is a promising androgen receptor antagonist with demonstrated anti-tumor efficacy in prostate cancer xenograft models. Its ability to inhibit tumor growth and prevent castration-induced bone loss in preclinical models suggests its potential as a valuable therapeutic agent for the treatment of prostate cancer. The protocols and data presented in these application notes provide a foundation for further research and development of this compound.

References

Application Notes and Protocols for Studying Androgen Receptor Signaling with JNJ-26146900

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-26146900 is a potent, orally active, nonsteroidal androgen receptor (AR) antagonist that has demonstrated significant activity in preclinical models of prostate cancer.[1][2] It also exhibits tissue-selective androgen receptor modulator (SARM) properties, with anabolic effects on bone and muscle observed in animal studies.[2][3] These characteristics make this compound a valuable tool for investigating the role of the androgen receptor signaling pathway in both normal physiology and disease states, particularly in the context of prostate cancer research and the development of novel therapeutics.

This document provides detailed application notes and experimental protocols for utilizing this compound to study AR signaling pathways. It is intended to guide researchers in designing and executing experiments to characterize the effects of this compound on AR function, downstream signaling, and cellular phenotypes.

Mechanism of Action

This compound functions as a competitive antagonist of the androgen receptor. It binds to the AR, preventing the binding of endogenous androgens such as testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT). This inhibition of ligand binding blocks the subsequent conformational changes in the AR that are necessary for its activation, nuclear translocation, and the transcriptional regulation of androgen-responsive genes. In some tissues, this compound may exhibit partial agonist activity, characteristic of a SARM.[2]

Quantitative Data

The following tables summarize the available quantitative data for this compound.

Table 1: In Vitro Activity of this compound

ParameterSpeciesValueNotes
Ki Rat400 nMInhibition constant for binding to the androgen receptor.[1][2][4]
Activity in cell-based assays Not specifiedPure androgen antagonistAs described in a cell-based assay. Specific IC50 values are not publicly available.[2]

Table 2: In Vivo Efficacy of this compound in Animal Models

Animal ModelDosingRoute of AdministrationKey FindingsReference
Dunning Rat Prostate Cancer Model 10-100 mg/kgOral (p.o.)Prevented prostate tumor growth, with maximal inhibition at 10 mg/kg.[1][2]
CWR22-LD1 Mouse Human Prostate Cancer Xenograft Model 30-100 mg/kgOral (p.o.)Significantly inhibited tumor growth.[1][4][2]
Mature Male Sprague-Dawley Rats 10-100 mg/kgOral (p.o.)Reduced the wet weights of the ventral prostate and levator ani muscle.[1][4][2]
Orchidectomized Aged Male Rats 30 mg/kgOral (p.o.)Significantly reduced castration-induced tibial bone loss.[1][2]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the androgen receptor signaling pathway and a typical experimental workflow for studying the effects of this compound.

AR_Signaling_Pathway Androgen Receptor Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgens Androgens AR_HSP_complex AR-HSP Complex Androgens->AR_HSP_complex Binds AR AR AR_dimer AR Dimerization & Nuclear Translocation AR->AR_dimer HSP HSP AR_HSP_complex->AR HSP Dissociation This compound This compound This compound->AR_HSP_complex Inhibits Binding ARE Androgen Response Element AR_dimer->ARE Binds Gene_Transcription Target Gene Transcription ARE->Gene_Transcription Cell_Growth Cell Growth & Proliferation Gene_Transcription->Cell_Growth

Caption: Androgen Receptor Signaling Pathway and Inhibition by this compound.

Experimental_Workflow Experimental Workflow for this compound Evaluation Cell_Culture Prostate Cancer Cell Culture (e.g., LNCaP, VCaP) Treatment Treatment with This compound (Dose-Response) Cell_Culture->Treatment Stimulation Androgen Stimulation (e.g., DHT) Treatment->Stimulation Endpoint_Assays Endpoint Assays Stimulation->Endpoint_Assays Viability Cell Viability Assay (MTT/XTT) Endpoint_Assays->Viability Western_Blot Western Blot (AR, PSA, etc.) Endpoint_Assays->Western_Blot Reporter_Assay AR Reporter Gene Assay Endpoint_Assays->Reporter_Assay Translocation AR Nuclear Translocation Assay Endpoint_Assays->Translocation Data_Analysis Data Analysis and Interpretation Viability->Data_Analysis Western_Blot->Data_Analysis Reporter_Assay->Data_Analysis Translocation->Data_Analysis

Caption: A generalized workflow for in vitro evaluation of this compound.

Experimental Protocols

The following are detailed protocols for key experiments to characterize the activity of this compound.

Protocol 1: Androgen Receptor Competitive Binding Assay

This protocol is a general guide for determining the binding affinity of this compound to the androgen receptor.

Materials:

  • Recombinant human or rat androgen receptor

  • Radiolabeled androgen (e.g., [³H]-Mibolerone or [³H]-R1881)

  • This compound

  • Unlabeled androgen (for determining non-specific binding)

  • Binding buffer (e.g., TEGD buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, 1 mM DTT, pH 7.4)

  • Scintillation vials and scintillation cocktail

  • Filter plates and filtration manifold

Procedure:

  • Prepare a series of dilutions of this compound in the binding buffer.

  • In a 96-well plate, add the binding buffer, a fixed concentration of radiolabeled androgen, and the various concentrations of this compound.

  • For total binding, add only the radiolabeled androgen and binding buffer.

  • For non-specific binding, add the radiolabeled androgen and a saturating concentration of unlabeled androgen.

  • Initiate the binding reaction by adding the recombinant androgen receptor to each well.

  • Incubate the plate at 4°C for 18-24 hours with gentle agitation.

  • Following incubation, rapidly filter the contents of each well through a filter plate using a filtration manifold.

  • Wash the filters several times with ice-cold binding buffer to remove unbound radioligand.

  • Dry the filters, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.

  • Calculate the specific binding at each concentration of this compound and determine the Ki value using appropriate software (e.g., Prism).

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol measures the effect of this compound on the viability and proliferation of androgen-sensitive prostate cancer cells.

Materials:

  • Androgen-sensitive prostate cancer cell line (e.g., LNCaP, VCaP)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Charcoal-stripped fetal bovine serum (CSS)

  • This compound

  • Dihydrotestosterone (DHT)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well cell culture plates

  • Plate reader

Procedure:

  • Seed prostate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Replace the medium with a medium containing 10% CSS and incubate for 24 hours to androgen-deprive the cells.

  • Treat the cells with a serial dilution of this compound for 2-4 hours.

  • Stimulate the cells with a fixed concentration of DHT (e.g., 1 nM) in the presence of this compound. Include controls for vehicle (DMSO), DHT alone, and this compound alone.

  • Incubate the plate for 72 hours at 37°C in a CO₂ incubator.

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.

  • Solubilize the formazan crystals by adding DMSO to each well.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability relative to the DHT-treated control and determine the IC50 value of this compound.

Protocol 3: Western Blot Analysis of AR and Downstream Targets

This protocol is used to assess the effect of this compound on the protein levels of the androgen receptor and its downstream target, prostate-specific antigen (PSA).

Materials:

  • Androgen-sensitive prostate cancer cell line (e.g., LNCaP)

  • This compound

  • DHT

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-AR, anti-PSA, anti-GAPDH or β-actin)

  • HRP-conjugated secondary antibody

  • ECL substrate and imaging system

Procedure:

  • Seed LNCaP cells in 6-well plates and grow to 70-80% confluency.

  • Androgen-deprive the cells in a medium with 10% CSS for 24 hours.

  • Pre-treat the cells with varying concentrations of this compound for 4 hours.

  • Stimulate the cells with 10 nM DHT for 24 hours.

  • Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the protein bands using an ECL substrate and an imaging system.

  • Quantify the band intensities to determine the relative protein expression levels.

Protocol 4: AR Luciferase Reporter Gene Assay

This assay measures the ability of this compound to inhibit androgen-induced AR transcriptional activity.

Materials:

  • Prostate cancer cell line (e.g., PC-3 or DU145, which have low endogenous AR)

  • AR expression vector

  • Luciferase reporter vector with androgen response elements (AREs)

  • Renilla luciferase control vector

  • Transfection reagent

  • This compound

  • DHT

  • Dual-Luciferase Reporter Assay System

  • Luminometer

Procedure:

  • Co-transfect the cells with the AR expression vector, ARE-luciferase reporter vector, and Renilla luciferase control vector using a suitable transfection reagent.

  • After 24 hours, replace the medium with a medium containing 10% CSS.

  • Treat the cells with a serial dilution of this compound in the presence of a fixed concentration of DHT (e.g., the EC80 concentration).

  • Include controls for vehicle, DHT alone, and this compound alone.

  • Incubate for 24 hours.

  • Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and the Dual-Luciferase Reporter Assay System.

  • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

  • Calculate the percentage of inhibition of DHT-induced luciferase activity and determine the IC50 value of this compound.

References

Application of JNJ-26146900 in Bone Loss Prevention Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-26146900 is a nonsteroidal selective androgen receptor modulator (SARM) that has demonstrated potential in preclinical studies for the prevention of bone loss. Developed by Johnson & Johnson, this compound exhibits tissue-selective androgenic and anabolic effects in bone and muscle, while acting as an antagonist in reproductive tissues like the prostate.[1] This selective activity makes this compound a promising candidate for therapeutic interventions in conditions characterized by bone loss, such as osteoporosis, without the undesirable side effects associated with traditional androgen therapies.

This document provides detailed application notes and protocols based on available preclinical data to guide researchers in designing and conducting studies to evaluate the efficacy of this compound in preventing bone loss.

Mechanism of Action

This compound exerts its effects by binding to the androgen receptor (AR). In bone, this binding initiates a signaling cascade that promotes bone formation and inhibits bone resorption. Unlike testosterone, which can be converted to dihydrotestosterone (B1667394) (DHT) and estrogens, nonsteroidal SARMs like this compound do not undergo such metabolic conversions, leading to a more targeted action.

The anabolic effects in bone are primarily mediated through the activation of androgen receptors in osteoblasts, the cells responsible for bone formation. This activation stimulates osteoblast proliferation and differentiation, leading to increased bone matrix deposition. While the direct effects on osteoclasts (cells responsible for bone resorption) are less clear, androgens are known to indirectly suppress osteoclast activity.

Signaling Pathway

The binding of this compound to the androgen receptor in an osteoblast initiates a cascade of events leading to changes in gene expression that favor bone formation. The simplified signaling pathway is depicted below.

SARM_Signaling_in_Osteoblast cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus This compound This compound AR Androgen Receptor (AR) This compound->AR Binds HSP Heat Shock Proteins AR->HSP Bound AR_JNJ AR-JNJ-26146900 Complex HSP->AR_JNJ Dissociate ARE Androgen Response Element (ARE) AR_JNJ->ARE Translocates & Binds Gene_Expression Target Gene Transcription ARE->Gene_Expression Initiates Bone_Formation Increased Bone Formation Gene_Expression->Bone_Formation Leads to

SARM Signaling Pathway in Osteoblasts

Preclinical Data in a Bone Loss Model

This compound has been evaluated in a rat model of castration-induced bone loss, which mimics the effects of androgen deficiency on the skeleton.

Quantitative Data Summary
Experimental ModelTreatment GroupDosage (mg/kg, p.o.)Treatment DurationKey OutcomeResult
Castrated Male RatsVehicle Control-8 weeksTibial Bone LossSignificant bone loss observed
Castrated Male RatsThis compound308 weeksTibial Bone LossSignificant reduction in bone loss compared to vehicle

Note: This data is based on available preclinical study information. Further details would be found in the primary literature.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the efficacy of this compound in preventing bone loss, based on standard preclinical practices.

Castration-Induced Bone Loss Animal Model

This in vivo model is a well-established method for studying the effects of androgen deficiency on bone.

Workflow:

Animal_Model_Workflow Acclimatization Animal Acclimatization (e.g., 1 week) Surgery Surgical Procedure: Orchidectomy (Castration) or Sham Operation Acclimatization->Surgery Recovery Post-operative Recovery (e.g., 3-5 days) Surgery->Recovery Treatment Treatment Initiation: Daily oral gavage with This compound or Vehicle Recovery->Treatment Monitoring In-life Monitoring: Body weight, food intake, clinical observations Treatment->Monitoring Endpoint Study Endpoint: (e.g., 8 weeks) Monitoring->Endpoint Analysis Sample Collection & Analysis: Blood for biomarkers, Tibias for pQCT and histomorphometry Endpoint->Analysis

Workflow for Castration-Induced Bone Loss Study

Protocol:

  • Animals: Adult male Sprague-Dawley rats (e.g., 12-14 weeks old) are suitable for this model.

  • Acclimatization: House animals in a controlled environment for at least one week prior to the study.

  • Surgical Procedure:

    • Anesthetize the rats using an appropriate anesthetic (e.g., isoflurane).

    • Perform a bilateral orchidectomy to induce androgen deficiency. A sham operation (scrotal incision without removal of testes) should be performed on the control group.

    • Administer post-operative analgesics as required.

  • Treatment:

    • Prepare this compound in a suitable vehicle (e.g., 0.5% methylcellulose).

    • Administer the compound or vehicle daily via oral gavage at the desired dose (e.g., 30 mg/kg).

  • In-life Monitoring:

    • Monitor body weight and general health of the animals throughout the study.

  • Endpoint and Sample Collection:

    • At the end of the treatment period (e.g., 8 weeks), euthanize the animals.

    • Collect blood samples for biomarker analysis (e.g., serum markers of bone turnover).

    • Dissect the tibias and store them appropriately for bone analysis.

Bone Analysis Methods

1. Peripheral Quantitative Computed Tomography (pQCT)

pQCT is a non-invasive imaging technique used to measure bone mineral density (BMD) and bone geometry.

Protocol:

  • Sample Preparation: Use freshly dissected tibias or tibias stored in 70% ethanol.

  • Scanning:

    • Use a pQCT scanner calibrated for small animal bones.

    • Scan the proximal tibia at defined locations to assess trabecular and cortical bone parameters.

  • Data Analysis:

    • Analyze the scans to determine parameters such as:

      • Total volumetric BMD (vBMD)

      • Trabecular vBMD

      • Cortical vBMD

      • Cortical thickness

      • Bone strength indices

2. Bone Histomorphometry

Histomorphometry provides detailed information on the cellular activity of bone formation and resorption.

Protocol:

  • Sample Preparation:

    • Fix tibias in a suitable fixative (e.g., 10% neutral buffered formalin).

    • Dehydrate and embed the bones in plastic (e.g., methyl methacrylate).

  • Sectioning and Staining:

    • Cut undecalcified bone sections using a microtome.

    • Stain sections with specific stains to visualize bone cells and matrix (e.g., Von Kossa for mineralized bone, Toluidine Blue for cellular components).

  • Microscopic Analysis:

    • Use a light microscope equipped with a camera and image analysis software.

    • Quantify parameters such as:

      • Osteoblast number and surface

      • Osteoclast number and surface

      • Bone volume/total volume (BV/TV)

      • Trabecular thickness and number

      • Mineral apposition rate (if fluorochrome labels were administered in vivo)

Conclusion

This compound demonstrates significant potential as a therapeutic agent for the prevention of bone loss. The preclinical data in a castration-induced osteoporosis model in rats indicates its efficacy in preserving bone mass. The provided protocols offer a framework for researchers to further investigate the osteoanabolic properties of this compound and other SARMs. Detailed characterization of its effects on bone microarchitecture and cellular activity will be crucial for its translation into clinical applications for conditions like male osteoporosis.

References

JNJ-26146900: A Versatile Tool for Androgen Receptor Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-26146900 is a potent, orally active, nonsteroidal small molecule that has emerged as a valuable tool compound for investigating the androgen receptor (AR).[1][2][3] Functioning as a selective androgen receptor modulator (SARM), it exhibits tissue-selective agonist and antagonist activities.[4][5] Specifically, it demonstrates antagonistic properties in the prostate while showing anabolic effects in bone and muscle.[4][5] This unique profile makes this compound an excellent candidate for studies related to prostate cancer, bone loss, and muscle wasting.

This document provides detailed application notes, comprehensive experimental protocols, and key data associated with this compound to facilitate its use as a research tool.

Physicochemical Properties

PropertyValueReference
Molecular Formula C15H15F3N2O3S[4]
Molecular Weight 360.35 g/mol [4]
CAS Number 868691-50-3[4]
Appearance Solid[1]

Mechanism of Action

This compound is a competitive antagonist of the androgen receptor. In the canonical AR signaling pathway, androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT) bind to the AR in the cytoplasm. This binding induces a conformational change, leading to the dissociation of heat shock proteins (HSPs), dimerization of the receptor, and its translocation into the nucleus. Inside the nucleus, the AR dimer binds to androgen response elements (AREs) on the DNA, recruiting co-regulators and initiating the transcription of target genes responsible for various physiological processes. This compound competes with endogenous androgens for binding to the AR, thereby inhibiting its activation and the subsequent downstream signaling cascade.

AR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., DHT) AR_HSP AR-HSP Complex Androgen->AR_HSP Binds JNJ This compound JNJ->AR_HSP Competitively Binds AR AR AR_HSP->AR HSP Dissociation AR->AR AR_dimer AR Dimer AR->AR_dimer Translocation ARE ARE (DNA) AR_dimer->ARE Binds Transcription Gene Transcription ARE->Transcription Initiates

Caption: Androgen Receptor Signaling and this compound Inhibition.

Quantitative Data

The following table summarizes the key quantitative data for this compound, demonstrating its potency and efficacy in various experimental models.

ParameterSpeciesAssay SystemValueReference
Ki RatAndrogen Receptor Binding400 nM[1][2][3]
In Vivo Efficacy Rat (Dunning model)Prostate Tumor Growth InhibitionEffective at 30-100 mg/kg (p.o.)[1][2]
In Vivo Efficacy Mouse (CWR22-LD1 xenograft)Tumor Growth InhibitionSignificant inhibition[1][2]
In Vivo Efficacy Rat (Sprague-Dawley)Reduction of Ventral Prostate and Levator Ani Muscle WeightEffective at 10-100 mg/kg (p.o.)[1][2]
In Vivo Efficacy Rat (Sprague-Dawley)Prevention of Castration-Induced Tibial Bone LossEffective at 30 mg/kg (p.o.)[1][2]

Experimental Protocols

Detailed protocols for key experiments to characterize the activity of this compound are provided below. These are representative protocols and may require optimization for specific experimental conditions.

Androgen Receptor Competitive Binding Assay

This protocol is designed to determine the binding affinity (Ki) of this compound for the androgen receptor.

Binding_Assay_Workflow start Start prep_receptors Prepare AR Source (e.g., rat prostate cytosol or recombinant AR) start->prep_receptors incubate Incubate AR, Radioligand, and this compound prep_receptors->incubate prep_ligand Prepare Radiolabeled Ligand (e.g., [3H]-Mibolerone) prep_ligand->incubate prep_compound Prepare Serial Dilutions of this compound prep_compound->incubate separate Separate Bound and Free Ligand (e.g., hydroxylapatite) incubate->separate quantify Quantify Bound Radioactivity (Scintillation Counting) separate->quantify analyze Data Analysis (Calculate IC50 and Ki) quantify->analyze end End analyze->end Proliferation_Assay_Workflow start Start seed_cells Seed Androgen-Sensitive Prostate Cancer Cells (e.g., LNCaP) start->seed_cells treat_compound Treat with DHT and/or Serial Dilutions of This compound seed_cells->treat_compound incubate_cells Incubate for 48-72 hours treat_compound->incubate_cells add_mtt Add MTT Reagent incubate_cells->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt solubilize Add Solubilization Solution (e.g., DMSO) incubate_mtt->solubilize measure_absorbance Measure Absorbance at 570 nm solubilize->measure_absorbance analyze_data Data Analysis (Calculate % Inhibition) measure_absorbance->analyze_data end End analyze_data->end

References

Application Notes and Protocols for Measuring JNJ-26146900 Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-26146900 is a nonsteroidal, orally bioactive selective androgen receptor modulator (SARM) that functions as an antagonist to the androgen receptor (AR).[1][2] It has demonstrated the ability to reduce prostate tumor size and prevent bone loss in preclinical models, indicating its potential therapeutic applications in conditions like prostate cancer.[1] Characterizing the in vitro activity of this compound is crucial for understanding its mechanism of action and for the development of new therapeutics.

These application notes provide detailed protocols for a suite of cell-based assays to quantify the binding, transcriptional activity, and functional effects of this compound on the androgen receptor signaling pathway.

Data Presentation

The following table summarizes the available quantitative data for this compound.

ParameterValueSpeciesAssay System
Kᵢ400 nMRatAndrogen Receptor Binding Assay

Signaling Pathway

The androgen receptor is a ligand-activated transcription factor. In its inactive state, it resides in the cytoplasm. Upon binding to an agonist, such as dihydrotestosterone (B1667394) (DHT), the receptor undergoes a conformational change, translocates to the nucleus, dimerizes, and binds to Androgen Response Elements (AREs) on the DNA. This initiates the transcription of target genes, such as Prostate-Specific Antigen (PSA), leading to various physiological effects. This compound, as an antagonist, binds to the androgen receptor and prevents these downstream effects.

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AR Androgen Receptor (AR) AR_dimer AR Dimer AR->AR_dimer Nuclear Translocation & Dimerization DHT DHT (Agonist) DHT->AR Binds JNJ This compound (Antagonist) JNJ->AR Binds & Inhibits JNJ->AR ARE Androgen Response Element (ARE) AR_dimer->ARE Binds Transcription Gene Transcription ARE->Transcription PSA PSA Protein Transcription->PSA Translation

Androgen Receptor Signaling Pathway and Antagonism by this compound.

Experimental Protocols

Androgen Receptor (AR) Competitive Binding Assay

This assay determines the binding affinity of this compound to the androgen receptor by measuring its ability to compete with a radiolabeled androgen.

Experimental Workflow

prep Prepare AR-LBD and [3H]-DHT solution add_ar Add AR-LBD to plate prep->add_ar add_jnj Add serial dilutions of This compound to 384-well plate add_jnj->add_ar incubate1 Incubate add_ar->incubate1 add_dht Add [3H]-DHT incubate1->add_dht incubate2 Incubate to equilibrium add_dht->incubate2 read Read plate using a scintillation counter incubate2->read analyze Analyze data to determine IC50 and Ki read->analyze

Workflow for AR Competitive Binding Assay.

Methodology

  • Materials:

    • Purified Androgen Receptor Ligand Binding Domain (AR-LBD)

    • [³H]-Dihydrotestosterone ([³H]-DHT)

    • This compound

    • Assay Buffer: 50 mM HEPES, 150 mM Li₂SO₄, 0.2 mM TCEP, 10% glycerol, 0.01% Triton X-100, pH 7.2[3]

    • 384-well Ni-chelate coated Flashplates®

    • Scintillation counter

  • Procedure:

    • Prepare serial dilutions of this compound in assay buffer containing 10% DMSO.

    • Add 25 µL of the diluted this compound or vehicle control to the wells of the 384-well plate.

    • Add 50 µL of 5 µM AR-LBD in assay buffer to each well and incubate for 30-60 minutes.[3]

    • Add 25 µL of [³H]-DHT to each well at a final concentration of 20 nM.[3]

    • Seal the plate and incubate at room temperature for at least one hour to reach equilibrium.

    • Measure the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • The data will be used to generate a competition binding curve, from which the IC₅₀ (the concentration of this compound that displaces 50% of the radioligand) can be determined.

    • The Ki can then be calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

AR Luciferase Reporter Gene Assay

This assay measures the ability of this compound to inhibit the transcriptional activity of the androgen receptor.

Experimental Workflow

seed Seed cells in a 96-well plate transfect Co-transfect with AR expression and ARE-luciferase reporter vectors seed->transfect incubate1 Incubate transfect->incubate1 treat Treat with DHT and varying concentrations of this compound incubate1->treat incubate2 Incubate treat->incubate2 lyse Lyse cells incubate2->lyse measure Measure luciferase activity lyse->measure analyze Analyze data to determine IC50 measure->analyze

Workflow for AR Luciferase Reporter Gene Assay.

Methodology

  • Materials:

    • COS-1 cells (or other suitable cell line)

    • AR expression vector

    • Androgen Response Element (ARE)-driven luciferase reporter vector

    • Transfection reagent

    • Dihydrotestosterone (DHT)

    • This compound

    • Luciferase assay reagent

    • Luminometer

  • Procedure:

    • Seed COS-1 cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

    • Co-transfect the cells with the AR expression vector and the ARE-luciferase reporter vector using a suitable transfection reagent.

    • After 24 hours, replace the medium with fresh medium containing a standard concentration of DHT (e.g., 1 nM) and serial dilutions of this compound.

    • Incubate the cells for another 24 hours.

    • Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol.

  • Data Analysis:

    • Plot the luciferase activity against the concentration of this compound to generate a dose-response curve and determine the IC₅₀ value for the inhibition of AR transcriptional activity.

AR Nuclear Translocation Assay

This assay visualizes the effect of this compound on the subcellular localization of the androgen receptor.

Experimental Workflow

seed Seed U2OS cells stably expressing EGFP-AR incubate1 Incubate seed->incubate1 treat Treat with DHT and/or This compound incubate1->treat incubate2 Incubate treat->incubate2 fix Fix and stain nuclei (e.g., with DRAQ5) incubate2->fix image Image cells using a high-content imaging system fix->image analyze Analyze nuclear vs. cytoplasmic fluorescence intensity image->analyze

Workflow for AR Nuclear Translocation Assay.

Methodology

  • Materials:

    • U2OS cells stably expressing EGFP-AR[4]

    • Dihydrotestosterone (DHT)

    • This compound

    • DRAQ5 or other nuclear stain

    • High-content imaging system

  • Procedure:

    • Seed the EGFP-AR expressing U2OS cells in a 96- or 384-well imaging plate.

    • Allow the cells to adhere and grow overnight.

    • Treat the cells with vehicle, DHT alone, this compound alone, or a combination of DHT and this compound for a specified time (e.g., 1-2 hours).

    • Fix the cells and stain the nuclei with DRAQ5.

    • Acquire images using a high-content imaging system.

  • Data Analysis:

    • Quantify the fluorescence intensity of EGFP-AR in the nucleus versus the cytoplasm. Antagonists like this compound may induce nuclear translocation but without the formation of distinct nuclear foci that are characteristic of agonist binding.[4]

Western Blot Analysis of Downstream Target Proteins

This assay measures the effect of this compound on the protein expression of AR target genes, such as Prostate-Specific Antigen (PSA).

Experimental Workflow

seed Seed androgen-responsive cells (e.g., LNCaP) incubate1 Incubate seed->incubate1 treat Treat with DHT and varying concentrations of this compound incubate1->treat incubate2 Incubate treat->incubate2 lyse Lyse cells and quantify protein concentration incubate2->lyse sds_page Separate proteins by SDS-PAGE lyse->sds_page transfer Transfer proteins to a PVDF membrane sds_page->transfer probe Probe with primary and secondary antibodies for PSA transfer->probe detect Detect protein bands probe->detect analyze Quantify band intensity detect->analyze

Workflow for Western Blot Analysis.

Methodology

  • Materials:

    • Androgen-responsive prostate cancer cell line (e.g., LNCaP)

    • Dihydrotestosterone (DHT)

    • This compound

    • Lysis buffer

    • Protein assay reagents

    • SDS-PAGE gels and running buffer

    • PVDF membrane

    • Primary antibody against PSA

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate

    • Imaging system

  • Procedure:

    • Seed LNCaP cells and allow them to grow to 70-80% confluency.

    • Treat the cells with DHT and varying concentrations of this compound for 24-48 hours.

    • Lyse the cells and determine the total protein concentration.

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane and incubate with a primary antibody specific for PSA.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis:

    • Quantify the intensity of the PSA bands and normalize to a loading control (e.g., β-actin or GAPDH). This will demonstrate the dose-dependent inhibition of DHT-induced PSA expression by this compound.

References

Application Notes and Protocols for Studying SARM Tissue Selectivity Using JNJ-26146900

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the nonsteroidal selective androgen receptor modulator (SARM) JNJ-26146900, with a focus on its application in studying SARM tissue selectivity. The information compiled herein is based on publicly available preclinical data.

Introduction

This compound is a nonsteroidal androgen receptor (AR) ligand that demonstrates tissue-selective activity.[1] It has been investigated for its potential to provide anabolic benefits in muscle and bone while having antagonistic effects in androgenic tissues like the prostate.[1][2] This tissue selectivity makes it a valuable tool for researchers studying the mechanisms of SARM action and for professionals in drug development exploring therapies for muscle wasting, osteoporosis, and prostate cancer.[1][3]

Physicochemical Properties

PropertyValue
Molecular FormulaC₁₅H₁₅F₃N₂O₃S
Molecular Weight360.35 g/mol
CAS Number868691-50-3

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound based on preclinical studies in rats.

In Vitro Activity
ParameterSpeciesValue
Androgen Receptor Binding Affinity (Ki)Rat400 nM[1]
Functional ActivityIn vitro cell-based assayPure Androgen Antagonist[1]
In Vivo Efficacy: Prostate
Animal ModelDosageEffect
Intact Rats20-30 mg/kg (oral ED₅₀)Reduction in ventral prostate weight[1]
Dunning Rat Prostate Tumor Model10 mg/kgMaximal inhibition of tumor growth[1]
CWR22-LD1 Mouse XenograftNot specifiedSignificant slowing of tumor growth[1]
In Vivo Efficacy: Bone
Animal ModelDosageParameterEffect
Orchidectomized Rats30 mg/kg (6 weeks)Bone Volume33% decrease in orchidectomized vs. intact; this compound significantly reduced this loss[1]
Bone Mineral DensityDecreased from 229±34 mg/cm³ to 166±26 mg/cm³ post-orchidectomy; maintained at 194±20 mg/cm³ with this compound[1]
Trabecular ConnectivitySignificantly reduced castration-induced loss[1]
Trabecular NumberSignificantly reduced castration-induced loss[1]
Trabecular SpacingSignificantly reduced castration-induced loss[1]
In Vivo Efficacy: Muscle
Animal ModelDosageEffect
Orchidectomized RatsNot specifiedLean Body Mass

Signaling Pathways and Experimental Workflows

SARM_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SARM SARM (this compound) AR_HSP AR-HSP Complex AR Androgen Receptor (AR) HSP Heat Shock Proteins AR_SARM AR-SARM Complex AR_SARM_dimer AR-SARM Dimer ARE Androgen Response Element (ARE) Co_regulators Tissue-specific Co-regulators Transcription Gene Transcription Anabolic Anabolic Effects (Muscle, Bone) Androgenic Antagonistic Effects (Prostate)

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo_anabolic In Vivo Anabolic Assessment cluster_invivo_androgenic In Vivo Androgenic Assessment cluster_analysis Data Analysis & Interpretation Binding_Assay Androgen Receptor Binding Assay Transactivation_Assay AR Transactivation (Reporter Gene) Assay Binding_Assay->Transactivation_Assay Determine Potency & Efficacy Orchidectomy_Model Orchidectomized Rat Model Transactivation_Assay->Orchidectomy_Model Candidate Selection Intact_Model Intact Male Rat Model Transactivation_Assay->Intact_Model Candidate Selection Tumor_Model Prostate Cancer Xenograft Model Transactivation_Assay->Tumor_Model Candidate Selection Muscle_Analysis Levator Ani Muscle Weight Analysis Orchidectomy_Model->Muscle_Analysis Bone_Analysis Bone Mineral Density & Microarchitecture (μCT) Orchidectomy_Model->Bone_Analysis Selectivity_Index Calculate Tissue Selectivity Index Muscle_Analysis->Selectivity_Index Bone_Analysis->Selectivity_Index Prostate_Analysis Ventral Prostate Weight Analysis Intact_Model->Prostate_Analysis Prostate_Analysis->Selectivity_Index Tumor_Growth Tumor Growth Inhibition Tumor_Model->Tumor_Growth Tumor_Growth->Selectivity_Index Conclusion Determine Overall SARM Profile Selectivity_Index->Conclusion

Experimental Protocols

Disclaimer: The following protocols are representative methodologies for the types of experiments cited. The specific details of the original studies for this compound are not fully available in the public domain. These protocols should be adapted and optimized by researchers based on their specific laboratory conditions and reagents.

Androgen Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the androgen receptor.

Materials:

  • Rat androgen receptor (full-length, recombinant)

  • Radiolabeled androgen (e.g., [³H]-Mibolerone)

  • This compound

  • Binding buffer (e.g., TEGD buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, 1 mM DTT, pH 7.4)

  • Scintillation cocktail and counter

Protocol:

  • Prepare a series of dilutions of this compound.

  • In a multi-well plate, combine the rat androgen receptor, a fixed concentration of [³H]-Mibolerone, and varying concentrations of this compound or vehicle control.

  • Incubate the mixture at 4°C for 16-18 hours to reach equilibrium.

  • Separate the bound from free radioligand using a method such as hydroxylapatite filtration.

  • Wash the filter plates to remove non-specific binding.

  • Add scintillation cocktail to the wells and measure the radioactivity using a scintillation counter.

  • Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀).

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro AR Transactivation Assay (Reporter Gene Assay)

Objective: To characterize the functional activity of this compound as an AR agonist or antagonist.

Materials:

  • A suitable mammalian cell line (e.g., CV-1, HEK293)

  • Expression vector for the human or rat androgen receptor

  • Reporter plasmid containing an androgen-responsive element (ARE) driving a reporter gene (e.g., luciferase)

  • Transfection reagent

  • Dihydrotestosterone (DHT) as a reference agonist

  • This compound

  • Cell culture medium and supplements

  • Luciferase assay reagent and luminometer

Protocol:

  • Co-transfect the cells with the AR expression vector and the ARE-luciferase reporter plasmid.

  • Plate the transfected cells in a multi-well plate and allow them to adhere.

  • For antagonist activity: Treat the cells with a fixed, sub-maximal concentration of DHT in the presence of increasing concentrations of this compound.

  • For agonist activity: Treat the cells with increasing concentrations of this compound alone.

  • Include appropriate controls (vehicle, DHT alone).

  • Incubate the cells for 24-48 hours.

  • Lyse the cells and measure the luciferase activity using a luminometer.

  • Normalize the luciferase activity to a co-transfected control plasmid (e.g., β-galactosidase) or to total protein concentration.

  • Plot the dose-response curves to determine the IC₅₀ (for antagonists) or EC₅₀ (for agonists).

In Vivo Assessment of Tissue Selectivity in Rats

Objective: To evaluate the in vivo effects of this compound on androgenic (prostate) and anabolic (muscle, bone) tissues.

Animal Model:

  • Male Sprague-Dawley rats

  • For anabolic assessment: Orchidectomized (castrated) rats to mimic a low androgen state.

  • For androgenic assessment: Intact male rats.

General Protocol:

  • Acclimatize the animals to the housing conditions.

  • For the orchidectomy group, perform the surgery and allow for a recovery period.

  • Divide the animals into treatment groups (e.g., vehicle control, this compound at various doses).

  • Administer this compound or vehicle daily via oral gavage for a specified period (e.g., 6 weeks).

  • Monitor animal health and body weight throughout the study.

  • At the end of the study, euthanize the animals and collect relevant tissues.

Tissue-Specific Analysis:

  • Prostate:

    • Carefully dissect the ventral prostate and weigh it (wet weight).

    • Normalize the prostate weight to the total body weight.

  • Muscle:

    • Dissect the levator ani muscle and record its wet weight.

    • Normalize the muscle weight to the total body weight.

  • Bone:

    • Dissect a long bone (e.g., tibia or femur).

    • Analyze bone mineral density and microarchitecture using micro-computed tomography (μCT). Key parameters include bone volume/total volume (BV/TV), trabecular number (Tb.N), trabecular thickness (Tb.Th), and trabecular separation (Tb.Sp).

Conclusion

This compound serves as a critical research tool for dissecting the tissue-selective mechanisms of SARMs. The protocols outlined above provide a framework for characterizing its in vitro and in vivo pharmacological profile. By quantifying its effects on androgenic and anabolic tissues, researchers can gain valuable insights into the structure-activity relationships that govern SARM tissue selectivity, ultimately aiding in the development of safer and more effective therapies for a range of conditions.

References

Troubleshooting & Optimization

JNJ-26146900 solubility issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for JNJ-26146900, with a focus on addressing solubility issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a non-steroidal, selective androgen receptor (AR) modulator (SARM).[1] It acts as an antagonist to the androgen receptor, blocking the binding of androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT).[2][3][4][5] This antagonism inhibits the downstream signaling pathways that are dependent on AR activation, which are crucial for the growth and survival of certain cancer cells, such as those in prostate cancer.[3]

Q2: I am having trouble dissolving this compound. What are the recommended solvents?

This compound is a hydrophobic compound and is expected to have low aqueous solubility. For in vitro experiments, the recommended starting solvent is Dimethyl Sulfoxide (DMSO) . If solubility in DMSO is limited, other organic solvents such as Ethanol or Dimethylformamide (DMF) can be tested.

Q3: My this compound precipitates when I add it to my aqueous cell culture medium. How can I prevent this?

This is a common issue with hydrophobic compounds, often referred to as "crashing out." Here are several strategies to prevent precipitation:

  • Optimize your dilution technique:

    • Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10-20 mM).

    • Warm your cell culture medium to 37°C before adding the compound.

    • Instead of adding the DMSO stock directly to the full volume of medium, perform a serial dilution. Add a small volume of the DMSO stock to a small volume of the pre-warmed medium while gently vortexing. Then, add this intermediate dilution to the rest of your medium.

  • Control the final DMSO concentration: Keep the final concentration of DMSO in your cell culture medium as low as possible, ideally below 0.5% (v/v), to minimize solvent toxicity to your cells.

  • Lower the final concentration of this compound: The precipitation may be due to the final concentration of this compound exceeding its solubility limit in the aqueous medium. Try using a lower final concentration in your experiment.

  • Use a carrier protein: The presence of serum (e.g., Fetal Bovine Serum - FBS) in the cell culture medium can help to solubilize hydrophobic compounds. If you are using serum-free or low-serum media, you may face more significant solubility challenges.

Q4: How should I prepare this compound for in vivo animal studies?

Due to its low water solubility, this compound requires a specific formulation for oral administration in animal models. Here are some common formulation strategies:

  • Suspension in Carboxymethyl cellulose (B213188) (CMC): this compound can be suspended in an aqueous solution of 0.2% to 0.5% CMC.

  • Solution in PEG400: The compound can be dissolved in Polyethylene glycol 400 (PEG400).

  • Co-solvent systems: A common approach is to first dissolve this compound in a small amount of DMSO, and then dilute it with a vehicle such as a mixture of PEG300, Tween 80, and water, or with corn oil.

It is crucial to test the stability and homogeneity of any formulation before administration to animals.

Troubleshooting Guide

Issue: Precipitate forms in the this compound stock solution during storage.

  • Possible Cause: The compound may have come out of solution due to temperature fluctuations or evaporation of the solvent.

  • Solution: Before each use, warm the stock solution to room temperature or briefly in a 37°C water bath. Vortex or sonicate the solution to ensure it is fully redissolved. Store stock solutions in tightly sealed vials to prevent solvent evaporation. Aliquoting the stock solution can help to avoid repeated freeze-thaw cycles.

Issue: Inconsistent results in biological assays.

  • Possible Cause: This could be due to incomplete dissolution or precipitation of this compound in the assay medium, leading to an inaccurate final concentration.

  • Solution: Visually inspect your assay plates for any signs of precipitation. Before adding the compound to your cells or assay, ensure it is fully dissolved in the medium. Consider performing a solubility test in your specific assay buffer to determine the maximum soluble concentration.

Quantitative Data Summary

There is limited publicly available quantitative data on the solubility of this compound in specific solvents. The table below provides qualitative solubility information and common formulation components. Researchers should experimentally determine the solubility in their specific solvent and buffer systems.

Solvent/VehicleSolubility/Formulation Notes
In Vitro Solvents
DMSOGenerally soluble; recommended as the primary solvent for stock solutions.
EthanolMay be used as an alternative solvent.
DMFMay be used as an alternative solvent.
In Vivo Formulation Components
PEG400Can be used as a solvent for oral formulations.
Carboxymethyl cellulose (0.2% - 0.5%)Can be used to create a suspension.
Tween 80 (0.25%)A surfactant used to improve wetting and suspension.
Corn oilCan be used as a vehicle for oral gavage.

Experimental Protocols

Protocol 1: Preparation of a 10 mM DMSO Stock Solution of this compound

  • Materials:

    • This compound powder (Molecular Weight: 360.35 g/mol )

    • Anhydrous DMSO

    • Sterile microcentrifuge tubes

  • Procedure:

    • Weigh out 3.6 mg of this compound powder and place it in a sterile microcentrifuge tube.

    • Add 1 mL of anhydrous DMSO to the tube.

    • Vortex the solution vigorously for 1-2 minutes until the compound is completely dissolved. Gentle warming in a 37°C water bath or brief sonication can be used to aid dissolution.

    • Visually inspect the solution to ensure there are no visible particles.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

Protocol 2: Visual Assessment of this compound Solubility in Cell Culture Medium

  • Materials:

    • 10 mM this compound stock solution in DMSO

    • Your complete cell culture medium (pre-warmed to 37°C)

    • Sterile clear multi-well plate (e.g., 96-well plate)

  • Procedure:

    • Prepare a serial dilution of this compound in your cell culture medium. For example, to test a final concentration of 10 µM, add 1 µL of a 10 mM stock to 1 mL of medium. To test 5 µM, you can add 0.5 µL of the 10 mM stock to 1 mL of medium, or create an intermediate dilution.

    • Include a vehicle control well containing the same final concentration of DMSO as your highest this compound concentration.

    • Incubate the plate under the same conditions as your planned experiment (e.g., 37°C, 5% CO2).

    • Visually inspect the wells for any signs of cloudiness or precipitate at different time points (e.g., 0, 2, 6, and 24 hours). A simple way to check for subtle precipitation is to hold the plate up to a light source.

    • The highest concentration that remains clear is your maximum working soluble concentration under those specific conditions.

Visualizations

experimental_workflow Experimental Workflow for this compound Solution Preparation cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation (In Vitro) start Weigh this compound Powder dissolve Dissolve in 100% DMSO (Vortex/Sonicate/Warm if needed) start->dissolve check_stock Visually confirm complete dissolution dissolve->check_stock store Aliquot and store at -20°C or -80°C check_stock->store Clear Solution prewarm Pre-warm cell culture medium to 37°C store->prewarm dilute Add stock solution to medium (with gentle vortexing) prewarm->dilute check_working Visually inspect for precipitation dilute->check_working ready Solution ready for experiment check_working->ready Clear Solution troubleshoot Troubleshoot: - Lower final concentration - Optimize dilution method check_working->troubleshoot Precipitate Forms

Caption: Workflow for preparing this compound solutions.

signaling_pathway This compound Mechanism of Action cluster_cell Target Cell cluster_nucleus Nucleus androgen Androgen (e.g., DHT) ar Androgen Receptor (AR) in cytoplasm androgen->ar Binds and Activates jnj This compound jnj->ar Binds and Antagonizes ar_dimer Activated AR Dimer ar->ar_dimer Dimerization & Nuclear Translocation no_transcription Inhibition of Gene Transcription ar->no_transcription Blocked by this compound are Androgen Response Element (ARE) on DNA ar_dimer->are Binds transcription Gene Transcription (e.g., cell growth, survival) are->transcription Promotes

Caption: Antagonistic action of this compound on the Androgen Receptor signaling pathway.

References

Technical Support Center: Optimizing JNJ-26146900 Concentration for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing the concentration of JNJ-26146900 in cell-based assays. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a nonsteroidal selective androgen receptor modulator (SARM) that functions as an antagonist of the androgen receptor (AR).[1] It has been shown to reduce prostate tumor size in animal models and prevent bone loss.[2][3] Its mechanism of action involves binding to the AR, thereby inhibiting the downstream signaling pathways activated by androgens.

Q2: What is a good starting concentration range for this compound in a cell-based assay?

Q3: Which cell lines are appropriate for testing the activity of this compound?

The choice of cell line is critical and should be guided by your research question. For studying the antagonist effects of this compound on the androgen receptor, prostate cancer cell lines that express AR are commonly used. These include:

  • LNCaP: Expresses a mutated but functional AR.

  • VCaP: Overexpresses wild-type AR.

  • 22Rv1: Expresses both full-length AR and a constitutively active splice variant.

  • PC-3 and DU-145: These are AR-negative prostate cancer cell lines and can serve as excellent negative controls to assess off-target effects.

Q4: How can I assess the on-target activity of this compound?

Several assays can be employed to measure the antagonist activity of this compound on the androgen receptor:

  • AR Reporter Gene Assay: This is a common method to quantify the transcriptional activity of AR. Cells are co-transfected with an AR expression vector (if necessary) and a reporter plasmid containing a luciferase or other reporter gene under the control of an androgen-responsive element (ARE). A decrease in reporter gene expression in the presence of an androgen (like DHT) and this compound indicates antagonist activity.

  • Western Blot Analysis: The expression of AR-regulated genes, such as prostate-specific antigen (PSA), can be measured by Western blot. A decrease in PSA protein levels in the presence of an androgen and this compound would confirm its antagonist effect.

  • Cell Proliferation Assays: In androgen-dependent cell lines like LNCaP, androgens stimulate proliferation. This compound should inhibit this androgen-induced proliferation. Common proliferation assays include MTT, WST-1, or CellTiter-Glo®.

Q5: What are the common signs of off-target effects or cytotoxicity?

Distinguishing between on-target antagonist effects and off-target effects or general cytotoxicity is crucial. Signs of potential issues include:

  • A very steep or unusually shallow dose-response curve.

  • Inhibition of cell growth in AR-negative cell lines (e.g., PC-3, DU-145).

  • Significant cell death observed at concentrations where specific AR antagonism is expected.

  • Inconsistent results with other known AR antagonists.

Troubleshooting Guides

Problem 1: High variability in assay results.
Possible Cause Troubleshooting Steps
Cell Seeding Density Optimize cell seeding density to ensure cells are in the logarithmic growth phase during the experiment.
Compound Solubility Ensure this compound is fully dissolved in the vehicle (e.g., DMSO) before diluting in culture medium. Precipitates can lead to inconsistent concentrations. The final DMSO concentration in the assay should be kept low (typically ≤ 0.1%) and consistent across all wells.
Pipetting Errors Use calibrated pipettes and proper technique to minimize variability in compound and cell addition.
Edge Effects in Plates Minimize edge effects by not using the outer wells of the plate for experimental samples or by filling them with sterile PBS or media.
Problem 2: No observable effect of this compound.
Possible Cause Troubleshooting Steps
Incorrect Concentration Range Test a broader range of concentrations, from nanomolar to high micromolar, to ensure the effective range is not missed.
Low AR Expression Confirm the expression of functional AR in your cell line using Western blot or qPCR.
Compound Inactivity Verify the integrity and purity of your this compound stock.
Assay Sensitivity Ensure your assay is sensitive enough to detect changes in AR activity. This may involve optimizing the concentration of the androgen agonist (e.g., DHT) used.
Problem 3: Suspected cytotoxicity masking the specific antagonist effect.
Possible Cause Troubleshooting Steps
High Compound Concentration Determine the cytotoxic concentration of this compound by performing a cell viability assay in parallel with your functional assay.
Off-Target Effects Test this compound in an AR-negative cell line (e.g., PC-3 or DU-145). If it still shows cytotoxicity at similar concentrations, the effect is likely off-target.
Solvent Toxicity Ensure the final concentration of the vehicle (e.g., DMSO) is not toxic to the cells.

Experimental Protocols

Androgen Receptor (AR) Luciferase Reporter Gene Assay

Objective: To determine the antagonist effect of this compound on AR transcriptional activity.

Materials:

  • AR-positive cells (e.g., LNCaP)

  • AR-responsive luciferase reporter plasmid (e.g., pGL3-ARE-Luc)

  • Control reporter plasmid (e.g., Renilla luciferase)

  • Transfection reagent

  • This compound

  • Dihydrotestosterone (DHT)

  • Dual-luciferase reporter assay system

  • Luminometer

Protocol:

  • Cell Seeding: Seed cells in a 96-well white, clear-bottom plate at a density that will result in 70-80% confluency at the time of transfection.

  • Transfection: Co-transfect the cells with the AR-responsive luciferase reporter and the control reporter plasmids using a suitable transfection reagent according to the manufacturer's protocol.

  • Compound Treatment: After 24 hours, replace the medium with a fresh medium containing a serial dilution of this compound. It is advisable to pre-incubate the cells with the compound for 1-2 hours.

  • Agonist Stimulation: Add DHT to a final concentration that elicits a submaximal response (e.g., EC80) to all wells except the vehicle control.

  • Incubation: Incubate the plate for an additional 24-48 hours.

  • Luciferase Measurement: Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the normalized luciferase activity against the log of the this compound concentration and fit a dose-response curve to determine the IC50 value.

Cell Viability (MTT) Assay

Objective: To assess the cytotoxicity of this compound.

Materials:

  • Target cell line (e.g., LNCaP and PC-3)

  • This compound

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plate

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound for 24-72 hours. Include a vehicle-only control.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Solubilization: Add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percent viability against the log of the this compound concentration to determine the CC50 (cytotoxic concentration 50%).

Data Presentation

Parameter This compound (Starting Range) Bicalutamide (Reference) Enzalutamide (Reference)
Ki (nM) 400 (rat AR)~160~36
Cell-Based IC50 (µM) Submicromolar (Cos-7)~0.16 (LNCaP)~0.036 (LNCaP)
Recommended Starting Concentration Range (µM) 0.01 - 100.01 - 100.001 - 1

Visualizations

AR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DHT DHT AR_HSP AR-HSP Complex DHT->AR_HSP AR Androgen Receptor (AR) AR_dimer AR Dimer AR->AR_dimer Dimerization HSP HSP AR_HSP->AR HSP Dissociation JNJ This compound JNJ->AR_HSP Inhibition ARE Androgen Response Element (ARE) AR_dimer->ARE Binding Gene_Transcription Target Gene Transcription (e.g., PSA) ARE->Gene_Transcription

Caption: Androgen Receptor (AR) Signaling Pathway and Inhibition by this compound.

Experimental_Workflow cluster_planning Experiment Planning cluster_execution Experiment Execution cluster_analysis Data Analysis select_cells Select AR-positive and AR-negative cell lines determine_range Determine initial concentration range (e.g., 10 nM - 10 µM) select_cells->determine_range select_assay Choose appropriate assays (Reporter, Proliferation, etc.) determine_range->select_assay dose_response Perform dose-response experiments select_assay->dose_response cytotoxicity Run parallel cytotoxicity assays select_assay->cytotoxicity calc_ic50 Calculate IC50 and CC50 values dose_response->calc_ic50 cytotoxicity->calc_ic50 compare_results Compare on-target vs. off-target/cytotoxic effects calc_ic50->compare_results optimize Optimize concentration for future experiments compare_results->optimize

Caption: Experimental workflow for optimizing this compound concentration.

Troubleshooting_Logic cluster_troubleshooting Troubleshooting Steps start Inconsistent or Unexpected Results check_cells Verify Cell Health and AR Expression start->check_cells check_compound Confirm Compound Integrity and Concentration start->check_compound check_assay Review Assay Protocol and Controls start->check_assay solution Refine Experimental Parameters check_cells->solution check_compound->solution test_off_target Test in AR-negative Cell Line check_assay->test_off_target test_off_target->solution

Caption: A logical approach to troubleshooting common issues in cell-based assays.

References

Potential off-target effects of JNJ-26146900 in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with JNJ-26146900. The information is designed to address potential issues, including off-target effects, that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a non-steroidal androgen receptor (AR) antagonist.[1] Its primary mechanism involves binding to the androgen receptor, thereby inhibiting the binding of androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT) and preventing the subsequent translocation of the receptor to the nucleus, DNA binding, and gene transcription.

Q2: We are observing unexpected changes in estrogen-responsive gene expression in our cell line treated with this compound. Is this a known off-target effect?

A2: While specific off-target effects on estrogen signaling have not been detailed in available literature for this compound, cross-reactivity with other steroid hormone receptors is a potential off-target effect for compounds of this class. We recommend performing a receptor binding assay to test for affinity to the estrogen receptor (ER) and other related nuclear receptors.

Q3: Our in vivo experiments show unexpected toxicity at doses reported to be safe in the literature. What could be the cause?

A3: Several factors could contribute to this discrepancy. These include differences in animal strain, age, or health status, as well as the formulation and vehicle used for administration. We recommend verifying the formulation and performing a dose-response study to establish the maximum tolerated dose in your specific animal model. Additionally, consider assessing liver function, as hepatic metabolism can vary between models and may be a source of toxicity.

Q4: How can we proactively screen for potential off-target effects of this compound in our experimental system?

A4: A tiered approach is recommended. Initially, in silico screening against a panel of known off-target proteins can provide a predictive assessment. Subsequently, in vitro profiling, such as broad kinase inhibitor screening or a commercially available safety pharmacology panel (e.g., a Cerep panel), can identify interactions with a wide range of receptors, ion channels, and enzymes. Follow-up cellular assays should then be used to confirm any identified hits.

Troubleshooting Guides

Issue 1: Inconsistent results in cell-based androgen receptor activity assays.
Potential Cause Troubleshooting Step
Cell Line Integrity Verify the identity and purity of your cell line (e.g., via STR profiling). Ensure cells are not contaminated with mycoplasma.
Ligand Concentration Confirm the concentration and purity of your androgen ligand (e.g., DHT) and this compound.
Assay Conditions Optimize incubation times, serum concentration in media (charcoal-stripped serum is recommended to remove endogenous androgens), and cell density.
Readout Variability Ensure the reporter gene assay or gene expression measurement (e.g., qPCR) is properly validated and includes appropriate positive and negative controls.
Issue 2: Unexpected phenotypic changes in cells or tissues not expressing the androgen receptor.
Potential Cause Troubleshooting Step
Low-level AR Expression Confirm the absence of AR expression using a sensitive method like qPCR or Western blotting.
Off-Target Binding Perform a broad off-target screening assay (e.g., kinase panel, receptor binding panel) to identify potential unintended molecular targets.
Metabolite Activity The compound may be metabolized into an active form that has different targets. Use LC-MS to analyze cell lysates or tissue homogenates for the presence of metabolites.

Experimental Protocols

Protocol 1: Receptor Binding Assay for Off-Target Interactions

This protocol provides a general framework for assessing the binding of this compound to an off-target receptor (e.g., Estrogen Receptor Alpha).

  • Prepare Receptor Membranes: Isolate cell membranes from a cell line overexpressing the receptor of interest.

  • Competitive Binding Assay:

    • Incubate the receptor membranes with a known radiolabeled ligand for the receptor at a fixed concentration.

    • Add increasing concentrations of this compound to compete with the radiolabeled ligand.

    • Include a positive control (a known unlabeled ligand for the receptor) and a negative control (vehicle).

  • Separation and Detection:

    • Separate the bound from the unbound radioligand using a filtration method (e.g., glass fiber filters).

    • Quantify the radioactivity on the filters using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the concentration of this compound.

    • Calculate the IC50 (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) and subsequently the Ki (inhibitory constant).

Protocol 2: Kinase Profiling Assay

This protocol outlines a general method for screening this compound against a panel of protein kinases.

  • Select Kinase Panel: Choose a commercially available kinase panel that covers a broad range of the human kinome.

  • Assay Format: Assays are typically performed in a high-throughput format (e.g., 384-well plates). The specific format will depend on the vendor (e.g., radiometric, fluorescence-based).

  • Kinase Reaction:

    • Incubate the individual kinases with their respective substrates and ATP (often radiolabeled).

    • Add this compound at one or more concentrations (e.g., 1 µM and 10 µM).

    • Include a positive control inhibitor for each kinase and a DMSO vehicle control.

  • Detection: Measure the kinase activity by quantifying the phosphorylation of the substrate.

  • Data Analysis: Express the results as the percentage of inhibition of kinase activity by this compound relative to the DMSO control.

Visualizations

AR_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen AR_HSP AR-HSP Complex Androgen->AR_HSP binds AR Androgen Receptor (AR) AR_Androgen AR-Androgen Complex AR->AR_Androgen HSP Heat Shock Proteins (HSP) AR_HSP->AR HSP release JNJ This compound JNJ->AR_HSP antagonizes ARE Androgen Response Element (ARE) AR_Androgen->ARE dimerizes and translocates Gene_Transcription Gene Transcription ARE->Gene_Transcription activates

Caption: Intended signaling pathway of this compound as an androgen receptor antagonist.

Off_Target_Workflow Start Start In_Silico_Screening In Silico Screening (Predictive) Start->In_Silico_Screening In_Vitro_Profiling In Vitro Profiling (Kinase/Receptor Panels) In_Silico_Screening->In_Vitro_Profiling Hit_Identification Hit Identification In_Vitro_Profiling->Hit_Identification Cellular_Assays Cellular Assays (Functional Confirmation) Hit_Identification->Cellular_Assays Potential Hits End End Hit_Identification->End No Hits In_Vivo_Validation In Vivo Validation (Phenotypic Assessment) Cellular_Assays->In_Vivo_Validation In_Vivo_Validation->End

Caption: Experimental workflow for identifying potential off-target effects.

References

Interpreting mixed agonist/antagonist effects of JNJ-26146900

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on interpreting the mixed agonist/antagonist effects of JNJ-26146900, a selective androgen receptor modulator (SARM).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a non-steroidal selective androgen receptor modulator (SARM).[1] Its primary mechanism of action is to bind to the androgen receptor (AR), a member of the nuclear hormone receptor superfamily that plays a critical role in various physiological processes.[2] this compound exhibits tissue-selective mixed agonistic (androgenic) and antagonistic (antiandrogenic) effects.[1]

Q2: How can this compound be an antagonist in vitro but show agonist effects in vivo?

This is a key feature of many SARMs. In isolated in vitro cell-based assays, this compound acts as a pure androgen antagonist.[3] However, in a complex in vivo environment, its effects are tissue-dependent. It demonstrates antiandrogenic properties in the prostate while exhibiting anabolic, or agonistic, effects in muscle and bone.[1] This tissue selectivity is thought to be due to the differential recruitment of coactivator and corepressor proteins to the androgen receptor in different cell types, leading to varied downstream gene expression.[4][5]

Q3: What are the known binding affinities of this compound?

This compound binds to the rat androgen receptor with a Ki of 400 nM.[2][3][6][7]

Q4: In which research areas is this compound most commonly used?

This compound is primarily investigated for its potential in treating prostate cancer due to its antiandrogenic effects on the prostate.[2][8] Additionally, its anabolic effects on bone and muscle make it a subject of research for preventing conditions like castration-induced bone loss.[1][2]

Troubleshooting Guides

Issue 1: Inconsistent or unexpected results in cell-based assays.

Question: My in vitro experiments with this compound are showing high variability or results that don't align with its known antagonist activity. What could be the cause?

Answer:

Several factors can contribute to inconsistent results in cell-based assays. Consider the following troubleshooting steps:

  • Compound Solubility and Stability:

    • Problem: this compound, like many small molecules, may have limited solubility in aqueous media, leading to precipitation and an inaccurate effective concentration.

    • Solution: Visually inspect your stock solutions and final dilutions for any signs of precipitation. Prepare fresh solutions for each experiment and consider using a low percentage of a solvent like DMSO to aid solubility, ensuring the final solvent concentration is not toxic to your cells (typically <0.1%).

  • Cell Line Integrity and Androgen Receptor Expression:

    • Problem: The cell line may not express functional androgen receptors, or the expression level may be too low to elicit a measurable response.

    • Solution: Confirm that your chosen cell line expresses the androgen receptor. Use a positive control, such as the potent androgen dihydrotestosterone (B1667394) (DHT), to validate the responsiveness of your cell line.

  • Assay Conditions:

    • Problem: Variations in cell density, incubation times, or reagent concentrations can lead to variability.

    • Solution: Standardize your experimental protocol. Ensure consistent cell seeding density and incubation times. Optimize the concentration of your reporter constructs and control compounds.

Issue 2: Difficulty in interpreting mixed agonist/antagonist data.

Question: How do I design experiments to effectively characterize the mixed agonist/antagonist profile of this compound?

Answer:

To dissect the mixed efficacy of this compound, a combination of in vitro assays is recommended:

  • Competitive Binding Assay: This will determine the binding affinity (Ki) of this compound for the androgen receptor.

  • Agonist Mode Transactivation Assay: Run a dose-response curve of this compound alone to determine if it can activate the androgen receptor and induce reporter gene expression. This will help establish its EC50 for agonism, if any.

  • Antagonist Mode Transactivation Assay: Co-treat cells with a fixed, sub-maximal concentration of a known AR agonist (e.g., DHT) and a dose-response of this compound. This will determine its ability to inhibit agonist-induced AR activation and allow for the calculation of its IC50 for antagonism.

By comparing the results of these assays, you can quantify both the agonistic and antagonistic potential of the compound.

Quantitative Data Summary

The following tables provide a template for summarizing the key quantitative data for this compound. Researchers should populate these tables with their own experimental findings.

Table 1: Binding Affinity of this compound

ParameterReceptorSpeciesValueReference
KiAndrogen ReceptorRat400 nM[2][3][6][7]

Table 2: In Vitro Functional Activity of this compound (Example)

Assay TypeCell LineParameterValue (nM)
AR Transactivation (Antagonist Mode)e.g., PC-3 (AR-transfected)IC50User-determined
AR Transactivation (Agonist Mode)e.g., PC-3 (AR-transfected)EC50User-determined

Experimental Protocols

Protocol 1: Androgen Receptor Competitive Binding Assay

This protocol is a generalized procedure to determine the binding affinity of this compound to the androgen receptor.

Materials:

  • Androgen receptor source (e.g., rat prostate cytosol or recombinant human AR)

  • Radiolabeled androgen (e.g., [³H]-DHT)

  • This compound

  • Wash buffer (e.g., Tris-HCl with BSA)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Prepare a series of dilutions of this compound.

  • In a multi-well plate, add the androgen receptor preparation.

  • Add the diluted this compound or vehicle control to the wells.

  • Add a fixed concentration of [³H]-DHT to all wells.

  • Incubate the plate to allow binding to reach equilibrium.

  • Separate bound from unbound radioligand (e.g., using filtration or dextran-coated charcoal).

  • Add scintillation cocktail to the wells containing the bound radioligand.

  • Measure the radioactivity in each well using a scintillation counter.

  • Calculate the specific binding at each concentration of this compound and determine the Ki value using appropriate software.

Protocol 2: Androgen Receptor Transactivation Assay

This protocol outlines a cell-based assay to measure the agonist and antagonist activity of this compound.

Materials:

  • A suitable mammalian cell line expressing the androgen receptor (e.g., transfected PC-3 or LNCaP).

  • A reporter plasmid containing an androgen response element (ARE) driving a reporter gene (e.g., luciferase).

  • This compound

  • A standard AR agonist (e.g., DHT)

  • Cell culture medium and reagents

  • Transfection reagent

  • Lysis buffer and luciferase assay substrate

  • Luminometer

Procedure:

  • Seed the cells in a multi-well plate.

  • Co-transfect the cells with the AR expression vector (if necessary) and the ARE-reporter plasmid.

  • For Antagonist Mode: Treat the cells with a fixed concentration of DHT in the presence of increasing concentrations of this compound.

  • For Agonist Mode: Treat the cells with increasing concentrations of this compound alone.

  • Include appropriate controls (vehicle, DHT alone).

  • Incubate the cells for a sufficient period to allow for gene expression (e.g., 24-48 hours).

  • Lyse the cells and measure the reporter gene activity (e.g., luminescence).

  • Normalize the reporter activity to a measure of cell viability if necessary.

  • Plot the dose-response curves and calculate the IC50 (for antagonism) and EC50 (for agonism) values.

Visualizations

AR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., DHT) AR_HSP AR-HSP Complex Androgen->AR_HSP Binds AR Androgen Receptor (AR) AR_dimer AR Dimer AR->AR_dimer Dimerization HSP Heat Shock Proteins (HSP) AR_HSP->AR HSP Dissociation AR_HSP->AR ARE Androgen Response Element (ARE) AR_dimer->ARE Binds Coactivators Coactivators ARE->Coactivators Recruits Corepressors Corepressors ARE->Corepressors Recruits Transcription_Agonist Gene Transcription (Agonist Effect) Coactivators->Transcription_Agonist Promotes Transcription_Antagonist Gene Transcription (Antagonist Effect) Corepressors->Transcription_Antagonist Inhibits

Caption: Androgen Receptor Signaling Pathway.

SARM_Characterization_Workflow start Start: Compound of Interest (e.g., this compound) binding_assay Competitive Binding Assay start->binding_assay transactivation_assay Transactivation Assay start->transactivation_assay data_analysis Data Analysis binding_assay->data_analysis Determine Ki agonist_mode Agonist Mode transactivation_assay->agonist_mode antagonist_mode Antagonist Mode transactivation_assay->antagonist_mode agonist_mode->data_analysis Determine EC50 antagonist_mode->data_analysis Determine IC50 interpretation Interpretation of Mixed Effects data_analysis->interpretation

Caption: Experimental Workflow for SARM Characterization.

References

Troubleshooting inconsistent results with JNJ-26146900

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with JNJ-26146900.

Frequently Asked Questions (FAQs)

What is this compound?

This compound is a non-steroidal, orally bioactive selective androgen receptor modulator (SARM).[1] It exhibits mixed agonist and antagonist activity, meaning it can block or partially activate the androgen receptor (AR) depending on the tissue.[1] It was initially investigated for its potential in treating prostate cancer.[1]

What is the mechanism of action of this compound?

This compound functions as an androgen receptor antagonist.[2][3] It binds to the androgen receptor, preventing androgens from activating it. This can inhibit the growth of androgen-dependent prostate cancer cells.[3] In some tissues, like bone and muscle, it can have androgenic (agonist) effects, which was explored for preventing castration-induced bone loss.[1][2]

What are the common experimental applications of this compound?

This compound is primarily used in preclinical research for:

  • Investigating androgen receptor signaling in prostate cancer models.[4][5][6][7][8]

  • Studying the effects of AR antagonism on tumor growth in vitro and in vivo.[2][3]

  • Evaluating its tissue-selective androgenic effects, particularly on bone and muscle mass.[1]

What is the solubility and stability of this compound?

  • Solubility: this compound is soluble in DMSO for in vitro stock solutions. For in vivo formulations, it can be prepared in vehicles such as corn oil or a mixture of DMSO, PEG300, Tween 80, and water.[2]

  • Stability: As a powder, it is stable for years at -20°C. In solvent, it should be stored at -80°C for long-term use (up to 6 months) or -20°C for shorter periods (up to 1 month).[2]

Troubleshooting Guide for Inconsistent Results

Inconsistent results with this compound can arise from various factors related to experimental setup, compound handling, and biological variability. This guide provides a structured approach to troubleshooting common issues.

Problem 1: High Variability in Cell-Based Assay Results

Possible Causes and Solutions

Potential Cause Troubleshooting Steps
Compound Precipitation - Visually inspect the media for any precipitate after adding this compound. - Ensure the final DMSO concentration in the culture media is low (typically <0.5%) to maintain solubility. - Prepare fresh dilutions from the stock solution for each experiment.
Cell Line Integrity - Regularly perform cell line authentication (e.g., STR profiling). - Monitor for mycoplasma contamination. - Use cells at a consistent and optimal passage number.
Inconsistent Seeding Density - Ensure a homogenous cell suspension before seeding. - Use a calibrated multichannel pipette for seeding. - Allow plates to sit at room temperature for 15-20 minutes before placing them in the incubator to ensure even cell distribution.
Androgen Levels in Serum - Use charcoal-stripped fetal bovine serum (FBS) to remove endogenous androgens that can compete with this compound.[9]
Assay Readout Variability - For reporter gene assays, co-transfect with a control plasmid (e.g., Renilla luciferase) for normalization.[10] - For viability assays (e.g., WST-8), ensure incubation times are consistent and within the linear range of the assay.[10]
Problem 2: Lack of Expected In Vivo Efficacy

Possible Causes and Solutions

Potential Cause Troubleshooting Steps
Poor Compound Formulation/Solubility - Ensure the in vivo formulation is homogenous and the compound is fully dissolved or evenly suspended.[2] - Prepare the formulation fresh before each administration. - Consider alternative oral formulations if solubility is an issue, such as suspension in carboxymethyl cellulose (B213188) or dissolution in PEG400.[2]
Incorrect Dosing or Administration - Verify the dose calculations and the concentration of the dosing solution. - For oral gavage, ensure proper technique to avoid accidental administration into the lungs.[2]
Animal Model Variability - Use age- and weight-matched animals for all experimental groups. - Ensure the tumor model (e.g., xenograft) is appropriate and responsive to androgen receptor modulation.[2][3]
Tumor Heterogeneity - In xenograft models, tumor growth rates can be variable. Start treatment when tumors reach a consistent, predefined size.[2]

Quantitative Data Summary

In Vitro Activity

Parameter Value Assay System
Ki for rat AR 400 nMRadioligand binding assay

In Vivo Efficacy

Animal Model Dose Range Administration Route Observed Effects
Mature Male Sprague-Dawley Rats 10-100 mg/kg/dayOral gavageReduced ventral prostate and levator ani muscle weight.[2][3]
CWR22-LD1 Mouse Xenograft 30-100 mg/kg (twice daily)Oral gavageSignificant inhibition of tumor growth.[2][3]
Castrated Adult Sprague-Dawley Rats 30 mg/kg/dayOral gavagePrevention of castration-induced tibial bone loss.[2][3]

Experimental Protocols

Androgen-Induced AR Transcriptional Activation Assay

This protocol is a general guideline for assessing the antagonistic activity of this compound.

  • Cell Seeding: Seed prostate cancer cells (e.g., LNCaP) in 96-well plates in media containing charcoal-stripped FBS.

  • Transfection: Transfect cells with an androgen response element (ARE)-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization).

  • Treatment: After 24 hours, treat the cells with a range of concentrations of this compound in the presence of a known AR agonist (e.g., R1881 or DHT).

  • Incubation: Incubate for an additional 24-48 hours.

  • Lysis and Readout: Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer.

  • Analysis: Normalize the ARE-luciferase activity to the control luciferase activity. Determine the IC50 value of this compound by plotting the normalized activity against the compound concentration.[10]

In Vivo Tumor Growth Inhibition Study (Xenograft Model)

This protocol provides a general framework for evaluating the in vivo efficacy of this compound.

  • Cell Implantation: Subcutaneously implant a suitable prostate cancer cell line (e.g., CWR22-LD1) into the flank of immunocompromised mice.

  • Tumor Growth Monitoring: Monitor tumor growth regularly using calipers.

  • Group Randomization: When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the animals into treatment and vehicle control groups.

  • Compound Preparation: Prepare the this compound formulation (e.g., in corn oil or a DMSO/PEG300/Tween 80/water mixture) and the vehicle control.

  • Administration: Administer this compound or vehicle via oral gavage at the desired dose and schedule (e.g., once or twice daily).[2]

  • Data Collection: Measure tumor volume and body weight 2-3 times per week.

  • Endpoint: At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis.

Visualizations

AR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen AR_HSP AR-HSP Complex Androgen->AR_HSP Binds AR Androgen Receptor (AR) AR_dimer AR Dimerization AR->AR_dimer Translocation & Dimerization HSP Heat Shock Proteins AR_HSP->AR HSP Dissociation This compound This compound This compound->AR_HSP Blocks ARE Androgen Response Element (ARE) AR_dimer->ARE Binds Gene_Transcription Gene Transcription (Proliferation, Survival) ARE->Gene_Transcription

Caption: Androgen Receptor (AR) Signaling Pathway and Inhibition by this compound.

Troubleshooting_Workflow start Inconsistent Results Observed check_assay_type In Vitro or In Vivo? start->check_assay_type invitro_checks In Vitro Checks check_assay_type->invitro_checks In Vitro invivo_checks In Vivo Checks check_assay_type->invivo_checks In Vivo compound_prep Check Compound Solubility & Dilution Series invitro_checks->compound_prep cell_health Verify Cell Health, Passage #, & Mycoplasma Status compound_prep->cell_health assay_protocol Review Assay Protocol (Seeding, Serum, Controls) cell_health->assay_protocol resolve_invitro Problem Resolved assay_protocol->resolve_invitro formulation Check Formulation Homogeneity & Stability invivo_checks->formulation dosing Verify Dosing Calculation & Administration Technique formulation->dosing animal_model Assess Animal Health & Tumor Consistency dosing->animal_model resolve_invivo Problem Resolved animal_model->resolve_invivo

Caption: Troubleshooting Workflow for Inconsistent this compound Results.

References

Addressing JNJ-26146900 toxicity in cell culture

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for JNJ-26146900. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and address potential issues related to toxicity when using this compound in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a non-steroidal androgen receptor (AR) antagonist.[1][2] It works by blocking the binding of androgens to the AR, thereby inhibiting the receptor's activity.[2] The AR is a member of the nuclear hormone receptor superfamily and plays a crucial role in the proliferation and survival of certain cancer cells, particularly in prostate cancer.[2]

Q2: What are the common causes of toxicity when using small molecule inhibitors like this compound in cell culture?

A2: Toxicity from small molecule inhibitors in cell culture can stem from several factors:

  • High Concentrations: Using concentrations significantly above the effective range can lead to off-target effects and general cellular stress, resulting in cell death.

  • Solvent Toxicity: The solvent used to dissolve the inhibitor, typically DMSO, can be toxic to cells at higher concentrations (usually above 0.5%).

  • Prolonged Exposure: Continuous exposure of cells to a compound can disrupt normal cellular processes and lead to cumulative toxicity.

  • Off-Target Effects: The inhibitor may bind to other cellular targets besides the intended one, leading to unintended and potentially toxic consequences.

  • Metabolite Toxicity: The metabolic breakdown of the inhibitor by the cells can sometimes produce byproducts that are toxic.

  • Compound Instability: Degradation of the compound in the cell culture medium can lead to the formation of toxic substances.

Q3: My cells are showing signs of toxicity (e.g., rounding, detachment, decreased viability) after treatment with this compound. What should I do?

A3: If you observe signs of toxicity, we recommend the following troubleshooting steps:

  • Perform a Dose-Response Curve: This is a critical step to determine the optimal, non-toxic concentration of this compound for your specific cell line and experimental conditions.

  • Include a Solvent Control: Always include a control group of cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound to ensure that the observed toxicity is not due to the solvent.

  • Optimize Incubation Time: Reduce the duration of exposure to the compound to determine the minimum time required to achieve the desired biological effect without causing excessive toxicity.

  • Check for Contamination: Regularly inspect your cell cultures for any signs of bacterial or fungal contamination, which can cause cell death.

Troubleshooting Guide

This guide addresses specific issues you might encounter when using this compound in your experiments.

Issue Possible Cause Suggested Solution
High levels of cell death observed after treatment. Inhibitor concentration is too high.Perform a dose-response experiment to identify the optimal concentration. Start with a broad range of concentrations.
Prolonged exposure to the inhibitor.Reduce the incubation time. Determine the minimum time needed for the desired effect.
Solvent (e.g., DMSO) toxicity.Ensure the final solvent concentration is below the toxic threshold for your cell line (typically <0.1-0.5%). Run a solvent-only control.
The inhibitor has degraded or is impure.Purchase the inhibitor from a reputable source and store it correctly. If possible, verify its purity.
Inconsistent results between experiments. Variations in cell culture conditions.Standardize your cell culture protocol, including cell passage number, confluency, and serum batch. Regularly test for mycoplasma.
Compound instability.Prepare fresh dilutions from a stable stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
Incomplete solubilization of the compound.Ensure the compound is fully dissolved in the stock solution and the final culture medium.
No observable effect of the inhibitor on the target. Inhibitor concentration is too low.Increase the inhibitor concentration based on the results of your dose-response experiments.
The inhibitor is not cell-permeable.While this compound is expected to be cell-permeable, this can be a factor for other inhibitors. Confirm cell permeability from literature or manufacturer's data.
Incorrect timing of inhibitor addition.Optimize the timing of the inhibitor treatment relative to your experimental stimulus or endpoint.

Experimental Protocols

Protocol 1: Determining the Optimal Concentration using a Cell Viability Assay (MTT Assay)

This protocol helps to determine the concentration of this compound that effectively inhibits cell viability by 50% (IC50).

Materials:

  • This compound

  • Target cell line

  • 96-well cell culture plates

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare a 2X serial dilution of this compound in complete medium. Also, prepare a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control.

  • Cell Treatment: Remove the old medium from the wells and add 100 µL of the prepared compound dilutions and controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Example Data Presentation:

This compound (µM)% Cell Viability (Mean ± SD)
0 (Vehicle Control)100 ± 5.2
0.198.5 ± 4.8
185.3 ± 6.1
552.1 ± 5.5
1025.7 ± 4.2
505.4 ± 2.1

Protocol 2: Assessing Cell Membrane Integrity (LDH Release Assay)

This assay measures the release of lactate (B86563) dehydrogenase (LDH) from damaged cells as an indicator of cytotoxicity.

Materials:

  • This compound

  • Target cell line

  • 96-well cell culture plates

  • Complete cell culture medium

  • Commercially available LDH cytotoxicity assay kit

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-3 from the MTT assay protocol.

  • Incubation: Incubate the plate for the desired exposure time.

  • Sample Collection: After incubation, carefully collect a portion of the cell culture supernatant from each well.

  • LDH Measurement: Follow the manufacturer's instructions for the LDH cytotoxicity assay kit to measure the amount of LDH released into the supernatant.

  • Data Analysis: Calculate the percentage of cytotoxicity for each concentration based on the LDH released from a positive control (cells lysed completely).

Visualizations

Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen AR Androgen Receptor (AR) Androgen->AR cluster_cytoplasm cluster_cytoplasm ARE Androgen Response Element (ARE) AR->ARE cluster_nucleus cluster_nucleus AR->cluster_nucleus Translocation HSP HSP JNJ This compound JNJ->AR Antagonizes AR_HSP->AR Gene_Expression Gene Expression (Proliferation, Survival) ARE->Gene_Expression

Caption: Simplified signaling pathway of this compound action.

Troubleshooting_Workflow start Start: Cell Toxicity Observed q1 Is there a solvent control? start->q1 a1_yes Proceed q1->a1_yes Yes a1_no Action: Add a solvent control q1->a1_no No q2 Is the solvent control also toxic? a1_yes->q2 a1_no->q1 a2_yes Problem: Solvent Concentration Too High Action: Reduce solvent concentration q2->a2_yes Yes a2_no Proceed q2->a2_no No end End a2_yes->end q3 Have you performed a dose-response curve? a2_no->q3 a3_no Action: Perform a dose-response assay q3->a3_no No a3_yes Proceed q3->a3_yes Yes a3_no->q3 q4 Is toxicity observed even at low concentrations? a3_yes->q4 a4_yes Consider off-target effects or compound instability q4->a4_yes Yes a4_no Solution: Use optimal non-toxic concentration q4->a4_no No a4_yes->end a4_no->end

Caption: Troubleshooting workflow for cell toxicity.

References

Technical Support Center: Improving the Oral Bioavailability of Poorly Water-Soluble Compounds in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals encountering challenges with the oral bioavailability of poorly water-soluble compounds, exemplified here as "Compound X".

Frequently Asked Questions (FAQs)

Q1: What are the common initial challenges observed with the oral administration of a poorly soluble compound like Compound X in animal studies?

A1: Researchers often observe low and variable systemic exposure after oral dosing. This is primarily due to the compound's poor aqueous solubility, which limits its dissolution in the gastrointestinal (GI) tract, a prerequisite for absorption.[1][2][3] Key challenges include:

  • Low Bioavailability: A small fraction of the administered dose reaches systemic circulation.

  • High Variability: Significant differences in exposure are seen between individual animals.

  • Lack of Dose Proportionality: Doubling the dose does not result in a doubling of plasma concentration.[3]

  • Food Effects: The presence or absence of food can dramatically alter absorption.

Q2: What are the primary formulation strategies to consider for enhancing the oral bioavailability of a poorly soluble compound?

A2: The main goal is to increase the compound's concentration in the GI tract in a dissolved state. Several formulation strategies can be employed, broadly categorized as:

  • Particle Size Reduction: Increasing the surface area of the drug particles to enhance dissolution rate.[3][4]

  • Amorphous Formulations: Using the amorphous (non-crystalline) form of the drug, which has higher solubility.[4][5][6]

  • Lipid-Based Formulations: Dissolving the drug in lipids, oils, or surfactants to facilitate its absorption.[3][7][8][9]

  • Solubilization Techniques: Employing co-solvents, cyclodextrins, or pH modification to increase solubility in the dosing vehicle.[3]

Q3: How do I choose the most appropriate animal species for my oral bioavailability studies?

A3: The choice of animal species is critical and should be based on which species' physiological and metabolic characteristics best predict human outcomes. While rodents are commonly used for early screening, larger animals like dogs and non-human primates may offer more predictive data for human pharmacokinetics.[10][11][12] Consider factors such as:

  • Metabolic Profile: Ensure the animal model metabolizes the compound similarly to humans.[13]

  • GI Tract Physiology: Differences in GI pH, transit time, and fluid composition can impact drug dissolution and absorption.[14]

  • Practical Considerations: Factors like cost, handling, and ethical considerations also play a role.

Troubleshooting Guide

Problem Potential Cause Recommended Action
Low Cmax and AUC after oral dosing Poor aqueous solubility limiting dissolution.1. Reduce Particle Size: Micronization or nanomilling can increase the surface area for dissolution. 2. Formulation in Solution: Use solubilizing excipients such as co-solvents (e.g., PEG 400), surfactants (e.g., Tween 80), or cyclodextrins. 3. Lipid-Based Formulations: Consider self-emulsifying drug delivery systems (SEDDS) or solutions in oil.[7][8][9]
High inter-animal variability in plasma exposure Inconsistent wetting and dissolution of the compound in the GI tract. Food effects.1. Improve Formulation Homogeneity: Ensure the drug is uniformly dispersed in the vehicle. 2. Administer as a Solution: If possible, dosing a solution will provide the most consistent absorption. 3. Control Feeding Schedule: Standardize the feeding times of the animals relative to dosing to minimize food effects.
Non-linear increase in exposure with increasing dose Saturation of dissolution or absorption processes.1. Enhance Solubility: A more robust formulation that increases the solubilized drug concentration may overcome dissolution saturation. 2. Investigate Transporters: The compound may be a substrate for efflux transporters (e.g., P-glycoprotein) that become saturated at higher doses.
Precipitation of the compound observed in the dosing vehicle The drug concentration exceeds its solubility in the formulation over time.1. Reduce Drug Concentration: Lower the dose or increase the volume of the dosing vehicle. 2. Add Stabilizers: Include polymers or surfactants to inhibit crystallization and maintain a supersaturated state. 3. Prepare Formulations Fresh: Prepare the dosing formulation immediately before administration.

Experimental Protocols

Protocol 1: Preparation of a Micronized Suspension Formulation
  • Objective: To prepare a suspension of Compound X with reduced particle size to enhance dissolution.

  • Materials:

    • Compound X

    • Wetting agent (e.g., 0.5% w/v Tween 80)

    • Suspending vehicle (e.g., 0.5% w/v carboxymethyl cellulose (B213188) in water)

    • Mortar and pestle or micronizer

  • Procedure:

    • If using a mortar and pestle, triturate a small amount of Compound X with a few drops of the wetting agent to form a smooth paste.

    • Gradually add the suspending vehicle to the paste while continuing to triturate until a uniform suspension is formed.

    • Alternatively, for larger quantities or more significant size reduction, utilize a micronizer following the manufacturer's instructions.

    • Visually inspect the suspension for homogeneity before dosing.

Protocol 2: Preparation of a Lipid-Based Formulation (SEDDS)
  • Objective: To prepare a self-emulsifying drug delivery system (SEDDS) to present Compound X in a solubilized form to the GI tract.

  • Materials:

    • Compound X

    • Oil (e.g., Labrafac PG)[3]

    • Surfactant (e.g., Cremophor EL)

    • Co-surfactant (e.g., Transcutol HP)[3]

  • Procedure:

    • Determine the solubility of Compound X in various oils, surfactants, and co-surfactants to select the optimal components.

    • Prepare a series of formulations with varying ratios of oil, surfactant, and co-surfactant.

    • Add Compound X to the selected excipient blend and vortex or sonicate until the compound is fully dissolved.

    • To test the self-emulsification properties, add a small volume of the formulation to water and observe the formation of a microemulsion.

    • Select the formulation that results in the smallest and most stable emulsion droplets for in vivo studies.

Data Presentation

Table 1: Pharmacokinetic Parameters of Compound X in Rats Following Oral Administration of Different Formulations (Example Data)

FormulationDose (mg/kg)Cmax (ng/mL)Tmax (hr)AUC (ng*hr/mL)Bioavailability (%)
Aqueous Suspension1050 ± 152.0250 ± 805
Micronized Suspension10150 ± 401.5900 ± 25018
SEDDS10450 ± 1101.02700 ± 60054
Intravenous Solution2800 ± 1500.255000 ± 900100

Data are presented as mean ± standard deviation.

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_animal_study In Vivo Animal Study cluster_analysis Bioanalysis & PK cluster_outcome Outcome A Aqueous Suspension D Oral Dosing in Rats A->D B Micronized Suspension B->D C Lipid-Based (SEDDS) C->D E Blood Sampling D->E F LC-MS/MS Analysis E->F G Pharmacokinetic Modeling F->G H Improved Bioavailability G->H

Caption: Workflow for formulation development and in vivo evaluation.

logical_relationship A Poor Aqueous Solubility B Low Dissolution Rate A->B C Low Oral Bioavailability B->C D Formulation Strategies E Increased Dissolution D->E F Enhanced Absorption E->F G Improved Oral Bioavailability F->G

Caption: Relationship between solubility and bioavailability.

References

Overcoming resistance to JNJ-26146900 in cancer cell lines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for JNJ-26146900, now known as cirmtuzumab. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming potential resistance to cirmtuzumab in cancer cell lines.

Frequently Asked Questions (FAQs)

Q1: What is this compound (cirmtuzumab) and what is its mechanism of action?

A1: Cirmtuzumab is a humanized monoclonal antibody that targets the Receptor Tyrosine Kinase-like Orphan Receptor 1 (ROR1).[1][2] ROR1 is an oncoembryonic protein that is expressed on the surface of various cancer cells but has minimal expression in normal adult tissues.[3][4] Cirmtuzumab binds to a specific epitope on the extracellular domain of ROR1, blocking the binding of its ligand, Wnt5a.[5][6] This inhibition disrupts the downstream non-canonical Wnt signaling pathway, which is involved in cancer cell proliferation, survival, migration, and resistance to other therapies.[3][7]

Q2: In which cancer types is ROR1 signaling a relevant target?

A2: ROR1 is aberrantly expressed in a wide range of hematological and solid malignancies. High ROR1 expression is often associated with a more aggressive disease and poorer prognosis. It is a prominent target in Chronic Lymphocytic Leukemia (CLL) and Mantle Cell Lymphoma (MCL).[7] Additionally, ROR1 is expressed in breast cancer, lung cancer, ovarian cancer, and other solid tumors.[3][8]

Q3: What is the primary application of cirmtuzumab in the context of drug resistance?

A3: Currently, the most documented application of cirmtuzumab is in overcoming resistance to other targeted therapies, such as the BTK inhibitor ibrutinib (B1684441).[5][9] The Wnt5a/ROR1 signaling pathway can act as a bypass mechanism, allowing cancer cells to survive and proliferate despite the inhibition of other critical pathways like the B-cell receptor (BCR) signaling pathway.[5][7] Cirmtuzumab, by blocking this escape route, can re-sensitize cancer cells to these therapies.[5][9]

Q4: Are there any known clinical resistance mechanisms to cirmtuzumab itself?

A4: As of the latest available research, there are no clinically documented, specific mechanisms of acquired resistance to cirmtuzumab. Clinical trials have shown it to be well-tolerated with durable responses in some patients.[1] However, based on general principles of resistance to antibody-based therapies, potential resistance mechanisms could theoretically include mutations in the ROR1 epitope targeted by cirmtuzumab, downregulation of ROR1 expression on the cell surface, or the activation of alternative bypass signaling pathways that are independent of ROR1.[10][11]

Troubleshooting Guide: Investigating and Overcoming Potential Cirmtuzumab Resistance

This guide provides a structured approach for researchers encountering a diminished or lack of response to cirmtuzumab in their cancer cell line models.

Issue 1: Reduced or Lost Cirmtuzumab Efficacy in a Previously Sensitive Cell Line

  • Possible Cause A: Altered ROR1 Expression.

    • Troubleshooting Steps:

      • Verify ROR1 Surface Expression: Use flow cytometry to quantify the percentage of ROR1-positive cells and the mean fluorescence intensity (MFI) in both your resistant and parental (sensitive) cell lines. A significant decrease in ROR1 expression in the resistant line is a strong indicator of this resistance mechanism.

      • Assess Total ROR1 Protein Levels: Perform a Western blot on whole-cell lysates to determine if the decrease in surface ROR1 is due to overall reduced protein expression or impaired trafficking to the cell membrane.

      • Analyze ROR1 mRNA Levels: Use qRT-PCR to check if the downregulation of ROR1 protein is occurring at the transcriptional level.

  • Possible Cause B: Activation of Bypass Signaling Pathways.

    • Troubleshooting Steps:

      • Phospho-Receptor Tyrosine Kinase (RTK) Array: Screen for the activation of other RTKs that could be compensating for the loss of ROR1 signaling. This can help identify potential bypass pathways.[10][11]

      • Western Blot Analysis of Key Signaling Nodes: Investigate the phosphorylation status of key downstream signaling molecules such as AKT, ERK, STAT3, and NF-κB.[7][12] Sustained activation of these pathways in the presence of cirmtuzumab suggests a bypass mechanism.

      • Wnt Signaling Pathway Analysis: While cirmtuzumab blocks non-canonical Wnt5a/ROR1 signaling, investigate the potential upregulation of the canonical Wnt/β-catenin pathway as a compensatory mechanism.

  • Possible Cause C: Mutation in the ROR1 Target Epitope.

    • Troubleshooting Steps:

      • ROR1 Gene Sequencing: Sequence the ROR1 gene from the resistant cell line to identify any potential mutations, particularly in the region encoding the extracellular domain where cirmtuzumab binds.

      • Binding Assay: Perform an ELISA or flow cytometry-based binding assay to compare the affinity of cirmtuzumab to ROR1 on both sensitive and resistant cells. A significant reduction in binding to resistant cells could indicate an epitope mutation.

Issue 2: Intrinsic Resistance to Cirmtuzumab in a ROR1-Expressing Cell Line

  • Possible Cause A: Low or Heterogeneous ROR1 Expression.

    • Troubleshooting Steps:

      • Quantitative ROR1 Expression Analysis: As in Issue 1, use flow cytometry to accurately determine the level of ROR1 expression. Cell lines with low ROR1 density may not respond effectively to antibody-based therapy.

      • Sub-clone Analysis: If the cell line shows heterogeneous ROR1 expression, consider isolating and testing single-cell clones to determine if a subpopulation is driving the resistance.

  • Possible Cause B: Dominant Parallel Signaling Pathways.

    • Troubleshooting Steps:

      • Pathway Profiling: Use transcriptomic (RNA-seq) or proteomic analyses to compare the signaling landscape of the intrinsically resistant cell line to that of a known cirmtuzumab-sensitive line. This may reveal constitutively active pathways that override the effect of ROR1 inhibition.

      • Combination Therapy Screening: Screen a panel of inhibitors targeting other key cancer signaling pathways (e.g., PI3K/AKT, MEK/ERK, BCL2) in combination with cirmtuzumab to identify synergistic interactions.[7]

Data Presentation

Table 1: Summary of Cirmtuzumab (this compound) Clinical Trial Data in Combination Therapies

Clinical Trial Phase Cancer Type Combination Agent Key Findings Reference
Phase 1/2Mantle Cell Lymphoma (MCL)IbrutinibThe combination was well-tolerated and showed promising efficacy, with a high overall response rate.--INVALID-LINK--
Phase 1/2Chronic Lymphocytic Leukemia (CLL)IbrutinibThe combination demonstrated synergistic effects, suggesting cirmtuzumab can enhance the activity of ibrutinib.--INVALID-LINK--,[5]
Phase 2Chronic Lymphocytic Leukemia (CLL)VenetoclaxInvestigated as a consolidation therapy to reduce minimal residual disease.--INVALID-LINK--
Phase 1bMetastatic Castration-Resistant Prostate Cancer (mCRPC)DocetaxelPreclinical data supported the rationale for this combination to re-sensitize tumors to standard chemotherapy.[13]
Phase 1Chronic Lymphocytic Leukemia (CLL)MonotherapyCirmtuzumab was well-tolerated and demonstrated inhibition of ROR1 signaling in vivo.[1][14]

Experimental Protocols

Protocol 1: Western Blot for ROR1 and Downstream Signaling Proteins

  • Cell Lysis:

    • Wash cancer cell lines (e.g., parental and suspected cirmtuzumab-resistant) with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes, followed by centrifugation at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein (20-30 µg) onto a 4-12% Bis-Tris polyacrylamide gel.

    • Run the gel until adequate separation is achieved.

    • Transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include: anti-ROR1, anti-phospho-AKT (Ser473), anti-AKT, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-ERK1/2, anti-phospho-STAT3 (Tyr705), anti-STAT3, and anti-GAPDH (as a loading control).

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection:

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Protocol 2: Flow Cytometry for ROR1 Surface Expression

  • Cell Preparation:

    • Harvest cells and wash them with FACS buffer (PBS with 2% FBS).

    • Resuspend the cells to a concentration of 1x10^6 cells/mL.

  • Antibody Staining:

    • Aliquot 100 µL of the cell suspension into FACS tubes.

    • Add a saturating concentration of a fluorochrome-conjugated anti-ROR1 antibody or a corresponding isotype control.

    • Incubate on ice for 30 minutes in the dark.

  • Washing and Acquisition:

    • Wash the cells twice with FACS buffer.

    • Resuspend the cells in 300-500 µL of FACS buffer.

    • Acquire the samples on a flow cytometer.

  • Data Analysis:

    • Gate on the live cell population.

    • Analyze the fluorescence intensity to determine the percentage of ROR1-positive cells and the MFI, comparing the cirmtuzumab-resistant line to the parental line and the isotype control.

Visualizations

ROR1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Wnt5a Wnt5a ROR1 ROR1 Wnt5a->ROR1 Binds Cirmtuzumab Cirmtuzumab (this compound) Cirmtuzumab->ROR1 Inhibits Rho_Rac RhoA / Rac1 ROR1->Rho_Rac Activates PI3K PI3K ROR1->PI3K Activates NFkB NF-κB ROR1->NFkB Activates YAP_TAZ YAP / TAZ ROR1->YAP_TAZ Activates Migration Migration & Metastasis Rho_Rac->Migration AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation NFkB->Proliferation DrugResistance Drug Resistance NFkB->DrugResistance YAP_TAZ->Proliferation YAP_TAZ->DrugResistance

Caption: ROR1 signaling pathway and the inhibitory action of Cirmtuzumab.

Troubleshooting_Workflow Start Decreased Cirmtuzumab Efficacy Observed Check_ROR1 Assess ROR1 Expression (Flow Cytometry, Western Blot, qRT-PCR) Start->Check_ROR1 ROR1_Down ROR1 Downregulated? Check_ROR1->ROR1_Down Investigate_Bypass Investigate Bypass Pathways (RTK Array, Phospho-Blot) ROR1_Down->Investigate_Bypass No Conclusion1 Resistance likely due to loss of target. ROR1_Down->Conclusion1 Yes Bypass_Active Bypass Pathway Activated? Investigate_Bypass->Bypass_Active Sequence_ROR1 Sequence ROR1 Gene (Sanger Sequencing) Bypass_Active->Sequence_ROR1 No Conclusion2 Resistance likely due to signaling redundancy. Consider combination therapy. Bypass_Active->Conclusion2 Yes Mutation_Found Mutation in Binding Site? Sequence_ROR1->Mutation_Found Conclusion3 Resistance likely due to target mutation. Mutation_Found->Conclusion3 Yes Conclusion4 Resistance mechanism is not immediately obvious. Consider other factors (e.g., drug efflux, microenvironment). Mutation_Found->Conclusion4 No

Caption: A logical workflow for troubleshooting resistance to Cirmtuzumab.

References

Best practices for handling and disposal of JNJ-26146900

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: JNJ-26146900

Disclaimer: this compound is a selective androgen receptor modulator (SARM) that was developed for preclinical research and was never marketed. As such, a formal Safety Data Sheet (SDS) is not publicly available. The information provided herein is intended for use by qualified researchers and is based on general laboratory safety principles and data from preclinical studies. This guide is not a substitute for a comprehensive institutional safety review and risk assessment, which should be performed before handling this compound. All procedures should be conducted in accordance with local, state, and federal regulations.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a nonsteroidal, selective androgen receptor modulator (SARM). It was developed by Johnson & Johnson for the potential treatment of prostate cancer but did not proceed beyond preclinical research.[1] In animal models, it has demonstrated tissue-selective activity, showing androgenic (anabolic) effects in muscle and bone while exhibiting antiandrogenic (antagonistic) effects in the prostate.[1]

Q2: What is the mechanism of action of this compound?

A2: this compound functions by binding to the androgen receptor (AR).[2] Unlike traditional androgens, which act as full agonists in all tissues, this compound has mixed agonist and antagonist effects depending on the target tissue.[1] This tissue-selective action is a defining characteristic of SARMs.[3][4] In muscle and bone, it appears to induce a conformational change in the AR that promotes anabolic activity, while in the prostate, it acts as an antagonist, blocking the receptor and inhibiting androgen-driven growth.[1]

Q3: What is the solubility of this compound?

A3: While specific solubility data is limited, compounds of this nature are typically soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO) for in vitro stock solutions. For in vivo formulations, it has been prepared for oral gavage using vehicles that may include DMSO, PEG300, Tween 80, and water, or suspended in solutions like carboxymethyl cellulose.[5]

Q4: What personal protective equipment (PPE) should be worn when handling this compound?

A4: When handling this compound, especially in its powdered form, appropriate PPE is crucial. This includes a lab coat, safety goggles or glasses, and chemical-resistant gloves (e.g., nitrile).[6][7][8] All handling of the solid compound should be performed in a chemical fume hood to prevent inhalation.[6][8]

Best Practices for Handling and Disposal

Handling
  • Engineering Controls : Always handle the powdered form of this compound within a certified chemical fume hood to minimize inhalation risk.[6][8]

  • Personal Protective Equipment (PPE) : Wear standard laboratory attire, including a fully buttoned lab coat, safety glasses with side shields or goggles, and chemical-resistant gloves.[6][9]

  • Hygiene : Avoid all direct contact. Do not eat, drink, or apply cosmetics in the laboratory.[7] Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[7]

  • Aerosol Prevention : Be cautious when handling the solid to avoid creating dust. When preparing solutions, add the solvent to the solid slowly.

Storage
  • Solid Compound : Store the solid compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.

  • Stock Solutions : For long-term storage, solutions (e.g., in DMSO) should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.[10]

Disposal
  • Waste Management : Dispose of all waste containing this compound in accordance with all applicable federal, state, and local regulations. Do not dispose of it down the drain or in the regular trash.

  • Containers : Waste should be collected in designated, properly labeled, and sealed containers for hazardous chemical waste.

  • Decontamination : Decontaminate all work surfaces and equipment that have come into contact with the compound using an appropriate solvent (e.g., 70% ethanol), followed by a detergent solution.[8]

Quantitative Data Summary

ParameterValueSpecies/SystemReference
Binding Affinity (Ki) 400 nMRat Androgen Receptor[2][5]
In Vivo Efficacy Reduced prostate tumor weight to ~30% of control at 100 mg/kgCWR22-LD1 mouse xenograft model[5]
In Vivo Efficacy Prevented castration-induced tibial bone loss at 30 mg/kgAdult Sprague-Dawley rats[5]
In Vivo Efficacy Diminished ventral prostate weight at 10, 30, and 100 mg/kgMature male Sprague-Dawley rats[5]

Experimental Protocols

Protocol 1: In Vitro Androgen Receptor (AR) Competitive Binding Assay

This protocol outlines a general method for determining the binding affinity (Ki) of a test compound like this compound for the androgen receptor.

  • Preparation of AR Source : Utilize a cell line engineered to express the human androgen receptor (e.g., transfected COS-7 cells) or use a purified recombinant human AR preparation.[11]

  • Radioligand Preparation : Prepare a solution of a high-affinity radiolabeled androgen, such as [³H]-R1881 (methyltrienolone).

  • Test Compound Dilution : Prepare a serial dilution of this compound (e.g., from 1 nM to 100 µM) in an appropriate assay buffer. Also, prepare a vehicle control (e.g., DMSO).

  • Assay Setup : In a 96-well plate, combine the AR source, a fixed concentration of the [³H]-R1881 radioligand, and varying concentrations of this compound. Include wells for total binding (radioligand + AR source) and non-specific binding (radioligand + AR source + a high concentration of a non-labeled androgen like DHT).

  • Incubation : Incubate the plate for a sufficient time to reach binding equilibrium (e.g., 2-4 hours at 4°C).

  • Separation : Separate the receptor-bound radioligand from the unbound radioligand. This is commonly done by rapid filtration through a glass fiber filter mat, which traps the receptor complexes.

  • Quantification : Wash the filters to remove unbound radioligand. Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis : Calculate the specific binding at each concentration of this compound. Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve. Determine the IC50 (the concentration of this compound that displaces 50% of the radioligand) and calculate the Ki using the Cheng-Prusoff equation.

Protocol 2: In Vivo Efficacy Study in a Prostate Cancer Xenograft Model

This protocol is based on a study design where this compound was tested for its ability to reduce prostate tumor growth.[5]

  • Animal Model : Use immunodeficient mice (e.g., male nude mice). Implant them subcutaneously with an androgen-dependent prostate cancer cell line, such as CWR22.

  • Tumor Growth : Allow tumors to establish and reach a predetermined size (e.g., 100-200 mm³).

  • Animal Grouping : Randomize animals into treatment groups (e.g., Vehicle control, this compound at 30 mg/kg, this compound at 100 mg/kg).

  • Formulation Preparation : Prepare the dosing formulation. For example, dissolve this compound in a vehicle suitable for oral administration, such as a mixture of DMSO, PEG300, Tween 80, and water.[5]

  • Administration : Administer the compound or vehicle to the animals daily or twice daily via oral gavage for a specified period (e.g., 3 weeks).[5]

  • Monitoring : Monitor animal health and body weight regularly. Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume.

  • Endpoint : At the end of the study, euthanize the animals. Excise the tumors and record their final weight.

  • Data Analysis : Compare the final tumor weights and the tumor growth rates between the treatment groups and the vehicle control group to determine the efficacy of this compound.

Troubleshooting Guides

In Vitro Assays
IssuePossible Cause(s)Recommended Solution(s)
Compound precipitates in cell culture media. The working concentration exceeds the compound's aqueous solubility limit. The final DMSO concentration is too low to maintain solubility.Decrease the final working concentration. Perform a serial dilution by first mixing the DMSO stock into a small volume of media before adding it to the final culture volume. Ensure the final DMSO concentration does not exceed a cell-tolerated level (typically ≤ 0.5%).[12]
Inconsistent or non-reproducible results. Inhomogeneous stock solution. Degradation of the compound. Pipetting errors or inconsistent cell seeding.Always vortex the stock solution before making dilutions. Prepare fresh dilutions for each experiment.[12] Use calibrated pipettes and ensure a single-cell suspension before seeding.[13]
Low or no observed activity/potency. The compound has degraded. The assay is not sensitive enough. The cell line does not express a functional AR or has low expression.[14]Verify the compound's integrity. Optimize assay conditions (e.g., agonist concentration in an antagonist assay). Confirm AR expression in your cell line via Western blot or qPCR.[13][14]
In Vivo Studies (Oral Gavage)
IssuePossible Cause(s)Recommended Solution(s)
Animal distress or resistance during dosing. Improper restraint technique. Stress from the procedure.Ensure proper training in animal handling and gavage technique. Habituate animals to handling before starting the study. Consider techniques like precoating the gavage needle with sucrose (B13894) to reduce stress.[15]
Aspiration, esophageal trauma, or mortality. Incorrect gavage needle placement or size. Forcing the needle.[16] Gastric reflux due to excessive volume.[17]Ensure the gavage needle is the correct size and length for the animal.[18] Measure the needle from the tip of the nose to the last rib to ensure proper insertion depth.[18] Administer the substance slowly and do not force the needle if resistance is met. Use flexible-tipped needles to reduce trauma risk.[17] Adhere to institutional guidelines for maximum gavage volumes.
High variability in study results. Inconsistent dosing volume or technique. Stress affecting the biological outcome.[15][16]Use precise, calibrated equipment for dosing. Ensure the same trained individual performs the gavage for all animals if possible. Implement stress-reduction techniques to minimize the confounding effects of corticosterone (B1669441) release.[15]

Visualizations: Signaling Pathways and Workflows

AR_Signaling_Pathway cluster_nucleus Nucleus SARM This compound (SARM) AR_HSP Inactive AR-HSP Complex SARM->AR_HSP AR Androgen Receptor (AR) AR_dimer AR Dimer AR->AR_dimer Dimerization & Nuclear Translocation HSP Heat Shock Proteins (HSP) AR_HSP->AR HSP Dissociation ARE Androgen Response Element (ARE) AR_dimer->ARE Binds to DNA Gene Target Gene Transcription ARE->Gene Modulates CoReg Co-regulators CoReg->ARE Recruitment

Caption: Simplified signaling pathway for a Selective Androgen Receptor Modulator (SARM).

In_Vivo_Workflow cluster_treatment Treatment Phase (e.g., 21 days) start Start: Prostate Cancer Xenograft Model implant 1. Subcutaneous Implantation of Tumor Cells start->implant growth 2. Tumor Growth Monitoring implant->growth randomize 3. Randomization into Treatment Groups growth->randomize dosing 4. Daily Oral Gavage: Vehicle or this compound randomize->dosing monitoring 5. Monitor Body Weight & Tumor Volume dosing->monitoring endpoint 6. Study Endpoint: Euthanasia monitoring->endpoint analysis 7. Excise Tumors & Measure Final Weight endpoint->analysis result 8. Data Analysis: Compare Groups analysis->result

References

Validation & Comparative

JNJ-26146900: A Comparative Analysis Against Other SARMs in Prostate Cancer Models

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Raritan, NJ – December 9, 2025 – For researchers and drug development professionals vested in the field of prostate cancer, a comprehensive understanding of the preclinical efficacy of various Selective Androgen Receptor Modulators (SARMs) is paramount. This guide provides a comparative analysis of JNJ-26146900 against other notable SARMs, including Enobosarm (Ostarine), LGD-4033, and BMS-564,929, with a focus on their performance in established prostate cancer models.

Executive Summary

This compound, a nonsteroidal SARM developed by Johnson & Johnson, has demonstrated significant anti-tumor activity in preclinical prostate cancer models. It exhibits a mixed agonist/antagonist profile, functioning as an androgen receptor (AR) antagonist in prostate tissue while displaying anabolic effects in muscle and bone.[1] This tissue selectivity is a hallmark of SARM development, aiming to provide therapeutic benefits while minimizing androgenic side effects. This guide synthesizes available data to facilitate a direct comparison of this compound with other SARMs that have been investigated in similar contexts.

Mechanism of Action: A Shared Pathway

SARMs exert their effects by binding to the androgen receptor. Unlike traditional androgens, their unique chemical structures allow for tissue-selective activation or inhibition of AR-dependent gene expression. In the context of prostate cancer, the primary goal is to antagonize AR signaling within the prostate to inhibit tumor growth.

cluster_ligand Ligand Binding cluster_receptor Receptor Activation cluster_cellular_response Cellular Response SARM SARM AR Androgen Receptor SARM->AR Binds to Androgen Androgen Androgen->AR Binds to Gene_Expression Tissue-Selective Gene Expression AR->Gene_Expression Modulates Prostate_Growth_Inhibition Prostate Growth Inhibition Gene_Expression->Prostate_Growth_Inhibition Anabolic_Effects Anabolic Effects (Muscle, Bone) Gene_Expression->Anabolic_Effects

Figure 1: General signaling pathway of Selective Androgen Receptor Modulators (SARMs).

Comparative Efficacy in Preclinical Prostate Cancer Models

The following tables summarize the available quantitative data for this compound and other SARMs in two key preclinical models of prostate cancer: the Dunning R-3327 rat model and the CWR22 human prostate cancer xenograft model.

Table 1: Performance in the Dunning R-3327 Rat Prostate Cancer Model
CompoundDosageEffect on Tumor Growth/Prostate WeightReference
This compound 10-100 mg/kg (p.o.)Maximally inhibited tumor growth at 10 mg/kg. Reduced ventral prostate weight with an ED50 of 20-30 mg/kg.[1]
Bicalutamide Not specifiedComparable reduction in ventral prostate weight to this compound.[1]

No direct comparative data for Enobosarm, LGD-4033, or BMS-564,929 in the Dunning R-3327 prostate cancer model focusing on tumor growth inhibition was found in the searched literature.

Table 2: Performance in the CWR22 Human Prostate Cancer Xenograft Model
CompoundDosageEffect on Tumor GrowthReference
This compound 30, 100 mg/kg (p.o.)Significantly slowed tumor growth. At 100 mg/kg, mean tumor weight was reduced to approximately 30% of the intact vehicle tumor weight at day 21.[2]

No direct comparative data for Enobosarm, LGD-4033, or BMS-564,929 in the CWR22 prostate cancer xenograft model was found in the searched literature.

Tissue Selectivity: A Key Differentiator

A critical aspect of SARM development is achieving tissue selectivity, i.e., maximizing anabolic effects on muscle and bone while minimizing androgenic effects on the prostate. The Hershberger assay in castrated rats is a standard model to assess this.

Table 3: Comparative Effects on Anabolic and Androgenic Tissues
CompoundAnabolic Effect (Levator Ani Muscle)Androgenic Effect (Ventral Prostate)Reference
This compound Reduced wet weight at 10-100 mg/kg in adult male Sprague-Dawley rats.Reduced wet weight at 10-100 mg/kg in adult male Sprague-Dawley rats.[3]
BMS-564,929 Demonstrated anabolic activity.High degree of tissue selectivity with a substantially higher ED50 for the prostate compared to the levator ani muscle.[4]

While specific quantitative comparative data is limited, the general profile of these SARMs indicates a favorable separation of anabolic and androgenic activities.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are summaries of the experimental protocols used in the key studies cited.

Dunning R-3327G Rat Prostate Carcinoma Model

This model utilizes a transplantable, androgen-dependent rat prostate adenocarcinoma.

Start Start Tumor_Transplant Transplant Dunning R-3327G tumor fragments or cells Start->Tumor_Transplant Treatment_Initiation Initiate treatment 1 day post-transplantation Tumor_Transplant->Treatment_Initiation Drug_Administration Administer compound (e.g., this compound) or vehicle Treatment_Initiation->Drug_Administration Tumor_Measurement Monitor tumor growth Drug_Administration->Tumor_Measurement During treatment Termination Terminate experiment after pre-defined period (e.g., 5 weeks) Tumor_Measurement->Termination Analysis Analyze tumor weight and histological changes Termination->Analysis End End Analysis->End

Figure 2: Workflow for the Dunning R-3327G rat prostate carcinoma model.

  • Animal Model: Copenhagen rats.[5]

  • Tumor Line: Dunning R-3327G subline, which is androgen-dependent and grows relatively quickly.[6]

  • Procedure: Tumor fragments or cell suspensions are transplanted into the host animals. Treatment typically begins one day after transplantation and continues for a defined period, often around 5 weeks. Tumor growth is monitored, and at the end of the study, tumors are excised, weighed, and may be subjected to histological analysis.[6]

CWR22 Human Prostate Cancer Xenograft Model

This model involves the transplantation of a human primary prostate carcinoma into immunodeficient mice.

Start Start Tumor_Implantation Subcutaneously implant CWR22 tumor fragments Start->Tumor_Implantation Androgen_Supplementation Implant testosterone (B1683101) pellet Tumor_Implantation->Androgen_Supplementation Tumor_Growth Allow tumors to establish Androgen_Supplementation->Tumor_Growth Treatment Administer compound (e.g., this compound) or vehicle Tumor_Growth->Treatment Monitoring Monitor tumor volume and serum PSA levels Treatment->Monitoring Endpoint Euthanize mice at pre-defined tumor size or time point Monitoring->Endpoint Data_Collection Collect and analyze tumor weight and other biomarkers Endpoint->Data_Collection End End Data_Collection->End

Figure 3: Experimental workflow for the CWR22 human prostate cancer xenograft model.

  • Animal Model: Male athymic nude mice.[7]

  • Tumor Line: CWR22, an androgen-dependent human prostate carcinoma.[7][8]

  • Procedure: CWR22 tumor tissue is implanted subcutaneously in the mice, which also receive a testosterone pellet to support tumor growth.[7] Once tumors are established, treatment with the test compound or vehicle is initiated. Tumor volume and serum Prostate-Specific Antigen (PSA) levels are monitored throughout the study. The study endpoint is typically reached when tumors in the control group reach a certain size.[9]

Conclusion

References

A Head-to-Head Comparison of JNJ-26146900 and Bicalutamide in Androgen Receptor Antagonism

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the quest for more potent and specific androgen receptor (AR) antagonists is a continuous endeavor in the fight against prostate cancer. This guide provides a detailed comparison of a newer investigational compound, JNJ-26146900, and the established drug, bicalutamide (B1683754), focusing on their performance as AR antagonists, supported by available preclinical data.

This compound is a potent, orally active, nonsteroidal androgen receptor antagonist.[1][2] Bicalutamide is a well-established nonsteroidal antiandrogen that functions as a competitive antagonist at the androgen receptor and has been a standard of care in prostate cancer treatment. This guide delves into their mechanisms of action, binding affinities, and in vivo efficacy, presenting the data in a clear, comparative format.

Mechanism of Action: Competitive Antagonism of the Androgen Receptor

Both this compound and bicalutamide exert their effects by competitively binding to the androgen receptor, thereby inhibiting the binding of endogenous androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT). This blockade prevents the conformational changes in the AR that are necessary for its translocation to the nucleus, DNA binding, and subsequent transcription of androgen-responsive genes that drive prostate cancer cell growth and survival.

Bicalutamide has been shown to bind to the androgen receptor, competitively inhibiting the action of androgens. This leads to a regression of prostatic tumors. This compound is also described as a potent androgen receptor antagonist.[1][2]

Quantitative Comparison of Androgen Receptor Binding Affinity

The binding affinity of a compound to its target is a critical determinant of its potency. While direct comparative studies are limited, available data for each compound provide insights into their relative potencies.

CompoundReceptorMetricValue
This compound Rat Androgen ReceptorKi400 nM[1][2][3]
Bicalutamide Human Androgen ReceptorIC50159–243 nM
Human Androgen ReceptorIC500.16 µM

Note: A direct comparison is challenging due to the use of different receptor species (rat vs. human) and affinity metrics (Ki vs. IC50). Lower values indicate higher binding affinity.

In Vivo Efficacy in Preclinical Models of Prostate Cancer

Preclinical animal models are crucial for evaluating the anti-tumor activity of drug candidates. Both this compound and bicalutamide have been evaluated in various prostate cancer models.

This compound:

This compound has demonstrated significant anti-tumor activity in the following preclinical models:

  • Dunning Rat Prostate Cancer Model: this compound was effective in this model of hormone-sensitive prostate cancer.[1]

  • CWR22-LD1 Mouse Xenograft Model: This model represents human prostate cancer, and this compound showed significant inhibition of tumor growth.[1][2]

Bicalutamide:

Bicalutamide has been extensively studied in a variety of preclinical models, which has supported its clinical development and use.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. Below are outlines of the key experimental protocols used to characterize these androgen receptor antagonists.

Androgen Receptor Binding Assay (Competitive Binding)

This assay is used to determine the binding affinity of a test compound to the androgen receptor.

General Protocol Outline:

  • Preparation of Receptor: A source of androgen receptor is prepared, typically from cell lysates (e.g., LNCaP cells) or using a purified recombinant AR protein.

  • Radioligand Incubation: A known concentration of a radiolabeled androgen, such as [³H]-DHT, is incubated with the receptor preparation.

  • Competitive Binding: Increasing concentrations of the test compound (this compound or bicalutamide) are added to the incubation mixture. The test compound competes with the radioligand for binding to the AR.

  • Separation and Detection: The receptor-bound radioligand is separated from the unbound radioligand. The amount of radioactivity in the bound fraction is then measured.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined and expressed as the IC50 value. The Ki (inhibition constant) can be calculated from the IC50 value.

In Vivo Prostate Cancer Xenograft Model (e.g., CWR22-LD1)

This protocol outlines the general steps for evaluating the in vivo efficacy of an AR antagonist in a mouse xenograft model.

General Protocol Outline:

  • Cell Culture: Human prostate cancer cells (e.g., CWR22-LD1) are cultured in appropriate media.

  • Tumor Implantation: A specific number of cancer cells are suspended in a suitable matrix (e.g., Matrigel) and subcutaneously injected into immunocompromised mice.

  • Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size. Tumor volume is measured regularly using calipers.

  • Treatment Administration: Once tumors reach a predetermined size, the animals are randomized into treatment and control groups. The test compound (e.g., this compound) or vehicle control is administered orally or via another appropriate route at specified doses and schedules.

  • Efficacy Evaluation: Tumor growth is monitored throughout the treatment period. The primary endpoint is typically the inhibition of tumor growth in the treated group compared to the control group. Body weight and overall health of the animals are also monitored.

  • Endpoint Analysis: At the end of the study, tumors may be excised, weighed, and further analyzed (e.g., for biomarker expression).

Signaling Pathways and Experimental Workflows

Visualizing the underlying biological processes and experimental designs can aid in understanding the comparison between these two compounds.

Androgen_Receptor_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (Testosterone/DHT) AR_HSP AR-HSP Complex Androgen->AR_HSP Binds AR Androgen Receptor (AR) AR_dimer AR Dimerization & Nuclear Translocation AR->AR_dimer HSP Heat Shock Proteins (HSP) AR_HSP->AR HSP Dissociation JNJ This compound JNJ->AR_HSP Antagonizes Bica Bicalutamide Bica->AR_HSP Antagonizes ARE Androgen Response Element (ARE) AR_dimer->ARE Binds Transcription Gene Transcription ARE->Transcription CellGrowth Cell Growth & Survival Transcription->CellGrowth

Fig. 1: Androgen Receptor Signaling and Antagonism

Experimental_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Efficacy BindingAssay AR Binding Assay (IC50 / Ki determination) XenograftModel Prostate Cancer Xenograft Model (e.g., CWR22-LD1) BindingAssay->XenograftModel Candidate Selection ReporterAssay AR Reporter Gene Assay (Functional Antagonism) ReporterAssay->XenograftModel Candidate Selection Treatment Treatment with This compound or Bicalutamide XenograftModel->Treatment TumorMeasurement Tumor Volume Measurement Treatment->TumorMeasurement EfficacyAnalysis Analysis of Tumor Growth Inhibition TumorMeasurement->EfficacyAnalysis

Fig. 2: Experimental Workflow for AR Antagonist Evaluation

Conclusion

References

JNJ-26146900: A Comparative Guide to its Effects on Gene Expression

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the selective androgen receptor modulator (SARM) JNJ-26146900 and its effects on gene expression. While direct quantitative gene expression data for this compound is not extensively available in public literature, this document synthesizes information on its mechanism of action and compares it with the well-documented effects of other androgen receptor (AR) modulators, such as the antagonist bicalutamide (B1683754) and other SARMs. The experimental data presented for these comparator molecules serves as a valuable reference for researchers investigating the potential gene regulatory effects of this compound.

Introduction to this compound

This compound is a nonsteroidal SARM with a mixed agonist and antagonist profile.[1] It exhibits tissue-selective activity, demonstrating androgenic and anabolic effects in muscle and bone while acting as an antiandrogen in the prostate.[1] Developed for the potential treatment of prostate cancer, its primary mechanism of action is binding to the androgen receptor.[1]

Comparative Analysis of Gene Expression Modulation

To understand the potential impact of this compound on gene expression, this guide presents data from studies on other AR modulators. These studies typically utilize prostate cancer cell lines (e.g., LNCaP, VCaP) and employ techniques such as Reverse Transcription Quantitative Polymerase Chain Reaction (RT-qPCR) and RNA sequencing (RNA-seq) to quantify changes in gene expression.

Bicalutamide: An Androgen Receptor Antagonist

Bicalutamide is a nonsteroidal antiandrogen used in the treatment of prostate cancer.[2] Its effects on gene expression have been studied to understand its mechanism of action and resistance.

Table 1: Reported Gene Expression Changes Induced by Bicalutamide in Prostate Cancer Cells

Gene TargetDirection of ChangeExperimental ModelReference
IGFBP-2IncreasedRat Ventral Prostate(Nickerson et al., 1998)
IGFBP-3IncreasedRat Ventral Prostate(Nickerson et al., 1998)
IGFBP-4IncreasedRat Ventral Prostate(Nickerson et al., 1998)
IGFBP-5IncreasedRat Ventral Prostate(Nickerson et al., 1998)
PSA (KLK3)DecreasedLNCaP cells(Balk et al., 2002)
TMPRSS2DecreasedLNCaP cells(Not explicitly stated but implied as an AR target)
FKBP5DecreasedLNCaP cells(Not explicitly stated but implied as an AR target)
Other Selective Androgen Receptor Modulators (SARMs)

Studies on other SARMs provide insights into the expected gene regulatory profile of this compound. These compounds are designed to elicit tissue-selective AR activation, leading to distinct gene expression signatures compared to traditional androgens or antiandrogens.

Table 2: Gene Expression Changes Reported for other SARMs in Prostate Cancer Cells

Gene TargetDirection of ChangeSARMExperimental ModelReference
KLK3 (PSA)IncreasedSARM-F2LuCaP35CR tumors(Kounatidou et al., 2021)
MYCDecreasedT8039, SARM-F2LNCaP cells(Kounatidou et al., 2021)
Cell-cycle progression score (CCP.31) genesDecreasedT8039, SARM-F2LNCaP cells(Kounatidou et al., 2021)

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of gene expression studies. Below are generalized protocols based on the cited literature for key experiments.

Cell Culture and Treatment

Prostate cancer cell lines (e.g., LNCaP, VCaP) are cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum. For experiments investigating androgen-regulated gene expression, cells are often steroid-deprived by culturing in media with charcoal-stripped serum for 48-72 hours prior to treatment with the compound of interest (e.g., this compound, bicalutamide, or other SARMs) or a vehicle control (e.g., DMSO).

RNA Extraction and Quantification

Total RNA is extracted from treated and control cells using commercially available kits (e.g., RNeasy Mini Kit, Qiagen). The quality and quantity of the extracted RNA are assessed using spectrophotometry (e.g., NanoDrop) and capillary electrophoresis (e.g., Agilent Bioanalyzer).

Reverse Transcription Quantitative Polymerase Chain Reaction (RT-qPCR)
  • Reverse Transcription: 1-2 µg of total RNA is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme and random primers or oligo(dT) primers.

  • qPCR Reaction: The qPCR reaction is prepared with cDNA, gene-specific primers, and a fluorescent dye (e.g., SYBR Green or TaqMan probe).

  • Thermal Cycling: The reaction is performed in a real-time PCR cycler.

  • Data Analysis: The relative expression of the target gene is calculated using the ΔΔCt method, normalized to a stably expressed housekeeping gene (e.g., GAPDH, ACTB).

RNA Sequencing (RNA-seq)
  • Library Preparation: RNA-seq libraries are prepared from total RNA by depleting ribosomal RNA or enriching for poly(A)+ mRNA. The RNA is then fragmented, reverse transcribed, and ligated with sequencing adapters.

  • Sequencing: The prepared libraries are sequenced on a high-throughput sequencing platform (e.g., Illumina).

  • Data Analysis: The raw sequencing reads are aligned to a reference genome. Gene expression is quantified by counting the number of reads mapping to each gene. Differential gene expression analysis is performed to identify genes with statistically significant changes in expression between treatment and control groups.

Visualizations

Signaling Pathway of Androgen Receptor Modulation

AR_Signaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen / SARM AR Androgen Receptor (AR) Androgen->AR AR_complex AR-HSP Complex AR_complex->AR AR_dimer AR Dimer AR->AR_dimer Dimerization HSP Heat Shock Proteins (HSP) HSP->AR_complex ARE Androgen Response Element (ARE) AR_dimer->ARE DNA Binding Gene_Expression Target Gene Expression ARE->Gene_Expression Transcription Modulation

Caption: Androgen Receptor (AR) signaling pathway modulation by androgens or SARMs.

Experimental Workflow for Gene Expression Analysis

Gene_Expression_Workflow cluster_analysis Gene Expression Analysis cluster_rtqpcr RT-qPCR cluster_rnaseq RNA-Seq start Prostate Cancer Cell Culture treatment Treatment with This compound / Comparator start->treatment rna_extraction Total RNA Extraction treatment->rna_extraction rt Reverse Transcription (cDNA) rna_extraction->rt library_prep Library Preparation rna_extraction->library_prep qpcr Quantitative PCR rt->qpcr rtqpcr_analysis Relative Gene Expression Analysis qpcr->rtqpcr_analysis sequencing High-Throughput Sequencing library_prep->sequencing rnaseq_analysis Differential Gene Expression Analysis sequencing->rnaseq_analysis

Caption: Workflow for analyzing gene expression changes induced by AR modulators.

References

Comparative analysis of JNJ-26146900 and dihydrotestosterone (DHT)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the investigational selective androgen receptor modulator (SARM) JNJ-26146900 and the endogenous androgen, dihydrotestosterone (B1667394) (DHT). The information is compiled from available preclinical data to offer an objective overview of their respective interactions with the androgen receptor (AR) and their downstream effects.

Executive Summary

Dihydrotestosterone (DHT) is the most potent natural agonist of the androgen receptor (AR), mediating the development and maintenance of male characteristics. Its systemic activity, however, is associated with both therapeutic and undesirable effects, such as benign prostatic hyperplasia and prostate cancer progression. This compound is a non-steroidal SARM designed to elicit tissue-selective AR activity, with the goal of providing anabolic benefits in muscle and bone while acting as an antagonist in the prostate. This profile suggests a potential therapeutic window for conditions like prostate cancer and osteoporosis. Direct comparative studies are limited as this compound did not proceed to clinical trials.

Data Presentation

The following tables summarize the available quantitative data for this compound and DHT.

Table 1: Comparative Binding Affinities for the Androgen Receptor

CompoundReceptorBinding Affinity MetricValue
This compound Rat ARKi400 nM[1][2]
Dihydrotestosterone (DHT) Human ARKd0.25 - 0.5 nM

Note: The binding affinity for this compound is for the rat androgen receptor, as data for the human receptor is not publicly available. This is a significant limitation in the direct comparison of potencies.

Table 2: In Vitro and In Vivo Activity Profile

FeatureThis compoundDihydrotestosterone (DHT)
AR Activity in Prostate Antagonist[3]Agonist
AR Activity in Muscle/Bone Agonist (Anabolic)[3]Agonist (Anabolic)
Effect on Prostate Tumor Growth Reduces tumor size (in vivo, rat and mouse models)[1][2]Promotes tumor growth
Effect on Bone Density Prevents castration-induced bone loss (in vivo, rat model)[1][2]Maintains bone density
EC50 for AR Activation Not Available0.13 nM

Signaling Pathways and Mechanisms of Action

Dihydrotestosterone acts as a classical androgen. Upon entering the cell, it binds to the androgen receptor in the cytoplasm, causing a conformational change. This ligand-receptor complex then translocates to the nucleus, where it dimerizes and binds to androgen response elements (AREs) on the DNA. This binding initiates the transcription of target genes, such as prostate-specific antigen (PSA) and FK506-binding protein 5 (FKBP5), leading to various physiological effects.

This compound, as a SARM, exhibits a more complex mechanism. Its tissue-selective activity is believed to stem from its unique interaction with the AR. This interaction leads to a specific conformation of the AR that differs from the conformation induced by DHT. This altered conformation results in differential recruitment of co-activator and co-repressor proteins in a tissue-specific manner. In tissues like the prostate, it is hypothesized that this compound promotes the recruitment of co-repressors, leading to an antagonistic effect. Conversely, in muscle and bone, it may favor the recruitment of co-activators, resulting in an agonistic, anabolic effect.

Signaling Pathway Diagrams

DHT_Signaling_Pathway DHT DHT DHT_AR DHT-AR Complex DHT->DHT_AR Binds AR_cyto Androgen Receptor (Cytoplasm) AR_cyto->DHT_AR HSP HSP HSP->AR_cyto Chaperones AR_dimer AR Dimer (Nucleus) DHT_AR->AR_dimer Translocation & Dimerization ARE Androgen Response Element (DNA) AR_dimer->ARE Binds Gene_Transcription Target Gene Transcription (e.g., PSA, FKBP5) ARE->Gene_Transcription Initiates

Caption: Canonical Androgen Receptor Signaling Pathway of DHT.

JNJ_SARM_Mechanism cluster_prostate Prostate Cell cluster_muscle Muscle/Bone Cell JNJ_P This compound AR_P AR JNJ_P->AR_P Binds CoRepressor Co-Repressors AR_P->CoRepressor Recruits Gene_Repression Gene Repression (Antagonistic Effect) CoRepressor->Gene_Repression JNJ_M This compound AR_M AR JNJ_M->AR_M Binds CoActivator Co-Activators AR_M->CoActivator Recruits Gene_Activation Gene Activation (Agonistic Effect) CoActivator->Gene_Activation

Caption: Proposed Tissue-Selective Mechanism of this compound.

Experimental Protocols

Detailed protocols for the specific experiments cited in the literature for this compound are not publicly available. The following are representative protocols for the types of assays likely used to characterize and compare these compounds.

Competitive Androgen Receptor Binding Assay

Objective: To determine the binding affinity of a test compound (e.g., this compound) to the androgen receptor in comparison to a known ligand (e.g., DHT).

Materials:

  • Recombinant human androgen receptor (or rat AR for this compound).

  • Radiolabeled androgen, such as [3H]-DHT.

  • Test compound (this compound).

  • Unlabeled DHT (for standard curve).

  • Assay buffer (e.g., TEGD buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, 1 mM DTT).

  • 96-well plates.

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compound and unlabeled DHT in the assay buffer.

  • In a 96-well plate, add a fixed concentration of recombinant AR to each well.

  • Add the serially diluted test compound or unlabeled DHT to the respective wells.

  • Add a fixed concentration of [3H]-DHT to all wells.

  • Incubate the plate at 4°C for a specified period (e.g., 18-24 hours) to reach equilibrium.

  • Separate the bound from free radioligand using a method such as hydroxylapatite precipitation or filtration.

  • Quantify the amount of bound [3H]-DHT in each well using a scintillation counter.

  • Plot the percentage of bound [3H]-DHT against the concentration of the competitor.

  • Calculate the IC50 (concentration of competitor that displaces 50% of the radioligand) and subsequently the Ki (inhibition constant) using the Cheng-Prusoff equation.

Binding_Assay_Workflow start Start prep_reagents Prepare Serial Dilutions (Test Compound & Unlabeled DHT) start->prep_reagents plate_setup Add AR, Competitor, and [3H]-DHT to 96-well Plate prep_reagents->plate_setup incubation Incubate at 4°C (18-24 hours) plate_setup->incubation separation Separate Bound and Free Radioligand incubation->separation quantification Quantify Bound [3H]-DHT (Scintillation Counting) separation->quantification analysis Calculate IC50 and Ki quantification->analysis end End analysis->end

Caption: Workflow for a Competitive Androgen Receptor Binding Assay.

In Vivo Prostate Cancer Xenograft Model (CWR22-LD1)

Objective: To evaluate the in vivo efficacy of a test compound (e.g., this compound) on the growth of a human prostate cancer xenograft in an animal model.

Materials:

  • CWR22-LD1 human prostate cancer cells.

  • Immunocompromised male mice (e.g., athymic nude mice).

  • Matrigel or similar basement membrane matrix.

  • Test compound (this compound) formulated for oral administration.

  • Vehicle control.

  • Calipers for tumor measurement.

Procedure:

  • CWR22-LD1 cells are harvested and resuspended in a mixture of media and Matrigel.

  • The cell suspension is subcutaneously injected into the flanks of the immunocompromised mice.

  • Tumors are allowed to grow to a palpable size (e.g., 100-200 mm3).

  • Mice are randomized into treatment and control groups.

  • The treatment group receives daily oral administration of this compound at various doses.

  • The control group receives the vehicle.

  • Tumor volume is measured regularly (e.g., twice weekly) using calipers (Volume = (length x width2)/2).

  • Body weight is also monitored as a measure of general toxicity.

  • At the end of the study, mice are euthanized, and tumors are excised and weighed.

  • Statistical analysis is performed to compare tumor growth between the treatment and control groups.

Xenograft_Model_Workflow start Start cell_injection Inject CWR22-LD1 Cells into Mice start->cell_injection tumor_growth Allow Tumors to Establish cell_injection->tumor_growth randomization Randomize Mice into Treatment & Control Groups tumor_growth->randomization treatment Administer this compound or Vehicle Daily randomization->treatment monitoring Monitor Tumor Volume and Body Weight treatment->monitoring end_study Euthanize Mice and Excise Tumors monitoring->end_study At study endpoint data_analysis Analyze Tumor Growth Data end_study->data_analysis end End data_analysis->end

Caption: Workflow for an In Vivo Prostate Cancer Xenograft Study.

Conclusion

The available preclinical data suggests that this compound exhibits a distinct pharmacological profile compared to the endogenous androgen DHT. While DHT is a potent, non-selective agonist of the androgen receptor, this compound demonstrates tissue-selective activity, acting as an antagonist in the prostate and an agonist in bone and likely muscle. This profile highlights the therapeutic potential of SARMs in treating conditions where androgenic effects are desired in some tissues but detrimental in others. However, the lack of data on the binding affinity of this compound to the human androgen receptor and the absence of direct comparative studies with DHT necessitate further research to fully elucidate their relative potencies and mechanisms of action. The provided experimental frameworks can serve as a basis for such future investigations.

References

JNJ-26146900: A Comparative Analysis of its Anti-Tumor Activity in Preclinical Prostate Cancer Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of the anti-tumor activity of JNJ-26146900, a non-steroidal androgen receptor (AR) antagonist, in various preclinical models of prostate cancer. The product's performance is objectively compared with the first-generation anti-androgen, Bicalutamide. This document summarizes key experimental data, details the methodologies employed in these studies, and visualizes the underlying biological pathways and experimental workflows.

Executive Summary

This compound is a potent, orally active antagonist of the androgen receptor.[1][2] Preclinical studies demonstrate its efficacy in reducing tumor growth in both rat and mouse models of prostate cancer. Its in vitro and in vivo activity profile is comparable to that of Bicalutamide, a widely used first-generation anti-androgen. Notably, this compound has also shown a beneficial effect in preventing orchidectomy-induced bone loss in rats, a common consequence of androgen deprivation therapy. While direct comparative data against second-generation anti-androgens like Enzalutamide and Apalutamide in preclinical models is not available in the public domain, the data presented here provides a solid foundation for understanding the preclinical anti-tumor profile of this compound.

Data Presentation

Table 1: In Vitro Androgen Receptor Binding Affinity
CompoundOrganismKᵢ (nM)
This compoundRat400[1][2]
BicalutamideRatData not available
Table 2: In Vivo Anti-Tumor Efficacy in the Dunning R3327G Rat Prostate Adenocarcinoma Model
TreatmentDose (mg/kg/day, p.o.)Tumor Growth Inhibition (%)Reference
This compound10Maximal[1]
This compound30Significant[1]
This compound100Significant[1]
BicalutamideNot specifiedComparable to this compound[1]
Table 3: In Vivo Anti-Tumor Efficacy in the CWR22-LD1 Human Prostate Cancer Xenograft Model (Mouse)
TreatmentDose (mg/kg, p.o., twice daily)OutcomeReference
This compound30Slowed tumor growth[1]
This compound100Significantly slowed tumor growth[1]
Table 4: Effect on Orchidectomy-Induced Bone Loss in Rats
TreatmentDose (mg/kg/day, p.o.)Effect on Bone VolumeReference
Orchidectomized ControlVehicle33% decrease vs. intact[1]
This compound30Partial prevention of bone loss[1]

Signaling Pathway and Experimental Workflow Visualizations

Androgen Receptor Signaling Pathway

The following diagram illustrates the mechanism of action of androgen receptor antagonists like this compound. By competitively binding to the androgen receptor, these compounds prevent the translocation of the receptor to the nucleus and subsequent transcription of androgen-dependent genes that promote tumor cell growth and survival.[3][4][5]

AndrogenReceptorPathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., Testosterone, DHT) AR Androgen Receptor (AR) -HSP Complex Androgen->AR Binds AR_Active Active AR AR->AR_Active Conformational Change & HSP Dissociation JNJ This compound JNJ->AR Competitively Binds (Antagonist) AR_dimer AR Dimer AR_Active->AR_dimer Dimerization & Nuclear Translocation ARE Androgen Response Element (ARE) AR_dimer->ARE Binds Gene_Transcription Gene Transcription (Proliferation, Survival) ARE->Gene_Transcription Promotes

Caption: Androgen Receptor Signaling Pathway and Point of Inhibition.

Experimental Workflow: In Vivo Anti-Tumor Activity Assessment

The following diagram outlines the typical workflow for evaluating the anti-tumor efficacy of a compound in a xenograft model.

ExperimentalWorkflow cluster_setup Model Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis Animal_Model Select Animal Model (e.g., Nude Mice) Tumor_Implantation Implant Human Prostate Cancer Cells (e.g., CWR22-LD1) Animal_Model->Tumor_Implantation Tumor_Growth Allow Tumors to Establish to a Specific Volume Tumor_Implantation->Tumor_Growth Randomization Randomize Animals into Treatment & Control Groups Tumor_Growth->Randomization Dosing Administer this compound, Bicalutamide, or Vehicle Randomization->Dosing Monitoring Monitor Tumor Volume and Body Weight Regularly Dosing->Monitoring Endpoint Euthanize Animals at Predefined Endpoint Monitoring->Endpoint Tumor_Excision Excise and Weigh Tumors Endpoint->Tumor_Excision Data_Comparison Compare Tumor Growth Between Groups Tumor_Excision->Data_Comparison

Caption: Workflow for In Vivo Xenograft Studies.

Experimental Protocols

In Vitro Androgen Receptor Binding Assay
  • Objective: To determine the binding affinity of this compound to the rat androgen receptor.

  • Methodology: A competitive binding assay was performed using rat androgen receptor and a radiolabeled ligand.

  • Procedure:

    • Varying concentrations of this compound were incubated with a fixed concentration of rat androgen receptor protein.

    • A radiolabeled androgen (e.g., [³H]mibolerone) was added to the mixture to compete with this compound for binding to the receptor.

    • After incubation, the bound and free radioligand were separated.

    • The amount of bound radioactivity was measured using a scintillation counter.

    • The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) was determined.

    • The equilibrium dissociation constant (Kᵢ) was calculated from the IC₅₀ value using the Cheng-Prusoff equation.[1]

Dunning R3327G Rat Prostate Adenocarcinoma Model
  • Objective: To evaluate the in vivo anti-tumor activity of this compound in an androgen-dependent rat prostate cancer model.[6][7][8]

  • Animal Model: Male Copenhagen rats.

  • Tumor Line: Dunning R3327G prostatic adenocarcinoma cells.

  • Procedure:

    • Dunning R3327G tumor fragments were transplanted subcutaneously into the flank of male rats.

    • Once the tumors reached a palpable size, the animals were randomized into treatment and control groups.

    • This compound, Bicalutamide, or a vehicle control was administered orally once daily for the duration of the study.

    • Tumor volumes were measured periodically using calipers.

    • At the end of the study, the animals were euthanized, and the tumors were excised and weighed.

    • Tumor growth inhibition was calculated as the percentage difference in the mean tumor weight between the treated and control groups.[1]

CWR22-LD1 Human Prostate Cancer Xenograft Model
  • Objective: To assess the efficacy of this compound in a human prostate cancer xenograft model.[9]

  • Animal Model: Male athymic nude mice.

  • Tumor Line: CWR22-LD1 human prostate cancer cells.

  • Procedure:

    • CWR22-LD1 tumor fragments were implanted subcutaneously into the flank of male nude mice.

    • When tumors reached a predetermined volume, mice were castrated to create a low-androgen environment.

    • Animals were then randomized into treatment and control groups.

    • This compound or vehicle was administered orally twice daily.

    • Tumor growth was monitored by measuring tumor volume with calipers throughout the study.

    • The effect of the treatment on tumor growth rate was analyzed and compared to the control group.[1]

Orchidectomy-Induced Bone Loss Model in Rats
  • Objective: To determine the effect of this compound on preventing bone loss associated with androgen deprivation.

  • Animal Model: Aged male Sprague-Dawley rats.

  • Procedure:

    • Rats underwent either orchidectomy (castration) or a sham operation.

    • Immediately after surgery, daily oral dosing with this compound or vehicle was initiated and continued for 6 weeks.

    • At the end of the treatment period, the animals were euthanized.

    • The tibias were collected, and bone mineral density and bone volume were analyzed using micro-computed tomography (µCT).

    • The bone parameters of the treated orchidectomized rats were compared to those of the vehicle-treated orchidectomized and sham-operated control groups.[1]

References

Comparative Efficacy of JNJ-26146900 and Other Nonsteroidal Androgen Receptor Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the preclinical efficacy of the nonsteroidal androgen receptor (AR) inhibitor JNJ-26146900 with other prominent agents in its class: enzalutamide (B1683756), apalutamide, and darolutamide. This document synthesizes available experimental data on their performance, details the methodologies of key experiments, and visualizes relevant biological pathways and workflows.

Introduction to Nonsteroidal AR Inhibitors

Nonsteroidal androgen receptor inhibitors are a cornerstone in the treatment of prostate cancer. By competitively binding to the AR, these agents block the action of androgens, thereby inhibiting tumor growth. While several such inhibitors have been developed, their efficacy profiles, including binding affinity, in vivo tumor suppression, and pharmacokinetics, can vary. This guide focuses on this compound, a selective androgen receptor modulator (SARM) with AR antagonist properties, and compares its preclinical performance against the widely studied and clinically approved second-generation AR inhibitors enzalutamide, apalutamide, and darolutamide.

Quantitative Efficacy Data

The following tables summarize the key preclinical efficacy parameters for this compound and its comparators. It is important to note that the data are compiled from various studies, and direct head-to-head comparisons should be interpreted with caution due to potential variations in experimental conditions.

Table 1: In Vitro Androgen Receptor Binding Affinity

CompoundAssay TypeSystemPotency (Ki/IC50)Reference
This compound Competitive BindingRat ARKi: 400 nM[1]
Enzalutamide Competitive BindingLNCaP cellsIC50: 21.4 nM[2]
Luciferase ReporterHep-G2 cellsIC50: 26 nM[2]
Apalutamide Cell-freeIC50: 16 nM[3]
Luciferase ReporterHep-G2 cellsIC50: 200 nM[2]
Darolutamide Luciferase ReporterAR-HEK293 cellsIC50: 26 nM[2]

Table 2: In Vivo Efficacy in Prostate Cancer Xenograft Models

CompoundAnimal ModelCell LineTreatment Dose & ScheduleKey FindingsReference
This compound Dunning RatR3327-G10 mg/kg, p.o.Maximally inhibited tumor growth.[1]
Mouse XenograftCWR22-LD1Not specifiedSignificantly slowed tumor growth.[1]
Enzalutamide Mouse XenograftPC-320 mg/kg/day, i.p. (21 days)49% tumor growth inhibition.[4]
Apalutamide Mouse XenograftLNCaP/AR-luc30 mg/kg/day, p.o.Dose-dependently inhibited tumor growth.[3]
Darolutamide Patient-Derived XenograftLuCaP96100 mg/kg, p.o. (twice daily)Strong anti-tumor activity (6% ΔT/ΔC).[5]
Mouse XenograftLAPC-4100 mg/kg, p.o. (daily)Significant anti-tumor efficacy (36% ΔT/ΔC).[5]

Table 3: Preclinical Pharmacokinetic Parameters

CompoundSpeciesBioavailabilityHalf-life (t½)Key FindingsReference
This compound Not AvailableNot AvailableNot AvailableNo publicly available data found.
Enzalutamide Rat89.7% (oral)9.13-10.6 hDose-independent pharmacokinetics.[6]
HumanNot specified5.8 daysPredictable pharmacokinetics with low intersubject variability.[7]
Apalutamide Human100% (oral)3 daysWide body distribution.[8][9]
Darolutamide RatHigh (oral)Rapid eliminationLow brain penetration.
Human29.9% (tablet)~4 hours (Cmax)Metabolized mainly by CYP3A4.

Efficacy Against AR Splice Variants

A significant challenge in androgen receptor-targeted therapy is the emergence of AR splice variants, particularly AR-V7, which lacks the ligand-binding domain and is constitutively active.

  • Enzalutamide and Apalutamide: Have demonstrated reduced efficacy in the presence of AR-V7.[1]

  • Darolutamide: While also impacted by AR-V7, it has shown some activity against other AR mutants that confer resistance to enzalutamide and apalutamide.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are representative protocols for key assays used in the evaluation of nonsteroidal AR inhibitors.

Androgen Receptor Competitive Binding Assay

Objective: To determine the binding affinity of a test compound to the androgen receptor.

General Protocol:

  • Receptor Source: Cytosol from the ventral prostate of castrated male rats is prepared as a source of androgen receptors.

  • Radioligand: A radiolabeled androgen, such as [3H]-R1881 (methyltrienolone), is used as the tracer.

  • Competition: A fixed concentration of the radioligand is incubated with the receptor preparation in the presence of increasing concentrations of the unlabeled test compound.

  • Incubation: The mixture is incubated to allow for competitive binding to reach equilibrium.

  • Separation: Unbound ligand is separated from the receptor-ligand complex, often using methods like hydroxylapatite adsorption or dextran-coated charcoal.

  • Quantification: The amount of radioactivity in the receptor-bound fraction is measured using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. The equilibrium dissociation constant (Ki) can then be determined using the Cheng-Prusoff equation.

In Vivo Prostate Cancer Xenograft Model

Objective: To evaluate the in vivo anti-tumor efficacy of a test compound.

Protocol for this compound in the Dunning Rat Model:

  • Animal Model: Male Copenhagen rats bearing the Dunning R3327-G prostate adenocarcinoma subline were used.

  • Tumor Implantation: Tumor fragments were implanted subcutaneously in the flank of the rats.

  • Treatment: Once tumors were established, animals were treated orally with this compound at various doses (e.g., 10 mg/kg).

  • Efficacy Evaluation: Tumor growth was monitored over time by measuring tumor volume. At the end of the study, tumors were excised and weighed. The primary endpoint was the inhibition of tumor growth compared to a vehicle-treated control group.[1]

General Protocol for Human Prostate Cancer Xenografts in Mice:

  • Cell Line: A human prostate cancer cell line (e.g., LNCaP, PC-3, CWR22-LD1) is selected based on the specific research question (androgen-sensitive, castration-resistant, etc.).

  • Animal Model: Immunocompromised male mice (e.g., nude or SCID) are used to prevent rejection of the human tumor cells.

  • Tumor Implantation: A suspension of cancer cells, often mixed with Matrigel to support initial tumor formation, is injected subcutaneously into the flank of the mice.

  • Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers.

  • Randomization and Treatment: When tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment and control groups. The test compound is administered according to the desired dose and schedule (e.g., oral gavage daily).

  • Efficacy Assessment: The primary endpoint is tumor growth inhibition, calculated as the percentage difference in tumor volume between the treated and control groups. Secondary endpoints can include changes in body weight (as a measure of toxicity) and analysis of biomarkers such as serum prostate-specific antigen (PSA).

Visualizations

Androgen Receptor Signaling Pathway

AR_Signaling_Pathway Androgen Receptor Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., Testosterone, DHT) AR Androgen Receptor (AR) Androgen->AR Binds AR_HSP AR-HSP Complex AR->AR_HSP HSP Heat Shock Proteins (HSP) HSP->AR_HSP AR_HSP->AR Dissociation AR_Androgen AR-Androgen Complex AR_dimer AR Dimer AR_Androgen->AR_dimer Dimerization & Nuclear Translocation Inhibitor Nonsteroidal AR Inhibitor Inhibitor->AR Blocks Binding ARE Androgen Response Element (ARE) AR_dimer->ARE Binds Gene_Transcription Gene Transcription (Proliferation, Survival) ARE->Gene_Transcription Regulates in_vivo_workflow In Vivo Efficacy Testing Workflow start Start cell_culture Prostate Cancer Cell Culture start->cell_culture implantation Subcutaneous Implantation in Immunocompromised Mice cell_culture->implantation tumor_growth Tumor Growth Monitoring implantation->tumor_growth randomization Randomization into Treatment & Control Groups tumor_growth->randomization treatment Drug Administration (e.g., Oral Gavage) randomization->treatment monitoring Continued Tumor and Health Monitoring treatment->monitoring endpoint Endpoint Reached (e.g., Tumor Size, Time) monitoring->endpoint analysis Tumor Excision, Weight, and Analysis endpoint->analysis data_analysis Data Analysis and Comparison analysis->data_analysis end End data_analysis->end

References

JNJ-26146900: A Comparative In Vivo Analysis of a Tissue-Selective Androgen Receptor Modulator

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo tissue-selective effects of JNJ-26146900 against alternative androgen receptor modulators. The information presented is supported by experimental data to aid in the evaluation and selection of compounds for preclinical research.

This compound is a nonsteroidal selective androgen receptor modulator (SARM) that has demonstrated the ability to antagonize the androgen receptor (AR) in prostatic tissue while exhibiting anabolic effects in other tissues, such as bone and muscle. This tissue selectivity presents a promising therapeutic profile for conditions such as prostate cancer and osteoporosis, where targeted androgen receptor modulation is desired.

Comparative In Vivo Efficacy

The following tables summarize the quantitative data from preclinical studies, comparing the in vivo effects of this compound with the established nonsteroidal antiandrogen, Bicalutamide (B1683754). The data is primarily derived from studies utilizing orchidectomized (castrated) rat models, a standard preclinical model for assessing the effects of androgen receptor modulators in a low-androgen environment.

Table 1: Effect on Prostate Weight in Rodent Models

CompoundSpeciesModelDosageChange in Ventral Prostate WeightReference
This compound RatIntact20-30 mg/kg (oral ED₅₀)Reduction comparable to Bicalutamide[1]
This compound RatDunning Prostate Tumor10 mg/kgMaximal inhibition of tumor growth[1]
Bicalutamide RatIntact10 mg/kg (daily)Induces apoptotic regression[2][3]
Bicalutamide RatCastrated, Testosterone-supplemented0.25 mg/kg (oral)Profound inhibition of growth[4]

Table 2: Effect on Bone Parameters in Orchidectomized Rats

CompoundParameterDosageOutcomeReference
This compound Bone Mineral Density30 mg/kgMaintained at 194+/-20 mg/cm³ vs. 166+/-26 mg/cm³ in orchidectomized control[1]
This compound Bone Volume30 mg/kgSignificantly reduced castration-induced bone loss[1]
This compound Trabecular Connectivity30 mg/kgSignificantly reduced castration-induced loss[1]
Bicalutamide Bone Mineral DensityNot specifiedDoes not produce significant changes in healthy male rats[2]
Bicalutamide Bone RemodelingNot specifiedDoes not affect bone remodeling in healthy male rats[2]

Table 3: Effect on Muscle and Body Mass in Rodent Models

CompoundParameterSpeciesModelDosageOutcomeReference
This compound Lean Body MassRatOrchidectomized30 mg/kgPartially prevented castration-induced loss[1]
Bicalutamide Levator Ani Muscle WeightRatCastrated, Testosterone-supplemented0.08–2 mg/kgDid not oppose testosterone-induced increases[5]
Bicalutamide Lean Body MassRatGonadally Intact10–30 mg/kgNo effect[5]
Bicalutamide Lean Body MassRatCastratedNot specifiedPartially antagonized castration-induced loss[5]

Signaling Pathways and Experimental Workflows

To understand the mechanism of action and the experimental design used to validate these compounds, the following diagrams illustrate the androgen receptor signaling pathway and a typical in vivo experimental workflow.

androgen_receptor_signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_antagonist Mechanism of this compound Androgen Androgen (e.g., Testosterone, DHT) AR_HSP AR-HSP Complex Androgen->AR_HSP Binds AR Androgen Receptor (AR) AR_dimer AR_dimer AR->AR_dimer Dimerization HSP Heat Shock Proteins (HSP) AR_HSP->AR HSP Dissociation AR_dimer_n AR Dimer AR_dimer->AR_dimer_n Nuclear Translocation ARE Androgen Response Element (ARE) AR_dimer_n->ARE Binds Gene Target Gene Transcription ARE->Gene Regulates JNJ This compound JNJ->AR_HSP Competitively Binds to AR, Prevents Androgen Binding and Subsequent Activation

Caption: Androgen Receptor Signaling Pathway and Mechanism of Action of this compound.

experimental_workflow cluster_analysis Ex Vivo Analyses start Start: Animal Model Selection (e.g., Male Sprague-Dawley Rats) acclimatization Acclimatization Period start->acclimatization randomization Randomization into Treatment Groups (e.g., Sham, Orchidectomy + Vehicle, Orchidectomy + this compound, Orchidectomy + Bicalutamide) acclimatization->randomization surgery Surgical Procedure: Bilateral Orchidectomy or Sham Surgery randomization->surgery recovery Post-operative Recovery and Care surgery->recovery dosing Initiation of Daily Oral Dosing recovery->dosing monitoring In-life Monitoring: Body Weight, Tumor Growth (if applicable) dosing->monitoring endpoint Endpoint Analysis (e.g., after 6 weeks) monitoring->endpoint euthanasia Euthanasia and Tissue Collection endpoint->euthanasia analysis Ex Vivo Analysis euthanasia->analysis end End: Data Interpretation and Comparison analysis->end prostate_weight Prostate Weight Measurement bone_analysis Bone Analysis (μCT): BMD, Bone Volume, Trabecular Number muscle_weight Levator Ani Muscle Weight body_comp Body Composition (MRI/DEXA): Lean and Fat Mass

Caption: In Vivo Experimental Workflow for Evaluating Tissue-Selective Effects.

logical_relationship goal Research Goal: Investigate Androgen Receptor Modulation prostate_focus Primary Focus: Prostate Tissue Antagonism goal->prostate_focus bone_muscle_focus Additional Focus: Bone and/or Muscle Anabolism prostate_focus->bone_muscle_focus Yes bica Consider Bicalutamide (Standard Antiandrogen) prostate_focus->bica No jnj Consider this compound (SARM with anabolic properties) bone_muscle_focus->jnj Yes bone_muscle_focus->bica No, but may have some muscle-sparing effects castration Consider Orchidectomy (Complete Androgen Deprivation) bica->castration Compare against maximal androgen blockade

Caption: Logical Flow for Compound Selection in Preclinical Research.

Experimental Protocols

The following provides a detailed methodology for a representative in vivo study to validate the tissue-selective effects of a SARM like this compound.

1. Animal Model and Housing

  • Species: Male Sprague-Dawley rats, approximately 16 weeks of age.

  • Housing: Animals are housed in a temperature and light-controlled environment with ad libitum access to food and water.

  • Acclimatization: A minimum of one week of acclimatization is recommended before any experimental procedures.

2. Surgical Procedure: Orchidectomy

  • Anesthesia: Animals are anesthetized using a suitable anesthetic agent (e.g., isoflurane).

  • Surgical Preparation: The scrotal area is shaved and disinfected.

  • Procedure: A small incision is made in the scrotum to expose the testes. The spermatic cord and blood vessels are ligated, and the testes are removed. The incision is then closed with sutures or surgical clips. Sham-operated animals undergo the same procedure without the removal of the testes.

  • Post-operative Care: Analgesics are administered post-surgery to manage pain. Animals are monitored closely during the recovery period.

3. Dosing and Treatment Groups

  • Vehicle: A suitable vehicle for oral administration is prepared (e.g., 0.5% methylcellulose).

  • Drug Preparation: this compound and Bicalutamide are suspended in the vehicle at the desired concentrations.

  • Administration: Compounds are administered daily via oral gavage for the duration of the study (e.g., 6 weeks).

  • Treatment Groups:

    • Group 1: Sham-operated + Vehicle

    • Group 2: Orchidectomized + Vehicle

    • Group 3: Orchidectomized + this compound (e.g., 30 mg/kg)

    • Group 4: Orchidectomized + Bicalutamide (e.g., 10 mg/kg)

4. In-life Monitoring

  • Body weight is recorded weekly.

  • For tumor models, tumor volume is measured regularly using calipers.

5. Endpoint Analysis

  • At the end of the treatment period, animals are euthanized.

  • Tissue Collection: The ventral prostate and levator ani muscle are dissected and weighed. The tibia is collected for bone analysis.

  • Bone Analysis (Micro-Computed Tomography - µCT):

    • The collected tibias are scanned using a high-resolution µCT system.

    • Parameters such as bone mineral density (BMD), bone volume fraction (BV/TV), trabecular number (Tb.N), and trabecular separation (Tb.Sp) are quantified.

  • Body Composition Analysis (Magnetic Resonance Imaging - MRI or Dual-Energy X-ray Absorptiometry - DEXA):

    • Lean body mass and fat mass can be determined using MRI or DEXA scans performed before and after the treatment period.

6. Statistical Analysis

  • Data are expressed as mean ± standard error of the mean (SEM).

  • Statistical significance between groups is determined using appropriate statistical tests, such as one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's). A p-value of < 0.05 is typically considered statistically significant.

Conclusion

The in vivo data for this compound supports its classification as a selective androgen receptor modulator with a distinct tissue-selective profile. It effectively antagonizes the androgen receptor in the prostate, leading to a reduction in prostate tumor growth, an effect comparable to Bicalutamide.[1] Crucially, unlike complete androgen deprivation, this compound demonstrates anabolic effects on bone, mitigating castration-induced bone loss.[1] It also shows a capacity to partially preserve lean body mass.[1] Bicalutamide, while a potent antiandrogen in the prostate, exhibits less pronounced anabolic effects on bone and muscle.[2][5] This comparative analysis highlights the potential of this compound as a therapeutic agent that can uncouple the desirable anabolic effects of androgen receptor modulation from the undesirable androgenic effects in the prostate, offering a promising avenue for further investigation in relevant disease models.

References

JNJ-26146900 vs. Enobosarm: A Comparative Review for Research Professionals

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of two selective androgen receptor modulators, the preclinical candidate JNJ-26146900 and the clinically evaluated enobosarm, offers insights into their distinct pharmacological profiles and therapeutic potential. While both compounds target the androgen receptor, their development trajectories and available data paint a picture of divergent applications, with this compound showing a preclinical profile geared towards prostate cancer and bone health, and enobosarm demonstrating clinical efficacy in combating muscle wasting.

Executive Summary

This guide provides a comparative analysis of this compound and enobosarm (also known as Ostarine or GTx-024), two nonsteroidal selective androgen receptor modulators (SARMs). This compound, a preclinical compound, has demonstrated mixed androgen receptor agonist and antagonist activities in animal models, suggesting potential applications in prostate cancer and bone loss prevention. In contrast, enobosarm has undergone extensive clinical evaluation, including Phase II and III trials, and has shown significant promise in increasing lean body mass and improving physical function in various populations, including the elderly and cancer patients experiencing muscle wasting. This review synthesizes the available preclinical and clinical data, details experimental methodologies, and visualizes key signaling pathways to provide a comprehensive resource for researchers and drug development professionals.

Comparative Data Overview

The pharmacological and clinical data for this compound and enobosarm are summarized below. It is critical to note that the available data for this compound is limited to preclinical animal studies, while enobosarm has been evaluated in human clinical trials.

Pharmacological and Preclinical Data
ParameterThis compoundEnobosarm
Mechanism of Action Nonsteroidal Androgen Receptor (AR) ligand with mixed agonist/antagonist activity[1][2][3]Nonsteroidal Selective Androgen Receptor Modulator (SARM)[4][5][6]
Binding Affinity (Ki) 400 nM (rat AR)[1][2][3][7]Not explicitly stated in the provided results
In Vitro Activity Pure androgen antagonist in a cell-based assay[1]Tissue-selective anabolic effects[4][6][8]
Preclinical Models Intact and orchidectomized rats, mouse xenograft model of human prostate cancer[1][2][7]Preclinical data not detailed in the provided results, but promising effects noted[4][5][8]
Preclinical Efficacy Reduces ventral prostate weight (ED50: 20-30 mg/kg), inhibits prostate tumor growth, prevents orchidectomy-induced bone loss, and partially prevents orchidectomy-induced loss of lean body mass in rats[1][2][3][7]Increases lean body mass and improves physical function in preclinical models[4][5][8]
Clinical Data
ParameterThis compoundEnobosarm
Development Phase Preclinical; never tested in humansPhase III clinical trials completed[9][10]
Indications Studied Not applicable (preclinical)Muscle wasting in cancer patients, sarcopenia in elderly[4][6][8][9][10][11]
Key Clinical Trials Not applicablePhase II trial in healthy elderly men and postmenopausal women;[8] Phase III POWER trials in cancer patients[9][10]
Efficacy in Humans Not applicablePhase II (Elderly/Postmenopausal): Dose-dependent increases in total lean body mass (LBM), with a statistically significant increase at 3 mg/day.[8] Significant improvements in physical function.[8] Phase II (Cancer Patients): Significant increases in total LBM at 1 mg and 3 mg doses.[4][11] Improved stair climb power.[4][6]
Safety Profile Not applicableGenerally well-tolerated in clinical trials.[11] Pooled safety analysis of four randomized clinical trials showed an adverse event profile comparable to placebo.

Signaling Pathways

SARMs like this compound and enobosarm exert their effects by modulating the androgen receptor signaling pathway, which plays a crucial role in muscle growth. Conversely, muscle wasting conditions often involve the activation of the ubiquitin-proteasome pathway, leading to protein degradation.

Androgen Receptor Signaling Pathway in Muscle Growth Androgen Receptor Signaling in Muscle Anabolism SARM SARM (e.g., Enobosarm, this compound) AR Androgen Receptor (AR) SARM->AR Binds and Activates ARE Androgen Response Element (ARE) AR->ARE Translocates to nucleus and binds to DNA Satellite_Cell Satellite Cell Activation and Proliferation AR->Satellite_Cell Promotes Gene_Transcription Gene Transcription ARE->Gene_Transcription Initiates Protein_Synthesis Protein Synthesis Gene_Transcription->Protein_Synthesis Increases Muscle_Growth Muscle Hypertrophy Protein_Synthesis->Muscle_Growth Satellite_Cell->Muscle_Growth Contributes to

Caption: Androgen Receptor Signaling in Muscle Anabolism.

Ubiquitin-Proteasome Pathway in Muscle Atrophy Ubiquitin-Proteasome Pathway in Muscle Catabolism Catabolic_Stimuli Catabolic Stimuli (e.g., Disease, Disuse) E3_Ligases E3 Ubiquitin Ligases (e.g., MuRF1, Atrogin-1) Catabolic_Stimuli->E3_Ligases Upregulates Polyubiquitination Polyubiquitination E3_Ligases->Polyubiquitination Catalyzes Ubiquitin Ubiquitin Ubiquitin->Polyubiquitination Muscle_Protein Muscle Proteins Muscle_Protein->Polyubiquitination Proteasome 26S Proteasome Polyubiquitination->Proteasome Targets protein for Degradation Protein Degradation Proteasome->Degradation Mediates Muscle_Atrophy Muscle Atrophy Degradation->Muscle_Atrophy

References

Replicating published findings on JNJ-26146900's effects on bone loss

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the preclinical findings on JNJ-26146900's effects on bone loss with alternative therapies. The data presented is based on published studies and is intended to assist researchers in understanding and potentially replicating these findings.

Introduction to this compound

This compound is a nonsteroidal selective androgen receptor modulator (SARM) developed by Johnson & Johnson.[1] It was investigated for its potential to treat prostate cancer and prevent associated bone loss.[1][2] As a SARM, this compound exhibits tissue-selective anabolic effects on bone and muscle while demonstrating antiandrogenic effects on the prostate.[1][2] The primary preclinical study demonstrating its efficacy in preventing bone loss was conducted in an orchidectomized (castrated) rat model, which mimics androgen deficiency-induced osteoporosis.[1][2]

Mechanism of Action: SARM Signaling Pathway in Bone

Selective Androgen Receptor Modulators (SARMs) like this compound exert their effects by binding to the androgen receptor (AR). In bone tissue, this interaction promotes anabolic activity, leading to increased bone formation and preservation of bone mass. The binding of a SARM to the AR in osteoblasts, the cells responsible for bone formation, is believed to trigger a cascade of downstream signaling events that enhance their proliferation and differentiation, ultimately leading to increased bone mineral density and improved bone microarchitecture.

Figure 1: Simplified signaling pathway of SARMs in osteoblasts.

Experimental Data: this compound in Orchidectomized Rats

The key preclinical study on this compound investigated its effects on bone loss in aged male rats following orchidectomy.[1][2]

Experimental Protocol Summary:

  • Animal Model: Aged male Sprague-Dawley rats.

  • Intervention: Orchidectomy (surgical removal of testes) to induce androgen deficiency and subsequent bone loss.

  • Treatment: this compound administered orally at a dose of 30 mg/kg.

  • Duration: 6 weeks of daily dosing.

  • Primary Endpoint: Tibial bone parameters measured by micro-computed tomography (µCT).

Quantitative Findings:

The study demonstrated that this compound significantly mitigated castration-induced bone loss.

Bone ParameterOrchidectomized (Control)Orchidectomized + this compound (30 mg/kg)
Bone Mineral Density (mg/cm³) 166 ± 26194 ± 20
Bone Volume / Total Volume (%) 33% decrease vs. intactSignificant reduction in loss
Trabecular Connectivity DecreasedSignificantly preserved
Trabecular Number DecreasedSignificantly preserved
Trabecular Spacing IncreasedSignificantly preserved
p<0.05 relative to orchidectomy alone.[2]

Comparative Analysis with Alternative Treatments

This section compares the reported effects of this compound with other compounds investigated for the prevention of bone loss in similar preclinical models.

Other Selective Androgen Receptor Modulators (SARMs)
CompoundAnimal ModelDoseKey Findings on BoneReference
Ostarine (B1683759) (Enobosarm) Orchidectomized rats0.4 mg/kg/day (prophylaxis)Prevented osteoporotic changes in cortical and trabecular bone.[3]
S-4 Orchidectomized rats3 and 10 mg/kgRestored castration-induced loss in lean body mass and increased total body bone mineral density.[4][5]
MK-0773 Ovariectomized ratsNot specified in abstractInduced bone formation with reduced effects on reproductive tissues.[6]
Anti-Androgen
CompoundAnimal ModelDoseKey Findings on BoneReference
Bicalutamide (B1683754) Healthy male Wistar ratsNot specified in abstractDid not produce any significant change in Bone Mineral Density.[4]
Bisphosphonate
CompoundAnimal ModelDoseKey Findings on BoneReference
Alendronate Ovariectomized rats1 mg/kg/dayIncreased bone mineral density and improved trabecular structure.[7][8]
Selective Estrogen Receptor Modulator (SERM)
CompoundAnimal ModelDoseKey Findings on BoneReference
Raloxifene Ovariectomized rats0.1-10 mg/kg/daySignificantly greater bone mineral density in the distal femur and proximal tibia compared to ovariectomized controls.[9]

Experimental Protocols

Orchidectomy-Induced Bone Loss Model in Rats

This model is a standard preclinical method to study androgen-deficient osteoporosis.

Orchidectomy_Workflow cluster_pre_op Pre-Operative cluster_surgery Surgical Procedure cluster_treatment Treatment Period cluster_analysis Endpoint Analysis Acclimatization Acclimatization of Rats Baseline Baseline Measurements (e.g., Body Weight, BMD) Acclimatization->Baseline Anesthesia Anesthesia Baseline->Anesthesia Orchidectomy Orchidectomy (or Sham Operation) Anesthesia->Orchidectomy PostOp Post-Operative Care (Analgesia) Orchidectomy->PostOp Dosing Daily Oral Dosing (e.g., this compound or Vehicle) PostOp->Dosing Monitoring Regular Monitoring (Health, Body Weight) Dosing->Monitoring Sacrifice Euthanasia Monitoring->Sacrifice After Treatment Period Dissection Tissue Collection (e.g., Tibia, Femur) Sacrifice->Dissection uCT Micro-CT Analysis of Bone Dissection->uCT Data Data Analysis uCT->Data

Figure 2: General experimental workflow for the orchidectomized rat model.

Detailed Steps:

  • Animal Selection and Acclimatization: Male Sprague-Dawley rats are commonly used. They are allowed to acclimate to the laboratory environment for a period before the experiment.[10]

  • Baseline Measurements: Body weight and baseline bone mineral density (BMD) may be measured before surgery.

  • Surgery:

    • Animals are anesthetized.

    • For the orchidectomy group, a scrotal incision is made, and the testes are surgically removed.

    • For the sham control group, a similar incision is made, but the testes are left intact.

  • Post-Operative Care: Analgesics are administered to manage pain.

  • Treatment Administration: The test compound (e.g., this compound) or vehicle is administered, typically daily via oral gavage, for the specified duration of the study.

  • Endpoint Analysis:

    • At the end of the treatment period, animals are euthanized.

    • Relevant bones (e.g., tibias, femurs) are collected.

    • Bone microarchitecture is analyzed using techniques like micro-computed tomography (µCT) to quantify parameters such as BMD, bone volume fraction (BV/TV), trabecular number (Tb.N), trabecular thickness (Tb.Th), and trabecular separation (Tb.Sp).

Conclusion

The preclinical data for this compound suggest its potential as a therapeutic agent for preventing androgen-deficiency-induced bone loss. Its anabolic effects on bone, coupled with its anti-androgenic properties in the prostate, highlight the promise of SARMs in this therapeutic area. For researchers aiming to replicate or build upon these findings, careful consideration of the experimental model and endpoints is crucial. Comparison with other SARMs, as well as established therapies like bisphosphonates and SERMs, provides a broader context for evaluating the efficacy and potential of novel compounds in the treatment of osteoporosis. Further studies would be necessary to fully elucidate the long-term safety and efficacy of this compound.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of JNJ-26146900

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals engaged in pioneering research, the safe handling and disposal of investigational compounds like JNJ-26146900 is a critical component of operational excellence and environmental responsibility. This document provides a comprehensive, step-by-step guide for the proper disposal of this compound, a non-steroidal selective androgen receptor modulator (SARM). Adherence to these procedures is essential to ensure the safety of laboratory personnel and to minimize environmental impact.

This compound is an indole (B1671886) derivative with the chemical formula C15H15F3N2O3S.[1] While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the hazardous characteristics of the parent compound, indole, provide a basis for a cautious approach to its disposal. Indole is known to be harmful if swallowed, toxic upon skin contact, capable of causing serious eye damage, and highly toxic to aquatic life.[2][3][4][5] Therefore, this compound should be handled as a hazardous substance.

I. Immediate Safety Precautions and Personal Protective Equipment (PPE)

Before initiating any disposal procedures, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE) to mitigate exposure risks.

PPE CategoryItemMaterial/StandardPurpose
Hand Protection Chemical-resistant glovesNitrile or neopreneTo prevent skin contact.
Eye Protection Safety glasses with side shields or gogglesANSI Z87.1 certifiedTo protect eyes from splashes.
Body Protection Laboratory coatStandardTo protect skin and clothing from contamination.
Respiratory Protection Fume hoodStandardTo be used when handling the compound in its powdered form to avoid inhalation.

II. Step-by-Step Disposal Protocol

The disposal of this compound, whether in pure form or as contaminated material, must be managed as hazardous waste. Under no circumstances should this compound be disposed of down the drain or in regular solid waste.

  • Waste Identification and Segregation:

    • All materials contaminated with this compound, including unused compound, solutions, contaminated labware (e.g., pipette tips, vials, gloves), and spill cleanup materials, must be segregated as hazardous chemical waste.

    • Do not mix this waste with other chemical waste streams unless compatibility has been verified.

  • Waste Collection and Containerization:

    • Solid Waste: Collect all solid waste contaminated with this compound in a dedicated, leak-proof, and clearly labeled hazardous waste container. The container should be made of a material compatible with the chemical.

    • Liquid Waste: Collect all liquid waste containing this compound in a sealable, non-reactive container. Ensure the container is appropriate for the solvent used.

    • Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and a clear indication of the associated hazards (e.g., "Toxic," "Harmful if Swallowed," "Environmental Hazard").

  • Storage:

    • Store the sealed hazardous waste container in a designated and secure satellite accumulation area within the laboratory.

    • This area should be away from general laboratory traffic and incompatible chemicals.

  • Disposal Request:

    • Once the waste container is full or is no longer needed, arrange for its disposal through your institution's Environmental Health and Safety (EHS) department.

    • Follow your institution's specific procedures for hazardous waste pickup.

Experimental Workflow for Disposal

The logical flow for the proper disposal of this compound is depicted in the following diagram.

G This compound Disposal Workflow A Identify Waste (Pure compound, contaminated labware, solutions) B Segregate as Hazardous Waste A->B Step 1 C Select Appropriate Waste Container (Leak-proof, compatible material) B->C Step 2 D Label Container Correctly ('Hazardous Waste', Chemical Name, Hazards) C->D Step 3 E Store in Designated Satellite Accumulation Area D->E Step 4 F Arrange for Pickup by EHS E->F Step 5

This compound Disposal Workflow

Signaling Pathway of Hazard and Mitigation

Understanding the potential pathway from hazard to exposure is crucial for effective risk mitigation.

G Hazard Mitigation Pathway cluster_0 Hazard Identification cluster_1 Exposure Routes cluster_2 Control Measures A This compound (Potential Toxic, Harmful, Environmental Hazard) B Inhalation (powder) A->B C Skin Contact A->C D Ingestion A->D E Fume Hood B->E Mitigated by F Gloves, Lab Coat C->F Mitigated by G Proper Handling & Hygiene D->G Mitigated by

Hazard Mitigation Pathway

By adhering to these detailed procedures, researchers and laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, thereby upholding the highest standards of laboratory safety and chemical handling.

References

Essential Safety and Handling Guidance for JNJ-26146900

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for JNJ-26146900 is not publicly available. This document provides essential safety and logistical information based on general best practices for handling potent, uncharacterized research compounds. All procedures must be conducted in accordance with a comprehensive, site-specific risk assessment and under the guidance of qualified safety professionals.

This compound is a selective androgen receptor modulator (SARM) developed for research purposes. As with any uncharacterized research chemical, it should be handled with a high degree of caution to minimize potential exposure to researchers and the environment. The following guidelines are intended to provide a framework for the safe handling, use, and disposal of this compound.

Personal Protective Equipment (PPE)

A thorough risk assessment should guide the selection of appropriate PPE for any task involving this compound. The following table summarizes recommended PPE for various laboratory activities, assuming the compound is a potent powder, which presents a significant risk of aerosolization and inhalation.

ActivityRecommended PPERationale
Weighing and Dispensing (Powders) - Full-face powered air-purifying respirator (PAPR) or a properly fitted N95 respirator as a minimum. - Disposable solid-front lab coat with tight-fitting cuffs. - Double-gloving (e.g., nitrile or neoprene). - Disposable sleeves. - Safety glasses or goggles (if not using a full-face respirator).High risk of aerosolization and inhalation of potent powders. Full respiratory protection is crucial. Double-gloving provides an additional barrier against contamination.[1]
Solution Preparation - Certified chemical fume hood. - Lab coat. - Safety glasses with side shields or chemical splash goggles. - Single-use nitrile gloves.Reduces the risk of inhalation of volatile components and protects against splashes.
General Laboratory Operations - Lab coat. - Safety glasses with side shields. - Single-use nitrile gloves.Standard laboratory practice to protect against incidental contact and splashes.

It is imperative that all PPE is donned and doffed correctly to prevent cross-contamination. Hands should be washed thoroughly after removing gloves.

Operational and Disposal Plans

A clear and comprehensive plan for the handling and disposal of this compound is critical to ensure safety and environmental protection.

Operational Plan:

  • Risk Assessment: Before any work begins, conduct a thorough risk assessment to identify potential hazards and determine the necessary control measures.[2] This should consider the quantity of the compound being used, the physical form, and the specific procedures being performed.

  • Engineering Controls: All manipulations of powdered this compound should be performed in a certified chemical fume hood or other containment device to minimize inhalation exposure.

  • Designated Area: Establish a designated area for handling this compound to prevent the spread of contamination. This area should be clearly marked.

  • Spill Response: Have a spill kit readily available. In the event of a spill, the area should be evacuated and personnel with appropriate PPE should clean the spill using absorbent materials. All materials used for cleanup should be treated as hazardous waste.

Disposal Plan:

The disposal of this compound and all contaminated materials must be handled with care to prevent environmental contamination and accidental exposure.

  • Unused/Expired Compound: Do not dispose of down the drain or in regular trash.[1] Collect in a clearly labeled, sealed container and dispose of through a certified hazardous waste vendor.[1]

  • Contaminated Labware (e.g., vials, pipette tips): Collect in a designated, puncture-resistant, and sealed container.[1] This should be labeled as "Hazardous Waste" with the name of the compound.[1]

  • Contaminated PPE (e.g., gloves, lab coat): Carefully doff PPE to avoid self-contamination.[1] Place in a sealed bag or container labeled as hazardous waste.[1]

Experimental Workflow and Safety Precautions

The following diagram illustrates a logical workflow for handling potent research compounds like this compound, emphasizing the integration of safety measures at each step.

cluster_prep Preparation cluster_handling Compound Handling cluster_cleanup Post-Experiment risk_assessment 1. Conduct Risk Assessment ppe_selection 2. Select Appropriate PPE risk_assessment->ppe_selection Determine Hazard Level prepare_workspace 3. Prepare Workspace in Fume Hood ppe_selection->prepare_workspace Gather Materials weigh_compound 4. Weigh Compound prepare_workspace->weigh_compound Proceed with Caution dissolve_compound 5. Prepare Solution weigh_compound->dissolve_compound perform_experiment 6. Conduct Experiment dissolve_compound->perform_experiment decontaminate 7. Decontaminate Surfaces & Equipment perform_experiment->decontaminate waste_segregation 8. Segregate & Label Hazardous Waste decontaminate->waste_segregation ppe_doffing 9. Doff PPE Correctly waste_segregation->ppe_doffing waste_disposal 10. Dispose of Waste via Certified Vendor ppe_doffing->waste_disposal

Caption: Workflow for Safely Handling Potent Research Compounds.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.